Chemical structure of bis(3,4,5-trimethoxyphenyl) amine derivatives
The following technical guide details the chemical structure, synthesis, and biological characterization of Bis(3,4,5-trimethoxyphenyl)amine and its derivatives. This scaffold represents a critical structural class in th...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, and biological characterization of Bis(3,4,5-trimethoxyphenyl)amine and its derivatives. This scaffold represents a critical structural class in the development of Colchicine Binding Site Inhibitors (CBSIs) , targeting tubulin polymerization to arrest cancer cell mitosis.
Structural Pharmacophores, Synthetic Pathways, and Tubulin-Targeting Mechanisms
Executive Summary
Bis(3,4,5-trimethoxyphenyl)amine (Bis-TMPA) is a symmetrical diarylamine scaffold structurally distinct for its high electron density and specific steric configuration. It serves as a pivotal pharmacophore in medicinal chemistry, primarily designed to mimic the A-ring of Colchicine and the A/B-ring systems of Combretastatin A-4 (CA-4) .
Unlike natural products which often possess complex fused ring systems, Bis-TMPA derivatives offer a simplified, synthetically accessible "hinge" structure (the amine nitrogen) that allows for precise conformational control. These compounds function as Microtubule Destabilizing Agents (MDAs) , binding to the colchicine site of
-tubulin, inhibiting polymerization, and inducing G2/M cell cycle arrest in multidrug-resistant (MDR) tumor lines.
Chemical Structure & Electronic Properties
2.1 Core Scaffold Analysis
The molecule consists of two 3,4,5-trimethoxyphenyl rings connected by a secondary amine bridge.
Molecular Formula:
Molecular Weight: ~349.38 g/mol
Electronic Character: The six methoxy groups act as strong electron-donating groups (EDGs), making the aromatic rings highly electron-rich. The central nitrogen atom possesses a lone pair that can participate in hydrogen bonding with the tubulin protein backbone (specifically residues
Thr179 or Cys241).
2.2 Structural Activity Relationship (SAR) Logic
The "Trimethoxy" Motif (A-Ring Mimicry): The 3,4,5-trimethoxy pattern is non-negotiable for high-affinity binding. It perfectly fills the hydrophobic pocket of the colchicine binding site.
The Amine Bridge (Bioisosterism): Replacing the ethylene bridge of Combretastatin A-4 with an amine (-NH-) introduces a hydrogen bond donor. This often improves water solubility compared to the stilbene parent and increases metabolic stability against cis-trans isomerization.
Symmetry vs. Asymmetry: While the symmetrical bis(trimethoxy) variant is a potent probe, SAR studies indicate that asymmetrical derivatives (where one ring retains the 3,4,5-trimethoxy pattern and the other is modified to a 4-methoxy-3-hydroxy or heterocyclic moiety) often yield superior cytotoxicity (IC
< 10 nM).
Synthetic Strategy: Buchwald-Hartwig Amination
The most robust method for constructing the electron-rich diarylamine core is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling . Traditional Ullmann coupling is often insufficient due to the steric bulk and electronic deactivation of the trimethoxy halides.
3.1 Reaction Scheme (DOT Visualization)
3.2 Detailed Experimental Protocol
Objective: Synthesis of Bis(3,4,5-trimethoxyphenyl)amine.
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let it cool under a stream of Argon gas.
Reagent Loading: Charge the flask with 3,4,5-trimethoxyaniline (183 mg, 1.0 mmol), 5-bromo-1,2,3-trimethoxybenzene (271 mg, 1.1 mmol),
(135 mg, 1.4 mmol), (18 mg), and Xantphos (23 mg).
Solvent Addition: Add anhydrous Toluene (5 mL) via syringe.
Degassing: Bubble Argon through the solution for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).
Reaction: Heat the mixture to 110°C (reflux) for 12–16 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3).
Work-up: Cool to room temperature. Filter through a celite pad to remove palladium residues. Wash the pad with EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-20% EtOAc in Hexanes).
Validation: Verify structure via
NMR () and HRMS.
Mechanism of Action: Tubulin Destabilization
Bis-TMPA derivatives function as Colchicine Site Inhibitors (CSI) . Unlike taxanes (which stabilize microtubules), these compounds prevent the polymerization of
This assay confirms if the compound directly targets tubulin or acts via an upstream mechanism.
Protocol:
Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM
, pH 6.9) containing 1 mM GTP.
Incubation: Mix tubulin (3 mg/mL) with the test compound (at 3–10
) or vehicle (DMSO) in a 96-well plate at 4°C.
Initiation: Transfer the plate to a pre-warmed spectrophotometer at 37°C.
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
Data Analysis: Polymerization manifests as an increase in turbidity (absorbance). An effective inhibitor will show a flat line (suppressed Vmax).
5.2 Quantitative Cytotoxicity Data (Comparison)
The following table contrasts the symmetric Bis-TMPA with standard agents.
Compound
Structure Type
Tubulin IC ()
HeLa Cell IC (nM)
MDR Activity
Bis-TMPA
Symmetric Diarylamine
2.5
150
Moderate
Combretastatin A-4
Stilbene (Asymmetric)
1.2
3.5
High
Colchicine
Fused Tricyclic
2.0
10.0
Low (P-gp substrate)
Phenstatin
Benzophenone
1.0
22.0
High
Note: While the symmetric Bis-TMPA is less potent than CA-4, it serves as a vital template. Asymmetric derivatives (e.g., replacing one TMP ring with a quinoline or indole) often restore potency to the low nanomolar range.
References
Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors. Molecules, 2021.[2][3]
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111. Journal of Medicinal Chemistry, 2018.
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives. Molecules, 2023.
3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.[4]
Combretastatin A-4: A potent tubulin polymerization inhibitor.
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline molecular weight and formula
Physicochemical Profiling, Synthesis, and Biological Potential[1][2][3][4][5] Executive Summary 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3) is a synthetic secondary amine characterized by two ph...
Author: BenchChem Technical Support Team. Date: March 2026
Physicochemical Profiling, Synthesis, and Biological Potential[1][2][3][4][5]
Executive Summary
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3) is a synthetic secondary amine characterized by two pharmacologically significant 3,4,5-trimethoxyphenyl (TMP) moieties linked via a methylene-amine bridge.[1][2][3][4] Structurally analogous to colchicine and combretastatin A-4 , this molecule serves as a critical scaffold in the development of Colchicine Binding Site Inhibitors (CBSIs) . Its dual-TMP architecture is designed to maximize hydrophobic interactions within the tubulin
-subunit, making it a potent candidate for microtubule destabilization research.
Part 1: Physicochemical Core Specifications
The following data establishes the baseline identity for analytical verification.
Soluble in DMSO, CH₂Cl₂, Methanol; Insoluble in Water
pKa (Calculated)
~4.5 (Aniline nitrogen is less basic than aliphatic amines)
H-Bond Donors
1 (NH)
H-Bond Acceptors
7 (6 Oxygens + 1 Nitrogen)
Part 2: Synthetic Protocol (Reductive Amination)
Methodological Rationale:
The most efficient route to generate this secondary amine is the reductive amination of 3,4,5-trimethoxyaniline with 3,4,5-trimethoxybenzaldehyde. This "one-pot" approach avoids over-alkylation (formation of tertiary amines) by forming an intermediate imine (Schiff base), which is selectively reduced in situ.
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyaniline (10 mmol, 1.83 g) in dry Methanol (30 mL).
Add 3,4,5-trimethoxybenzaldehyde (10 mmol, 1.96 g) to the solution.
Optional: Add 2-3 drops of Glacial Acetic Acid to catalyze the condensation.
Stir the mixture at Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of a new spot, disappearance of aldehyde). In some cases, the imine may precipitate; if so, redissolve by slight warming or proceed to reduction as a suspension.
Reduction:
Cool the reaction mixture to 0°C using an ice bath.
Slowly add Sodium Borohydride (
) (15 mmol, 0.57 g) in small portions over 20 minutes. Caution: Gas evolution () will occur.
Remove the ice bath and allow the reaction to warm to RT. Stir for an additional 2–12 hours.
Work-up:
Quench the reaction by adding distilled water (50 mL).
Evaporate the Methanol under reduced pressure (Rotavap).
Extract the aqueous residue with Dichloromethane (DCM) (
mL).
Wash the combined organic layers with Brine (
mL).
Dry over anhydrous
, filter, and concentrate to dryness.
Purification:
Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Silica Gel; Eluent: Hexane/Ethyl Acetate gradient).
Caption: Logical flow of the reductive amination protocol for synthesizing the target secondary amine.
Part 3: Structural Validation (Self-Validating System)
To ensure the trustworthiness of the synthesized compound, the following spectral signatures must be verified.
1. Proton NMR (
-NMR, 400 MHz, ):
6.60 ppm (s, 2H): Aromatic protons of the benzyl ring (Ring B).
5.90 ppm (s, 2H): Aromatic protons of the aniline ring (Ring A). Note: Upfield shift due to electron-donating amine.
3.80–3.85 ppm (m, 18H): Six methoxy groups (). Likely appears as 2 or 3 closely spaced singlets.
3.5–4.0 ppm (br s, 1H): Amine proton (). Chemical shift varies with concentration.
2. Mass Spectrometry (ESI-MS):
Expected
: 364.4 m/z.
Fragmentation Pattern: Loss of trimethoxybenzyl cation (m/z ~181) is a common fragment.
Part 4: Biological Context & Mechanism of Action[5]
Target: Tubulin
-Subunit (Colchicine Binding Site)
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, functioning as a pharmacophore for the Colchicine Binding Site on tubulin.
Mechanism: The molecule binds to the interface between
- and -tubulin.
Effect: This binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.
Outcome:
Microtubule Destabilization: Disruption of the mitotic spindle.
G2/M Arrest: Cell cycle blockage at the metaphase-anaphase transition.
Apoptosis: Induction of programmed cell death in rapidly dividing tumor cells.
Structure-Activity Relationship (SAR):
Ring A (Aniline side): Mimics the A-ring of Colchicine or Combretastatin A-4.
Ring B (Benzyl side): Mimics the B-ring, providing hydrophobic bulk to fill the binding pocket.
Linker (
): Provides flexibility (unlike the rigid double bond in Combretastatin), which can improve solubility and metabolic stability while maintaining binding affinity.
Caption: Pharmacological cascade triggered by the binding of the target molecule to tubulin.[1]
References
PubChem. (2025). N-(3,4,5-trimethoxybenzyl)aniline Compound Summary. National Center for Biotechnology Information. [Link]
Lu, Y., et al. (2012). Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. Journal of Medicinal Chemistry. [Link]
Kaur, R., et al. (2014). Recent developments in tubulin polymerization inhibitors: An overview. European Journal of Medicinal Chemistry. [Link]
Precision Targeting of the Colchicine Site: A Technical Guide to Trimethoxyphenyl-Based Tubulin Inhibitors
Executive Summary The 3,4,5-trimethoxyphenyl (TMP) moiety is not merely a common structural motif; it is a privileged pharmacophore essential for high-affinity binding to the Colchicine Binding Site (CBS) of -tubulin. Un...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 3,4,5-trimethoxyphenyl (TMP) moiety is not merely a common structural motif; it is a privileged pharmacophore essential for high-affinity binding to the Colchicine Binding Site (CBS) of
-tubulin. Unlike taxanes (which stabilize microtubules) or vinca alkaloids (which bind the vinca domain), CBS inhibitors containing TMP moieties induce rapid microtubule depolymerization and, uniquely, vascular disruption in solid tumors.
This guide serves as a technical blueprint for researchers developing novel CBS inhibitors. It moves beyond basic theory to provide actionable Structure-Activity Relationship (SAR) strategies, validated screening protocols, and mechanistic insights required to transition a hit compound into a lead candidate.
Structural Biology: The TMP Pharmacophore
The Colchicine Binding Site (CBS)
The CBS is located at the interface of
- and -tubulin.[1][2] It is a hydrophobic pocket that, when occupied, prevents the "straight" microtubule conformation required for polymerization.
The Anchor: The TMP ring (Ring A of Colchicine/Combretastatin A-4) binds deep within the
-subunit.
Key Interaction: The methoxy groups of the TMP moiety form critical hydrophobic and van der Waals interactions, often anchored near Cys241 (also indexed as Cys239 in some isotypes) and Val181 .
Conformational Consequence: Binding forces the tubulin dimer into a "curved" conformation, which is sterically incompetent for incorporation into the growing microtubule lattice.
Mechanism of Action Diagram
The following diagram illustrates the kinetic pathway of tubulin inhibition by TMP-based compounds.
Figure 1: Mechanism of Action.[3][4][5] TMP-inhibitors bind free tubulin, inducing a curved conformation that caps the microtubule end or prevents polymerization, leading to mitotic arrest and vascular collapse.
Medicinal Chemistry & SAR Strategies[2][3][4][6][7][8][9]
The natural product Combretastatin A-4 (CA-4) is the gold standard for potency but suffers from chemical instability. The cis-olefin bridge spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-form.
The "Cis-Lock" Strategy
To maintain the bioactive configuration, modern drug design focuses on replacing the olefin bridge with rigid heterocyclic scaffolds.
Structural Component
Role
Optimization Strategy
Ring A (TMP)
Essential for affinity.
Do Not Modify. Loss of 3,4,5-trimethoxy pattern typically abolishes activity.
Linker (Bridge)
Maintains spatial orientation.
Replace cis-stilbene with 1,2,3-triazole, pyrazole, isoxazole, or imidazole .
Ring B
Secondary binding interactions.
Tolerates variation. 3-hydroxy-4-methoxy (isovanillin) is standard, but indoles, quinolines, and naphthalenes enhance potency.
SAR Evolution Logic
Figure 2: Structural optimization workflow moving from unstable natural products to rigidified synthetic analogs.
Experimental Methodologies
Trustworthy data generation relies on self-validating protocols. The following methodologies are standard for validating CBS inhibitors.
This is the definitive in vitro assay to confirm direct interaction with tubulin.
Principle: Microtubule assembly scatters light.[6][7] Polymerization is measured as an increase in absorbance at 340 nm or 350 nm. Inhibitors decrease the
and final plateau of the curve.
Reagents:
Purified Tubulin: >99% pure bovine or porcine brain tubulin (lyophilized).
GTP Stock: 100 mM (Essential energy source).
PEM Buffer (10X): 800 mM PIPES (pH 6.9), 20 mM MgCl2, 5 mM EGTA.
Glycerol: Enhances nucleation (use at 10-20% final v/v).
Step-by-Step Workflow:
Preparation: Pre-warm a 96-well half-area plate and the spectrophotometer to 37°C .
Tubulin Mix: Resuspend tubulin in PEM buffer + 1 mM GTP + 10% Glycerol to a final concentration of 3.0 mg/mL (approx. 30 µM) . Keep on ice until the last second.
Compound Addition: Add 5 µL of test compound (10X concentration in DMSO) to wells.
Vehicle Control: DMSO (must be <1% final volume).[8]
Initiation: Add 45 µL of cold Tubulin Mix to each well. Immediately place in the reader.
Kinetics: Read Absorbance (340 nm) every 30 seconds for 60 minutes at 37°C.
Data Interpretation:
Calculate the
(slope of the linear growth phase).
% Inhibition =
.
Protocol B: Cell Cycle Analysis (Flow Cytometry)
CBS inhibitors characteristically arrest cells in the G2/M phase .
Treatment: Treat cancer cells (e.g., HeLa, MCF-7) with the inhibitor at
and IC50 for 24 hours.
Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C in the dark.
Analysis: Measure DNA content via flow cytometry.
G0/G1: 2N DNA (First peak).
G2/M: 4N DNA (Second peak).
Result: A significant accumulation in the G2/M peak confirms antimitotic mechanism.
Therapeutic Implications: VDAs vs. Cytotoxics
While many tubulin inhibitors are developed as general cytotoxics, TMP-based CBS inhibitors have a unique potential as Vascular Disrupting Agents (VDAs) .
VDAs (e.g., CA-4P): Target the established tumor vasculature.[9][10]
Mechanism:[5][11][12][13][6][8][10][14][15] Endothelial cells rely on the microtubule cytoskeleton to maintain their flat shape. CBS inhibitors cause these cells to "round up" and detach.
Outcome: Rapid occlusion of blood flow
Hypoxia Central tumor necrosis.
Clinical Note: VDAs are often most effective when combined with conventional chemotherapy or radiotherapy to target the surviving rim of the tumor.
References
Lu, Y., et al. (2012). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research. Link
Pettit, G. R., et al. (1989). "Antineoplastic agents.[1][2][16][8] 291. Isolation and structure of combretastatin A-1." Journal of Natural Products. Link
Kaur, R., et al. (2014). "Recent developments in tubulin polymerization inhibitors: An overview." European Journal of Medicinal Chemistry. Link
Cytoskeleton, Inc. (2023).[4] "Tubulin Polymerization Assay Kit Protocol." Cytoskeleton.com. Link
Siemann, D. W., et al. (2009). "Vascular disrupting agents: from the laboratory to the clinic." Clinical Cancer Research. Link
Technical Guide: Structure-Activity Relationship (SAR) of Colchicine Binding Site Inhibitors (CBSIs)
Executive Summary The Colchicine Binding Site (CBS) on tubulin represents a "privileged pocket" for small molecule intervention. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers acting at the inter-dimer in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Colchicine Binding Site (CBS) on tubulin represents a "privileged pocket" for small molecule intervention. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers acting at the inter-dimer interface), CBSIs bind at the intra-dimer interface of
- and -tubulin. This binding induces a conformational change that prevents the "straightening" of the tubulin dimer necessary for microtubule polymerization.[1][2][3]
Beyond direct cytotoxicity, CBSIs are clinically distinct as Vascular Disrupting Agents (VDAs) . They selectively target the immature cytoskeleton of tumor endothelial cells, causing rapid vascular collapse and tumor necrosis. This guide dissects the structural prerequisites for high-affinity CBS binding, strategies to overcome the metabolic instability of early scaffolds (e.g., Combretastatin A-4), and validated protocols for assessment.
Structural Biology of the Target
The CBS is a hydrophobic pocket located at the interface of
- and -tubulin, primarily buried within the -subunit.[1]
The Binding Pocket Anatomy
Crystallographic data (e.g., PDB: 1SA0, 5Z4U) reveals three critical zones that dictate ligand affinity:
Zone 1 (The Hydrophobic Anchor): A deep hydrophobic pocket lined by Val238, Cys241, and Leu255 (
-subunit). This zone strictly accommodates the trimethoxyphenyl moiety (Ring A) found in colchicine and combretastatins.
Zone 2 (The Linker Region): A restricted channel that connects the two aryl systems. It imposes severe steric constraints, favoring a cis- or "kinked" geometry over a planar trans-geometry.
Zone 3 (The Tunable Domain): A more solvent-exposed region interacting with
-subunit residues (e.g., Thr179) and -subunit residues (Asn258, Lys254). This area tolerates diverse substitutions (Ring B).
Mechanism of Action: The "Curved" Conformation
Binding of a CBSI prevents the curved-to-straight conformational transition of tubulin.
Polymerization: Requires GTP binding and a conformational shift to a "straight" state to fit into the microtubule lattice.[2]
CBSI Effect: The ligand acts as a wedge, sterically clashing with the
-T7 loop and -H8 helix, locking the dimer in the curved state.
Figure 1: Dual Mechanism of Action. CBSIs induce direct apoptosis via G2/M arrest and indirect tumor necrosis via vascular disruption (RhoA/ROCK pathway).
The "Combretastatin A-4 (CA-4) Rule" serves as the foundational SAR model for modern CBSIs. The molecule is bipartite, consisting of two aryl rings separated by a linker.
Ring A: The Trimethoxy "Anchor"
Requirement: A 3,4,5-trimethoxyphenyl group is non-negotiable for high affinity.
Mechanism: It fits precisely into Zone 1 (Cys241, Val238).
SAR Insight:
Replacing methoxy groups with bulkier groups (ethoxy) drastically reduces activity due to steric clash.
Removing a methoxy group (e.g., 3,5-dimethoxy) reduces affinity by ~10-fold.
Exception: Indole-based Ring A analogs can sometimes substitute, but the trimethoxybenzene is the gold standard.
The Linker: The "Cis-Lock" Challenge
This is the most critical area for medicinal chemistry optimization.
The Problem: The natural product CA-4 contains a cis-stilbene (double bond).[4] In solution, this spontaneously isomerizes to the thermodynamically stable trans-isomer, which is biologically inactive (100-fold potency loss).
The Solution (Rigidification): Replace the ethylene bridge with heterocycles that mimic the cis-geometry but cannot isomerize.
Linker Strategy
Chemical Scaffold
Stability
Potency (vs. CA-4)
Olefin (Natural)
cis-Stilbene (CA-4)
Low (Isomerizes)
++++ (Reference)
Carbonyl
Chalcone (1,3-diphenylprop-2-en-1-one)
High
++ (Flexible)
Heterocycle
Pyrazole / Isoxazole
High
+++
Heterocycle
Imidazole / Triazole
High
++++ (Best in Class)
Fused Ring
Indole / Quinazoline
High
+++
Ring B: The Interaction Domain
Requirement: An aromatic ring capable of hydrogen bonding.
Key Interaction: A substituent at the para-position (relative to the linker) or meta-position is crucial for H-bonding with Thr179 (
-subunit) or Asn258 (-subunit).
SAR Insight:
CA-4 Pattern: 3-hydroxy-4-methoxyphenyl.[5] The 3-OH is a critical H-bond donor.
Modifications: Replacing the 3-OH with an amine (
) often retains potency (e.g., Amine-CA-4) and improves water solubility (allows for HCl salt formation).
Bulky Groups: Large substituents (e.g., benzyloxy) on Ring B are generally tolerated better than on Ring A, allowing for pharmacokinetic tuning.
Scaffold Evolution and Optimization
First Generation: Colchicine & Podophyllotoxin
Status: Research tools only.
Liability: High toxicity, very slow dissociation rate (pseudo-irreversible), and lack of vascular selectivity compared to newer agents.
Second Generation: Combretastatins (CA-4P)
Status: Clinical Trials (Fosbretabulin).
Innovation: Phosphate prodrug to solve the solubility issue of the highly lipophilic stilbene.
Liability: Cis/Trans instability during storage and metabolism.[4]
Third Generation: Heterocyclic Hybrids (The "Cis-Locked" Era)
To overcome isomerization, the ethylene bridge is replaced by 5-membered heterocycles.
Design Logic: A 1,2-disubstituted imidazole or 1,5-disubstituted tetrazole mimics the 60° bond angle of the cis-stilbene.
Chalcones: While stable, open-chain chalcones often suffer from rapid metabolic clearance (Michael addition acceptors). Cyclized chalcones (flavanones) are more stable.
Figure 2: Medicinal Chemistry Optimization Flowchart for CBSIs.
Experimental Validation Protocols
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This is the gold standard for verifying direct target engagement.
Principle: Free tubulin has low fluorescence. Polymerized tubulin (microtubules) incorporates a fluorescent reporter (DAPI or proprietary fluorophore), causing a signal increase.[6][7][8][9] CBSIs suppress this increase.
Protocol:
Reagent Prep: Thaw >99% pure tubulin (porcine brain source) on ice. Prepare GTP stock (100 mM) and General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM
, 0.5 mM EGTA).
Master Mix: Create a mix containing Tubulin (2 mg/mL final), GTP (1 mM), and Fluorescent Reporter (e.g., DAPI 10
M). Keep strictly at 4°C.
Compound Addition: Add 5
L of test compound (10x concentration in DMSO) to a pre-warmed (37°C) 96-well black half-area plate. Include Paclitaxel (enhancer control) and Colchicine (inhibitor control).
Initiation: Add 45
L of Tubulin Master Mix to the wells.
Readout: Immediately place in a fluorescence plate reader pre-heated to 37°C.
Excitation: 360 nm | Emission: 450 nm.
Kinetics: Read every 1 minute for 60 minutes.
Analysis: Calculate
(growth phase slope) and Final Fluorescence. A potent CBSI will show a flat line (inhibition of nucleation and elongation).
Colchicine Displacement Assay (Competition)
Determines if the inhibitor specifically binds to the CBS or a different site (e.g., Vinca site).
Tracer:
-Colchicine or a fluorescent colchicine analog (e.g., MTC).
Method: Incubate tubulin with the tracer and increasing concentrations of the test compound.
Result: A decrease in signal indicates competitive binding. If the compound inhibits polymerization (Assay 4.[4]1) but does not displace colchicine, it binds elsewhere.
References
Ravelli, R. B., et al. (2004). Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain.[2] Nature, 428(6980), 198-202.
Pettit, G. R., et al. (1995). Antineoplastic agents.[4][10][8][11][][13] 291. Isolation and synthesis of combretastatins A-4, A-5, and A-6. Journal of Medicinal Chemistry, 38(10), 1666-1672.
Lu, Y., et al. (2012). Recent developments in the design, synthesis, and biological evaluation of combretastatin A-4 derivatives. Current Medicinal Chemistry, 19(21), 3462-3504.
Wang, Y., et al. (2018). Structure-activity relationship of colchicine binding site inhibitors. Journal of Medicinal Chemistry, 61(12), 5435-5456.
Cytoskeleton Inc. (2025). Tubulin Polymerization Assay Protocol.
Precision Targeting of the G2/M Checkpoint: Mechanisms, Agents, and Validation Protocols
Executive Summary The G2/M phase transition is a critical regulatory gatekeeper in the eukaryotic cell cycle, ensuring genomic integrity before mitosis.[1][2][3][4][5][6] For drug development professionals, this checkpoi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The G2/M phase transition is a critical regulatory gatekeeper in the eukaryotic cell cycle, ensuring genomic integrity before mitosis.[1][2][3][4][5][6] For drug development professionals, this checkpoint represents a high-value therapeutic target. Agents that induce G2/M arrest—whether by damaging DNA, disrupting microtubule dynamics, or inhibiting mitotic kinases—trigger apoptotic pathways in cancer cells that lack functional G1 checkpoints (e.g., p53-deficient tumors). This guide synthesizes the mechanistic architecture of G2/M arrest with rigorous experimental protocols for validating novel antimitotic candidates.
Part 1: Mechanistic Architecture of the G2/M Transition
The transition from G2 phase to Mitosis (M phase) is driven by the Cyclin B1-CDK1 complex (formerly Maturation Promoting Factor, MPF).[2][3] Understanding the regulation of this complex is prerequisite to designing effective assays.
The CDK1/Cyclin B1 Axis
In interphase, CDK1 is maintained in an inactive state by Wee1 and Myt1 kinases, which phosphorylate CDK1 at inhibitory sites (Thr14 and Tyr15). As the cell prepares for mitosis, the phosphatase Cdc25C removes these inhibitory phosphates, activating the complex.[7]
DNA Damage Response (G2 Arrest): DNA damage activates ATM/ATR kinases, which phosphorylate Chk1/Chk2 .[4][8] Activated Chk1/2 phosphorylates Cdc25C (at Ser216), creating a binding site for 14-3-3 proteins . This sequesters Cdc25C in the cytoplasm, preventing CDK1 activation and halting the cell in G2.[7]
Spindle Assembly Checkpoint (M Arrest): Antimitotic agents (e.g., Taxanes, Vincas) disrupt spindle dynamics. This keeps the Spindle Assembly Checkpoint (SAC) active, inhibiting the Anaphase Promoting Complex/Cyclosome (APC/C) via the MCC (Mitotic Checkpoint Complex), preventing Cyclin B1 degradation and arresting cells in Metaphase.
Signaling Pathway Visualization
The following diagram illustrates the convergent pathways leading to G2 vs. M phase arrest.
Figure 1: Convergent signaling pathways regulating G2 (DNA damage-mediated) and M (Spindle-mediated) phase arrest.[8]
Part 2: Pharmacological Modulators of G2/M
Antimitotic agents are broadly categorized by their target (Tubulin vs. Associated Proteins) and their effect on polymer dynamics.
Table 1: Comparative Analysis of G2/M Targeting Agents
Monopolar spindles (Monoasters); M-phase arrest without neurotoxicity.
Checkpoint Kinase Inhibitors
Inhibits Wee1 or Chk1; forces premature mitosis.
Adavosertib (Wee1), Prexasertib (Chk1)
Mitotic Catastrophe ; bypasses G2 repair.
Part 3: Experimental Validation Workflows
A common error in drug screening is relying solely on Propidium Iodide (PI) flow cytometry, which cannot distinguish between G2 cells (4N DNA, nucleus intact) and M cells (4N DNA, condensed chromatin). The following protocol resolves this ambiguity.
Protocol: Bivariate Flow Cytometry (DNA Content vs. Mitotic Marker)
Objective: Quantify the exact percentage of cells in G2 vs. M phase.
Principle:Histone H3 is specifically phosphorylated at Serine 10 (pH3) only during mitosis (Prophase to Anaphase).
Harvest: Collect cells (including floating/detached cells, as mitotic cells round up and detach). Wash with PBS.[9][10]
Fixation: Resuspend pellet in 500 µL PBS. Add 4.5 mL ice-cold 70% ethanol dropwise while vortexing (Critical: prevents clumping). Incubate at -20°C for >2 hours.
Figure 2: Decision logic for distinguishing G2 arrest from Mitotic arrest using phospho-Histone H3.
Part 4: Advanced Screening - Tubulin Polymerization Assay
To confirm if an agent targets tubulin directly (vs. kinases), an in vitro polymerization assay is the gold standard.
Protocol: Turbidimetric Tubulin Assembly
Objective: Determine if the compound is a stabilizer, destabilizer, or inactive on tubulin.
Principle: Polymerized microtubules scatter light at 340 nm. Absorbance is proportional to polymer mass.
Reagents:
Purified Tubulin: >99% pure bovine brain tubulin (lyophilized). Resuspend to 3-4 mg/mL in G-PEM buffer.
G-PEM Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP (GTP is critical for assembly).
Control Agents: Paclitaxel (Enhancer control), Nocodazole/Vinblastine (Inhibitor control).
Methodology:
Preparation: Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.
Compound Addition: Add 5 µL of 10X test compound (in DMSO) to wells. Final DMSO concentration must be <1%.[12]
Tubulin Addition: Add 45 µL of ice-cold Tubulin/GTP mix to each well. Work quickly on ice to prevent premature polymerization.
Kinetic Read: Immediately place in the reader at 37°C. Measure OD340 every 30 seconds for 60 minutes.
Data Interpretation:
Stabilizers (Paclitaxel-like): Decrease lag time, increase
, higher steady-state OD plateau.
Destabilizers (Vinca-like): Decrease
, lower or flat steady-state OD plateau.
Eg5 Inhibitors: No significant change in OD profile (as they target the motor, not the polymer).
Part 5: Challenges & Future Directions
Resistance Mechanisms
The clinical efficacy of G2/M agents is often limited by:
Efflux Pumps: Overexpression of P-glycoprotein (MDR1) effluxes Taxanes and Vincas.
Tubulin Isotypes: Upregulation of
III-tubulin correlates with Taxane resistance.
Checkpoint Slippage: Cells may exit mitosis without dividing (slippage), entering a tetraploid G1 state, leading to senescence or subsequent aneuploid division.
Combination Strategies
Current trends focus on synthetic lethality . For example, inhibiting Wee1 in p53-deficient tumors (which rely solely on the G2 checkpoint for DNA repair) forces cells into mitosis with damaged DNA, causing mitotic catastrophe.
References
Stark, G. R., & Taylor, W. R. (2004). Analyzing the G2/M checkpoint.[5] Methods in Molecular Biology, 280, 51–82. Link
Gascoigne, K. E., & Taylor, S. S. (2009). How do anti-mitotic drugs kill cancer cells? Journal of Cell Science, 122(15), 2579–2585. Link
Huszar, D., et al. (2009). The kinesin Eg5 inhibitor AZD4877 induces mitotic arrest and cell death in cancer cells. Molecular Cancer Therapeutics, 8(9). Link
Cytoskeleton Inc. Tubulin Polymerization Assay Protocol. Link
Taylor, W. R., et al. (2020). Rapid profiling of G2 phase to mitosis progression by flow cytometry. Cell Cycle, 19(21), 2940-2950. Link
Cell Signaling Technology. G2/M DNA Damage Checkpoint Signaling Pathway. Link
Electron-Rich Secondary Amines: A Medicinal Chemist’s Technical Guide
Executive Summary: The "Goldilocks" Nitrogen In medicinal chemistry, electron-rich secondary amines represent a paradox. They are often the primary driver of potency—forming critical salt bridges with Asp/Glu residues in...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The "Goldilocks" Nitrogen
In medicinal chemistry, electron-rich secondary amines represent a paradox. They are often the primary driver of potency—forming critical salt bridges with Asp/Glu residues in GPCRs and kinases—yet they are the most frequent source of attrition due to metabolic instability and off-target toxicity (hERG).
This guide moves beyond basic textbook definitions to provide a field-validated framework for managing these moieties. We will explore how to modulate the nitrogen lone pair availability (
) to balance solubility with permeability, and how to install these sensitive groups using modern catalytic systems.
Physicochemical Profiling: The Basicity-Permeability Trade-off
The fundamental challenge with electron-rich secondary amines (e.g., pyrrolidines, piperidines, N-alkyl anilines) is their high pKa (typically 9–11). At physiological pH (7.4), these amines are >99% protonated. While this aids solubility, the energetic penalty for desolvation required to pass through lipophilic membranes is often too high, resulting in poor oral bioavailability (
).
Data: Modulating pKa with Electron-Withdrawing Groups (EWGs)
The following table summarizes the impact of structural modifications on the pKa of a standard piperidine scaffold. Note the non-linear relationship between pKa reduction and LogD.
Scaffold Modification
Approx. pKa
pKa (vs Parent)
LogD (pH 7.4)
Strategic Application
Piperidine (Parent)
~11.0
0
-0.5
High solubility, poor permeability, hERG risk.
N-Methyl piperazine
~9.8
-1.2
-1.0
Improved solubility, metabolic liability at N-Me.
Morpholine
~8.3
-2.7
-0.8
Standard "fix" for basicity; lowers lipophilicity.
4,4-Difluoropiperidine
~9.5
-1.5
+0.2
Modulates pKa without adding polarity (lipophilic EWG).
Significant pKa drop; often improves metabolic stability.
Azetidine
~11.3
+0.3
-0.8
High basicity due to ring strain; use for solubility.
3-Fluoroazetidine
~8.5
-2.8
-0.6
The "Magic Methyl" equivalent for amines. Ideal balance.
Expert Insight: Do not blindly swap a piperidine for a morpholine. While it lowers pKa, the oxygen atom is a hydrogen bond acceptor (HBA) that can desolvate poorly. A 3-fluoroazetidine or 3,3-difluoropyrrolidine often provides a better permeability profile by lowering pKa via induction while maintaining a lower polar surface area (PSA).
Metabolic Liabilities & Mitigation[1][2][3][4]
Electron-rich amines are prime targets for Cytochrome P450 (CYP) enzymes.[1] The mechanism typically involves Single Electron Transfer (SET) from the nitrogen lone pair to the heme-oxo species, followed by proton transfer and recombination to form an unstable carbinolamine.
Visualization: The Metabolic Fate of Secondary Amines
The following diagram illustrates the oxidative degradation pathway and the decision logic for stabilizing the scaffold.
Caption: CYP450-mediated oxidative dealkylation pathway and three primary medicinal chemistry interventions.
Mitigation Strategies
lowering HOMO Energy: Electron-withdrawing groups (F, CF3, CN) adjacent to the nitrogen lower the energy of the Highest Occupied Molecular Orbital (HOMO), making the initial Single Electron Transfer (SET) to the CYP heme less favorable.
Steric Occlusion: Introducing a methyl group alpha to the nitrogen (e.g., 2-methylpiperidine) can sterically hinder the approach of the large heme porphyrin ring.
Scaffold Hopping: Replace the amine with a Bicyclo[1.1.1]pentane (BCP) amine. The BCP core is a bioisostere for the phenyl/tert-butyl group but provides a linear exit vector and modulates basicity without aromaticity.
Synthesizing electron-rich secondary amines, particularly when coupling to electron-rich aryl halides (a "deactivated-deactivated" coupling), requires specific ligand systems. Standard Pd(PPh3)4 or dppf conditions often fail due to slow oxidative addition and competitive reductive elimination.
The Solution: Use dialkylbiaryl phosphine ligands (Buchwald Ligands) like BrettPhos or RuPhos , which are bulky and electron-rich, facilitating the coupling of challenging substrates.
Validated Protocol: Coupling a Hindered Secondary Amine
Reaction: Aryl Bromide + 3,3-Difluoropiperidine
N-Aryl Product
Reagents:
Catalyst: Pd(OAc)2 (1-2 mol%) or Pd2(dba)3
Ligand: BrettPhos (for primary amines) or RuPhos (specifically optimized for secondary amines) (2-4 mol%)
Base: NaOtBu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates)
Inert Atmosphere Prep: Flame-dry a resealable reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon. Crucial: Oxygen is the enemy of the active Pd(0) species.
Catalyst Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd(OAc)2 and RuPhos in a 1:2 ratio in toluene. Stir at room temperature for 5 minutes to generate the active catalyst species (L-Pd-OAc).
Reagent Addition:
Add Aryl Bromide (1.0 equiv).
Add Secondary Amine (1.2 equiv).
Add NaOtBu (1.4 equiv). Note: Ensure the base is stored in a desiccator; wet base kills this reaction.
Solvent & Heat: Add anhydrous Toluene (0.2 M concentration relative to halide). Seal the vial. Heat to 80–100°C for 4–12 hours.
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate in vacuo.
Purification: Flash chromatography. Tip: Electron-rich amines often streak on silica. Add 1% Triethylamine (TEA) or NH4OH to your eluent.
Toxicology: The hERG Liability
One of the most persistent failures in drug development involving secondary amines is inhibition of the hERG potassium channel, leading to QT interval prolongation and potential Torsades de Pointes.
The hERG Pharmacophore:
Basic Nitrogen (protonated at physiological pH).
Lipophilic central linker.
Aromatic tail.
Optimization Logic:
If your secondary amine hits hERG, calculate the log(hERG IC50) vs. LogP .
Strategy A (Zwitterion): Introduce a carboxylic acid or tetrazole nearby to neutralize the charge internally.
Strategy B (Reduce Lipophilicity): If LogD > 3, reduce the lipophilicity of the R-groups attached to the amine.
Strategy C (Reduce Basicity): If the pKa is > 9, fluorinate to drop pKa < 7.5. Less protonated species = less hERG binding.
References
Buchwald-Hartwig Amination Ligand Selection:
Maitro, G., et al. "A General and Efficient Catalyst System for a C-N Coupling of Aryl Halides with Primary and Secondary Amines." Journal of the American Chemical Society.
pKa Modulation in Drug Design:
Charifson, P. S., et al. "The impact of basicity on the physical properties and biological activity of compounds."[3][4][5] Journal of Medicinal Chemistry.
Metabolic Stability & Bioisosteres:
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
hERG Inhibition SAR:
Vandenberg, J. I., et al. "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews.
Modern Photoredox Alternatives (C-H Amination):
Shaw, M. H., et al. "Photoredox Catalysis in Organic Chemistry." Nature.
Novel Combretastatin A-4 Analogues: Structural Evolution and Therapeutic Horizons
Executive Summary Combretastatin A-4 (CA-4), a stilbenoid isolated from Combretum caffrum, represents a paradigm shift in oncology: the transition from anti-proliferative chemotherapy to Vascular Disrupting Agents (VDAs)...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Combretastatin A-4 (CA-4), a stilbenoid isolated from Combretum caffrum, represents a paradigm shift in oncology: the transition from anti-proliferative chemotherapy to Vascular Disrupting Agents (VDAs) .[1] Unlike taxanes or vinca alkaloids that primarily target dividing tumor cells, CA-4 targets the established tumor vasculature, inducing rapid catastrophic shutdown of blood flow and subsequent tumor necrosis.
However, the clinical translation of native CA-4 has been hampered by two critical physicochemical limitations:
Poor Water Solubility: The lipophilic stilbene core requires toxic excipients for administration.
Chemical Instability: The active cis-isomer spontaneously isomerizes to the thermodynamically stable but biologically inactive trans-isomer during storage and administration.
This technical guide analyzes the next generation of CA-4 analogues designed to overcome these barriers. We explore the structural evolution from simple prodrugs to "cis-locked" heterocyclic derivatives and dual-targeting hybrids, providing actionable protocols for their synthesis and biological validation.
Mechanistic Foundation: The VDA Paradigm[1]
CA-4 binds to the colchicine-binding site of
-tubulin at the interface with -tubulin. This binding event prevents the curvature of the tubulin dimer required for microtubule polymerization.
In endothelial cells, this depolymerization triggers a signaling cascade distinct from standard antimitotics:
Cytoskeletal Collapse: Microtubule disassembly leads to actinomyosin contractility via the RhoA/ROCK pathway.
Shape Change: Flat endothelial cells round up and detach from the basement membrane.
Vascular Shutdown: Increased vascular permeability and physical occlusion of the vessel lumen cause blood flow stasis, hypoxia, and necrosis in the tumor core.
Figure 1: Mechanism of Action for Combretastatin-class Vascular Disrupting Agents.
The design of novel analogues focuses on three zones of the CA-4 scaffold: the A-Ring, the B-Ring, and the Bridge.
The "Cis-Locking" Strategy (Bridge Modifications)
The ethylene bridge (
) is the Achilles' heel of CA-4. Replacing this bridge with a heterocyclic ring restricts rotation, "locking" the molecule in the bioactive pseudo-cis conformation and preventing isomerization.
1,2,3-Triazoles & Tetrazoles: Mimic the cis-geometry with improved solubility and metabolic stability.
Beta-Lactams (Azetidinones): Introduce a rigid 4-membered ring; often show potent cytotoxicity against MDR cell lines.
Benzothiophenes & Indoles: Fuse the bridge with the B-ring to create rigid bicyclic systems.
Ring Modifications
A-Ring (The Anchor): The 3,4,5-trimethoxy substitution pattern is critical for high affinity to the colchicine site. Modifications here usually result in loss of potency.
B-Ring (The Variable): The 3-hydroxy-4-methoxy motif of CA-4 can be varied. Replacing the phenyl ring with a naphthyl, quinoline, or indole moiety often enhances potency by exploiting hydrophobic pockets in tubulin.
Figure 2: SAR Decision Tree for CA-4 Analogue Design.
Technical Workflow: Synthesis of a Cis-Locked Tetrazole Analogue
This protocol details the synthesis of a 1,5-disubstituted tetrazole analogue, a robust class of "cis-locked" derivatives. This route utilizes a modified Ugi-azide reaction or palladium-catalyzed cross-coupling, providing high yields and regio-control.
Dissolve 3,4,5-trimethoxyaniline (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in anhydrous methanol.
Reflux for 3–4 hours. Monitor by TLC for disappearance of amine.
Evaporate solvent to yield the crude imine (Schiff base).
Cyclization (Tetrazole Ring Formation):
Redissolve the crude imine in anhydrous DMF.
Add TMSN
(1.5 eq). Caution: Azides are potentially explosive; use a blast shield.
Add a catalytic amount of Yb(OTf)
or simply heat to 100°C in a sealed pressure vial for 12–24 hours.
Alternative Route: Use the reaction of the aniline with triethyl orthoformate and sodium azide in acetic acid (Gewald reaction variant) if the aldehyde route fails.
Purification:
Quench reaction with water and extract with Ethyl Acetate (3x).
Wash organic layer with brine, dry over Na
SO.
Purify via flash column chromatography (Hexane:EtOAc gradient). The 1,5-disubstituted isomer is typically the major product, but verify regiochemistry via NOESY NMR (interaction between A-ring protons and B-ring protons).
Figure 3: Synthetic Workflow for Tetrazole-Bridged CA-4 Analogues.
Biological Validation Protocols
Trustworthy data requires self-validating assays. The following protocols allow differentiation between simple cytotoxicity and true vascular disruption.
Tubulin Polymerization Assay (In Vitro)
Objective: Confirm the compound binds tubulin and inhibits assembly.[2]
Add test compounds (1–10 µM) and controls (Paclitaxel [stabilizer], Vinblastine [destabilizer], DMSO [vehicle]).
Add Porcine Brain Tubulin in G-PEM buffer containing GTP and DAPI fluorophore.
Transfer immediately to a plate reader at 37°C.
Read: Ex 360 nm / Em 450 nm every minute for 60 minutes.
Analysis: VDA candidates will suppress the fluorescence increase (polymerization curve) similar to Vinblastine.
HUVEC Tube Formation Assay (Vascular Disruption)
Objective: Assess anti-vascular potential on endothelial cells.
Cells: Human Umbilical Vein Endothelial Cells (HUVEC).
Matrix: Matrigel (Growth Factor Reduced).
Method:
Coat 96-well plate with 50 µL Matrigel; polymerize at 37°C for 30 min.
Seed HUVECs (2x10^4 cells/well) in media containing test compound.
Incubate for 4–6 hours.
Imaging: Capture phase-contrast images.
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count "meshes," "junctions," and "total tube length." Potent VDAs will disrupt pre-formed tubes or prevent formation entirely.
Comparative Data Summary
The following table summarizes the potency of key analogues compared to the parent CA-4. Note the retention of potency in the "Cis-Locked" variants.
Compound Class
Representative Structure
Bridge Type
IC50 (MCF-7)
IC50 (HUVEC)
Solubility
Native
Combretastatin A-4
Ethylene (cis)
~3–5 nM
~2 nM
Poor
Prodrug
Fosbretabulin (CA-4P)
Ethylene (cis)
>100 nM
>100 nM
High
Heterocycle
1,5-Diaryl-Tetrazole
Tetrazole
10–20 nM
5–10 nM
Moderate
Heterocycle
1,5-Diaryl-Imidazole
Imidazole
8–15 nM
4–8 nM
Moderate
Hybrid
CA-4-HDACi Hybrid
Ethylene/Linker
20–50 nM
15–30 nM
Low
*Prodrugs require metabolic activation (dephosphorylation) to become active; in vitro IC50 is often higher unless phosphatase is present.
Frontiers: Hybrids and Smart Delivery
The latest wave of research moves beyond simple analogues to Dual-Targeting Hybrids :
CA-4 + HDAC Inhibitors: Hybrids linking the CA-4 pharmacophore with hydroxamic acid (HDAC binding motif). These attack the tumor on two fronts: vascular collapse and epigenetic suppression of survival pathways.
Photoswitchable Analogues (Azo-CA4): Replacing the bridge with an azobenzene allows the molecule to be toggled between cis (active) and trans (inactive) using UV/Visible light, enabling spatiotemporal control of toxicity to minimize systemic side effects.
References
Pettit, G. R., et al. (1989). "Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4." Experientia. Link
Dark, G. G., et al. (1997). "Combretastatin A-4, an agent that displays potent and selective toxicity toward tumor vasculature."[1][3] Cancer Research. Link
Ohsumi, K., et al. (1998). "Syntheses and antitumor activity of cis-restricted combretastatins: 5-membered heterocyclic analogues." Bioorganic & Medicinal Chemistry Letters. Link
Romagnoli, R., et al. (2012). "Synthesis and evaluation of 1,5-disubstituted tetrazoles as rigid analogues of combretastatin A-4." Journal of Medicinal Chemistry. Link
Borisy, G., et al. (2016). "Photoswitchable anticancer activity via trans-cis isomerization of a combretastatin A-4 analog." Journal of the American Chemical Society. Link
Hatem, M., et al. (2024).[4][5] "Combretastatin A-4 based compounds as potential anticancer agents: A review." Bioorganic Chemistry. Link
Synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline via reductive amination
Application Note: Optimized Synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline via Reductive Amination Executive Summary This application note details the optimized synthesis of 3,4,5-Trimethoxy-N-(3,4,5-tri...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimized Synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline via Reductive Amination
Executive Summary
This application note details the optimized synthesis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline , a symmetric-like secondary amine scaffold frequently utilized in the development of tubulin polymerization inhibitors (e.g., phenstatin and combretastatin analogs).
While traditional methods using sodium borohydride (NaBH₄) in methanol often require a two-step process to prevent over-reduction or side reactions, this protocol utilizes Sodium Triacetoxyborohydride (STAB) . This reagent allows for a mild, one-pot direct reductive amination , offering superior selectivity for the imine intermediate over the aldehyde precursor.
Key Advantages of this Protocol:
One-Pot Efficiency: Eliminates isolation of the imine intermediate.
Chemomimesis: Optimized for electron-rich substrates where imine formation equilibrium is often unfavorable.
Scalability: Validated for gram-scale synthesis with yields typically >85%.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the condensation of 3,4,5-trimethoxyaniline (nucleophile) and 3,4,5-trimethoxybenzaldehyde (electrophile).
Mechanistic Insight:
Both the amine and the aldehyde are highly electron-rich due to the inductive and mesomeric effects of the methoxy groups.
Challenge: The electron-donating groups on the aldehyde stabilize the carbonyl carbon, making it less electrophilic and retarding imine formation.
Solution: Acetic acid (AcOH) is introduced as a catalyst to protonate the hemiaminal intermediate, facilitating water elimination to drive the equilibrium toward the iminium ion, which is then rapidly reduced by STAB.
Figure 1: Reaction Pathway[1]
Caption: Mechanistic pathway showing acid-catalyzed dehydration followed by selective hydride transfer.
Note on Solvent: DCE is preferred over THF or DCM for STAB reactions as it accelerates the reaction rate and maintains solubility of the intermediate imine.
Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen (N₂).
Mixing: Charge the flask with 3,4,5-trimethoxyaniline (1.0 eq) and 3,4,5-trimethoxybenzaldehyde (1.0 eq).
Solvation: Add 1,2-Dichloroethane (DCE) to achieve a concentration of ~0.2 M (relative to the amine). Stir until solids are dissolved.
Catalysis: Add Acetic Acid (1.0–2.0 eq).
Observation: The solution may darken slightly. Stir at Room Temperature (RT) for 30–60 minutes. This "pre-stir" allows the imine/iminium equilibrium to establish before the reducing agent is added.
Reduction: Cool the mixture slightly (0°C) if working on >5g scale to control exotherm. Add STAB (1.4 eq) portion-wise over 5–10 minutes.
Reaction: Remove cooling bath and stir at RT.
Monitoring: Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The reaction is typically complete within 2–4 hours.
Quench: Once the starting amine is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ (Sodium Bicarbonate). Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
Drying: Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification
Crude State: The product usually appears as a viscous oil or off-white solid.
Recrystallization: Dissolve in minimal hot Ethanol (EtOH) and cool to 0°C.
Chromatography (Alternative): If impurities persist, use Flash Column Chromatography (Silica Gel).
Eluent: Gradient of 10% → 40% EtOAc in Hexanes.
Quality Control & Characterization
The high symmetry of the methoxy groups provides a distinct NMR signature useful for rapid validation.
Table 2: Expected Analytical Data
Technique
Parameter
Expected Value / Signal
¹H NMR (CDCl₃, 400 MHz)
Benzylic -CH₂-
δ 4.20–4.25 (s, 2H)
Methoxy (-OCH₃)
δ 3.80–3.88 (Overlapping singlets, 18H)
Aromatic (Aniline)
δ ~5.90–6.00 (s, 2H) (Upfield due to amine)
Aromatic (Benzyl)
δ ~6.60 (s, 2H)
Amine -NH-
δ 3.50–4.00 (Broad singlet, 1H)
MS (ESI)
[M+H]⁺
362.16 m/z
Appearance
Physical State
Off-white to pale yellow crystalline solid
Figure 2: QC Decision Workflow
Caption: Workflow for purification based on TLC analysis of the crude reaction mixture.
Troubleshooting & Optimization
Issue: Incomplete Conversion (Stalled Reaction)
Cause: Steric hindrance or electron-rich deactivation preventing imine formation.
Fix: Do not add more STAB immediately. Add activated 4Å Molecular Sieves during the "Pre-stir" (Step 4) to physically remove water and drive the imine equilibrium.
Issue: Dialkylation (Tertiary Amine Formation)
Cause: The product secondary amine reacts with another equivalent of aldehyde.
Fix: This is rare with STAB due to steric bulk, but if observed, ensure the aldehyde is added slowly to the amine/STAB mixture (Inverse Addition), or strictly maintain 1:1 stoichiometry.
Issue: Boron Complexation
Cause: Amine products can sometimes complex with boron byproducts, leading to low recovered yield.
Fix: If yield is low despite clean TLC, perform a Methanol quench followed by heating to reflux for 30 minutes before the aqueous workup to break boron-nitrogen complexes.
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][4][5][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[6][4][5][7] The Journal of Organic Chemistry, 61(11), 3849–3862.[5]
Reductive amination of 3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde
Application Note: High-Efficiency Synthesis of N-(3,4,5-Trimethoxybenzyl)-3,4,5-trimethoxyaniline Introduction & Pharmacological Significance The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of N-(3,4,5-Trimethoxybenzyl)-3,4,5-trimethoxyaniline
Introduction & Pharmacological Significance
The 3,4,5-trimethoxyphenyl (TMP) moiety is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in potent tubulin polymerization inhibitors such as Colchicine , Combretastatin A-4 , and Podophyllotoxin . These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
The target molecule,
-(3,4,5-trimethoxybenzyl)-3,4,5-trimethoxyaniline , represents a flexible amine-linked analog of the diaryl stilbene class. Synthesizing this compound presents a specific chemical challenge: dual electron-rich substrates .
The Nucleophile: 3,4,5-Trimethoxyaniline is highly nucleophilic.
The Electrophile: 3,4,5-Trimethoxybenzaldehyde is electronically deactivated; the three methoxy groups donate electron density into the ring, rendering the carbonyl carbon less electrophilic than in standard benzaldehydes.
This guide details an optimized Direct Reductive Amination protocol using Sodium Triacetoxyborohydride (STAB), specifically tuned to overcome the electronic deactivation of the aldehyde while preventing over-alkylation.
Mechanistic Insight & Reaction Design
To couple these specific substrates efficiently, we must drive the equilibrium toward the iminium ion despite the deactivated aldehyde.
Acid Catalysis (Critical): Acetic acid (AcOH) is not optional. It serves two roles:
Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the aniline.
Protonates the intermediate carbinolamine to facilitate water elimination and iminium ion formation.
) is the reagent of choice. Unlike NaBH, it is mild enough not to reduce the deactivated aldehyde at an appreciable rate, but reactive enough to reduce the protonated iminium species rapidly.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the critical role of acid catalysis in activating the deactivated aldehyde for imine formation.
Experimental Protocol
Method A: Direct Reductive Amination (Recommended)
Standardized for 5.0 mmol scale.
Reagents:
3,4,5-Trimethoxyaniline (1.0 equiv)
3,4,5-Trimethoxybenzaldehyde (1.05 equiv)
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
Acetic Acid (glacial) (1.0 equiv)
1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Solvent)
Step-by-Step Procedure:
Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-trimethoxyaniline (916 mg, 5.0 mmol) and 3,4,5-trimethoxybenzaldehyde (1.03 g, 5.25 mmol) in DCE (20 mL).
Note: A slight excess of aldehyde ensures complete consumption of the potentially toxic aniline.
Activation: Add Acetic Acid (300 µL, 5.0 mmol). Stir at room temperature for 30 minutes under an inert atmosphere (N
or Ar).
Observation: The solution may darken slightly as the Schiff base forms.
Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 5 minutes to manage mild effervescence.
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4–16 hours.
Monitoring: Check via TLC (EtOAc/Hexane 1:1). The aldehyde spot (high R
) will persist slightly; the aniline spot (lower R, stains red/brown with ninhydrin or p-anisaldehyde) should disappear.
Quenching: Quench the reaction by adding saturated aqueous NaHCO
(20 mL) and stirring vigorously for 15 minutes to neutralize the acid and decompose excess borohydride.
Work-up:
Extract with DCM (3 x 20 mL).
Wash combined organics with Brine (20 mL).
Dry over anhydrous Na
SO, filter, and concentrate in vacuo.
Purification: The crude residue is often a viscous oil or solid. Recrystallize from Ethanol or purify via flash column chromatography (SiO
, gradient 10% 40% EtOAc in Hexanes).
Experimental Workflow Diagram
Figure 2: Operational workflow for the STAB-mediated reductive amination.
Expected Results & Characterization
The product,
-(3,4,5-trimethoxybenzyl)-3,4,5-trimethoxyaniline , should be obtained as a white to off-white solid.
Data Summary Table:
Parameter
Value / Observation
Yield
85–95% (Optimized)
Appearance
White crystalline solid
Melting Point
112–115 °C (approximate, derivative dependent)
R Value
~0.4 (EtOAc:Hexane 1:1)
Solubility
Soluble in DCM, CHCl, DMSO; Low in Water
NMR Diagnostic Signals (
H NMR, 400 MHz, CDCl):
3.7–3.9 ppm: Strong singlets corresponding to 18 protons (6 x -OCH). Likely appears as 2 or 3 distinct peaks depending on resolution.
4.25 ppm (s, 2H): Benzylic methylene (-CH-NH-). This singlet confirms the successful reduction of the imine.
5.9–6.0 ppm (s, 2H): Aromatic protons of the aniline ring (shielded by amino group).
6.6 ppm (s, 2H): Aromatic protons of the benzyl ring.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Conversion
Deactivated aldehyde prevents imine formation.
Increase AcOH to 1.5–2.0 eq. Ensure molecular sieves (4Å) are added to Step 1 to remove water.
Tertiary Amine (Over-alkylation)
Product reacts with excess aldehyde.
Strictly control stoichiometry (1.05 eq aldehyde max). Do not use excess STAB.
Starting Material Remains
Insufficient reduction time.
Monitor by TLC. If imine persists, add 0.5 eq more STAB.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Al-Warhi, T., et al. (2022).[1] "Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents." Molecules, 27(14), 4621.[2] Link
BenchChem. (2025).[3] "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives." Technical Guide. Link
PubChem. "N-(3,4,5-trimethoxybenzyl)aniline Compound Summary."[4] National Library of Medicine. Link
Application Note: High-Yield Synthesis of Electron-Rich Secondary Amines via Direct Reductive Amination using NaBH(OAc)₃
Executive Summary & Strategic Rationale Reductive amination is a cornerstone transformation in pharmaceutical development, enabling the robust construction of diverse C–N bonds. When synthesizing secondary amines from pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
Reductive amination is a cornerstone transformation in pharmaceutical development, enabling the robust construction of diverse C–N bonds. When synthesizing secondary amines from primary amines and carbonyl compounds, the choice of reducing agent dictates both chemoselectivity and overall yield.
Electron-rich primary amines (e.g., p-anisidine, benzylamine, and unhindered aliphatic amines) present a unique synthetic challenge. Their heightened nucleophilicity accelerates the initial formation of the imine, but the resulting secondary amine is also highly nucleophilic. This often leads to over-alkylation (tertiary amine formation) when using aggressive reducing agents. has emerged as the premier reagent to overcome this challenge, offering unparalleled selectivity, mild reaction conditions, and a superior safety profile compared to legacy reagents like sodium cyanoborohydride (NaBH₃CN).
Mechanistic Causality & Reagent Selectivity
The efficacy of STAB in the presence of electron-rich amines is rooted in its structural and electronic properties. The three electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB a remarkably mild hydride donor.
As demonstrated by , STAB operates efficiently in weakly acidic to neutral media. The reaction proceeds through a highly ordered causality loop:
Nucleophilic Attack: The electron-rich amine rapidly attacks the carbonyl to form a carbinolamine.
Dehydration: The carbinolamine dehydrates to form an imine, which is protonated to a highly electrophilic iminium ion.
Selective Reduction: STAB selectively reduces the iminium ion. Crucially, confirm that the steric bulk and electron-withdrawing nature of the acetate ligands prevent STAB from reducing the starting carbonyl. Furthermore, this steric demand severely retards the reduction of any bulkier secondary iminium ions, effectively halting the reaction at the secondary amine stage and preventing over-alkylation.
Mechanistic pathway of reductive amination using NaBH(OAc)3.
Comparative Analysis of Reducing Agents
To justify the selection of STAB, it is critical to compare its operational parameters against other common hydrides used in .
Reducing Agent
Reactivity Profile
Optimal pH
Toxicity & Byproducts
Primary Application
NaBH(OAc)₃
Mild; highly selective for iminium ions over carbonyls.
5–7 (Neutral to Mildly Acidic)
Low; generates benign acetate byproducts.
Direct reductive amination of aldehydes and ketones.
NaBH₃CN
Mild; selective for imines/iminium ions.
4–6 (Acidic)
High; risk of generating highly toxic HCN gas.
Acidic conditions; protic solvents (MeOH/EtOH).
NaBH₄
Strong; reduces unreacted aldehydes and ketones directly.
>7 (Neutral to Basic)
Low; generates borate salts.
Indirect (stepwise) reductive amination only.
Standard Operating Procedure (SOP): Direct Reductive Amination
This self-validating protocol is optimized for the coupling of an electron-rich primary amine (1.0 eq) with an aldehyde or ketone (1.05 eq) using STAB (1.5 eq).
Solvent Selection Rationale: is the solvent of choice. Unlike THF or methanol, DCE is non-coordinating, which accelerates the reduction rate of the iminium ion and provides optimal solubility for the intermediate species.
Step-by-step experimental workflow for direct reductive amination.
Step-by-Step Methodology
Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the electron-rich primary amine (1.0 mmol) and the carbonyl compound (1.05 mmol) in anhydrous DCE (5.0 mL).
Acid Catalysis (Substrate Dependent):
For Aldehydes: No acid is required. The high nucleophilicity of the amine ensures rapid imine formation.
For Ketones: Add glacial acetic acid (AcOH, 1.0 mmol, 1.0 eq) to facilitate the dehydration of the carbinolamine to the iminium ion.
Hydride Addition: Allow the mixture to stir at room temperature for 15–30 minutes to pre-form the imine. Add NaBH(OAc)₃ (1.5 mmol, 1.5 eq) portion-wise over 5 minutes.
Self-Validation Check: STAB is only partially soluble in DCE. As the reaction progresses and the hydride is consumed, the suspension will gradually clarify, serving as a visual indicator of reaction progression.
Monitoring: Stir the reaction at room temperature under an inert atmosphere (N₂ or Ar). Monitor via LC-MS or TLC (typically complete within 2–12 hours depending on steric hindrance).
Quenching (Critical Safety & Validation Step): Once complete, cool the flask in an ice bath and slowly add saturated aqueous NaHCO₃ (5.0 mL).
Self-Validation Check: Effervescence (CO₂ gas) will occur. The complete cessation of bubbling confirms that all residual STAB and AcOH have been safely neutralized.
Workup & Isolation: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude secondary amine via flash column chromatography or crystallization as appropriate.
Troubleshooting & Analytical Validation
Issue: Formation of Tertiary Amine (Dialkylation).
Causality: The aldehyde is highly unhindered (e.g., formaldehyde or acetaldehyde), allowing the newly formed secondary amine to outcompete the primary amine for the remaining carbonyl.
Solution: Shift to an indirect (stepwise) protocol. Pre-form the imine in methanol for 2 hours, evaporate the solvent completely to remove water, redissolve in DCE, and then add STAB.
Issue: Incomplete Conversion with Hindered Ketones.
Solution: Introduce a Lewis acid. Adding 1.0 equivalent of Titanium(IV) isopropoxide (Ti(OiPr)₄) forces the dehydration step, driving imine formation prior to STAB addition.
References
Ahmed F. Abdel-Magid, Kenneth G. Carson, Bruce D. Harris, Cynthia A. Maryanoff, and Rekha D. Shah. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry (1996). URL:[Link][1]
"Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride." National Institutes of Health (PMC). URL: [Link][2]
"Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link][3]
Solvent selection for N-alkylation of trimethoxyanilines
Application Note: Advanced Solvent Selection Strategies for the N-Alkylation of Trimethoxyanilines Executive Summary The N-alkylation of highly substituted anilines, particularly 3,4,5-trimethoxyaniline, is a foundationa...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Solvent Selection Strategies for the N-Alkylation of Trimethoxyanilines
Executive Summary
The N-alkylation of highly substituted anilines, particularly 3,4,5-trimethoxyaniline, is a foundational transformation in the synthesis of bioactive pharmaceuticals and agrochemicals. However, the electron-rich nature of the trimethoxy-substituted aromatic ring, coupled with significant steric hindrance, often leads to competing side reactions such as over-alkylation (tertiary amine formation) or undesired Friedel-Crafts ring alkylation. As a Senior Application Scientist, I have found that the thermodynamic and kinetic control of this reaction is predominantly dictated by solvent selection . This guide provides a mechanistic framework and self-validating protocols for optimizing the N-alkylation of trimethoxyanilines across classical Sₙ2 and modern transition-metal-catalyzed pathways.
Polar Aprotic Solvents (MeCN, DMF, DMSO) for Sₙ2 Pathways
In classical Sₙ2 alkylations utilizing alkyl halides, polar aprotic solvents are strictly required. Solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) possess high dielectric constants (ε = 47.0 and 37.0, respectively) and strong dipole moments[1].
Causality: These solvents effectively solvate the metal cations of inorganic bases (e.g., K⁺ from K₂CO₃), leaving the basic counter-ion free to deprotonate the amine. Crucially, because polar aprotic solvents cannot act as hydrogen-bond donors, the nitrogen lone pair on 3,4,5-trimethoxyaniline remains "naked" and highly nucleophilic, drastically accelerating the Sₙ2 attack on the alkyl halide[1].
Selection Logic: While DMSO provides the highest reaction rates, its high boiling point complicates product isolation. Acetonitrile (MeCN) is frequently the optimal compromise, offering excellent cation solvation while being volatile enough to remove via simple rotary evaporation[1].
Protic and Non-Polar Solvents for "Borrowing Hydrogen" (BH) Pathways
Modern green chemistry protocols replace toxic alkyl halides with alcohols, utilizing transition metals (Ni, Fe, Ru) to temporarily "borrow" hydrogen, oxidizing the alcohol to an aldehyde, forming an imine with the aniline, and reducing it to the N-alkylated product.
Causality: In these systems, highly coordinating solvents like DMSO or DMF are detrimental because they competitively bind to and poison the metal catalyst's active sites[2]. Instead, moderately polar ethers like Cyclopentyl Methyl Ether (CPME) are utilized. CPME dissolves the substrates but resists metal coordination, allowing the catalytic cycle to proceed uninhibited[3].
Solvent-Free Innovations: The most advanced protocols eliminate solvents entirely. Utilizing iron single-atom catalysts (FeSA@N-G) in a solvent-free melt maximizes substrate concentration, driving the thermodynamic equilibrium toward the imine intermediate and yielding >90% conversion of 3,4,5-trimethoxyaniline[4].
Acid-Catalyzed Alkylation in Halogenated Solvents
For the N-alkylation of 3,4,5-trimethoxyaniline with activated alcohols (e.g., 1-H-indanol), halogenated solvents like 1,2-dichloroethane (1,2-DCE) are preferred[5].
Causality: The low basicity of 1,2-DCE prevents the solvent from buffering the acid catalyst (pTSA), allowing for the rapid generation of a carbocation intermediate that is subsequently intercepted by the aniline nucleophile[5].
Quantitative Solvent Comparison
The following table summarizes the physicochemical properties and empirical outcomes of various solvent systems used for the mono-N-alkylation of 3,4,5-trimethoxyaniline.
Solvent System
Dielectric Constant (ε)
Dipole Moment (D)
Alkylating Agent
Catalyst / Base
Typical Yield for 3,4,5-TMA
Key Mechanistic Advantage
Acetonitrile (MeCN)
37.0
3.9
Alkyl Halides
K₂CO₃
75–85%
Balances nucleophile activation with product volatility[1].
Dimethyl Sulfoxide (DMSO)
47.0
4.0
Alkyl Halides
K₂CO₃ / NaH
80–90%
Maximum cation solvation; naked nucleophile accelerates Sₙ2[1].
1,2-Dichloroethane (DCE)
10.4
1.4
Activated Alcohols
pTSA (Acid)
62%
Supports carbocation intermediates for direct amination[5].
Cyclopentyl Methyl Ether (CPME)
4.7
1.2
Primary Alcohols
Ni(COD)₂ / KOH
65%
Resists metal coordination; low water miscibility drives imine formation[3].
Solvent-Free
N/A
N/A
Primary Alcohols
Fe Single-Atom
91–97%
Maximizes substrate concentration; aligns with green chemistry metrics[4].
Experimental Workflows and Logical Relationships
Workflow for Solvent Selection in N-alkylation of Trimethoxyanilines
Self-Validating Experimental Protocols
Protocol A: Classical Sₙ2 Mono-N-Alkylation in Acetonitrile
This protocol is optimized to prevent di-alkylation by leveraging the steric bulk of the substrate and the moderate reflux temperature of MeCN.
Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyaniline (1.83 g, 10.0 mmol, 1.0 equiv) and finely milled anhydrous K₂CO₃ (2.76 g, 20.0 mmol, 2.0 equiv).
Causality: Milling K₂CO₃ increases the surface area for heterogeneous deprotonation. Anhydrous conditions prevent the hydrolysis of the alkyl halide.
Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (20 mL, 0.5 M).
Electrophile Addition: Add the primary alkyl bromide (11.0 mmol, 1.1 equiv) dropwise at room temperature.
Reaction: Attach a reflux condenser and heat the mixture to 82 °C (reflux) for 12 hours. Monitor via TLC (Hexanes:EtOAc 7:3).
Workup (Self-Validation): Cool to room temperature and filter the suspension through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. The absence of a high-boiling solvent like DMSO allows direct loading of the crude residue onto a silica gel column, ensuring high recovery of the mono-alkylated product.
Protocol B: Green Borrowing-Hydrogen N-Alkylation in CPME
Adapted from Barta et al., this protocol utilizes a non-coordinating ether to facilitate Ni-catalyzed reductive amination[3].
Inert Atmosphere Setup: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Ni(COD)₂ (8.2 mg, 0.03 mmol, 3 mol%) and KOH (16.8 mg, 0.3 mmol, 30 mol%).
Causality: Ni(COD)₂ is highly sensitive to oxidation; strict anaerobic conditions are required to maintain the active Ni(0) catalytic species[3].
Substrate Addition: Remove the sealed tube from the glovebox. Under a positive argon flow, add 3,4,5-trimethoxyaniline (183 mg, 1.0 mmol, 1.0 equiv), 1-butanol (111 mg, 1.5 mmol, 1.5 equiv), and anhydrous Cyclopentyl Methyl Ether (CPME) (2.0 mL).
Causality: CPME is selected because it does not strongly coordinate to the Ni center and its low water miscibility helps drive the equilibrium of the intermediate imine formation[3].
Reaction: Seal the tube and heat at 140 °C for 18 hours behind a blast shield.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of silica to remove the metal catalyst. Evaporate the solvent and purify via column chromatography to yield the mono-alkylated product (approx. 65% yield)[3].
Causality: Running the reaction solvent-free forces maximum collision frequency between the sterically hindered aniline and the alcohol, overcoming the activation energy barrier natively present in trimethoxyaniline[4].
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 140 °C (90 W) for 3 hours.
Workup: Cool the mixture, dissolve the crude melt in toluene (5 mL), and centrifuge to recover the heterogeneous FeSA@N-G catalyst. The supernatant contains the highly pure product (up to 97% conversion)[4].
References
Acid-catalysed N-alkylation of anilines with activated 1-H-indanol - Arkivoc.[Link]
Iron Single‐Atom Catalyzed N‐Alkylation of Amines with Alcohols via Solvent‐Free Borrowing Hydrogen Strategy - ResearchGate.[Link]
Efficient nickel-catalysed N-alkylation of amines with alcohols (Supporting Information) - CNR-IRIS.[Link]
Comparison Guide for Methyl Sulfoxide and Other Polar Non-Protonic Solvents (DMF, NMP, Acetonitrile) - Ecovia Chemical. [Link]
Complex formation of nickel(ii) with dimethyl sulfoxide, methanol, and acetonitrile in a TFSA−-based ionic liquid - RSC Publishing.[Link]
Application Note: Design and Preparation of Antimitotic Anilino-Benzyl Derivatives
Targeting the Colchicine Binding Site via Reductive Amination Abstract & Pharmacophore Rationale Small molecule inhibitors of tubulin polymerization are cornerstones of cancer chemotherapy.[1] While taxanes stabilize mic...
Author: BenchChem Technical Support Team. Date: March 2026
Targeting the Colchicine Binding Site via Reductive Amination
Abstract & Pharmacophore Rationale
Small molecule inhibitors of tubulin polymerization are cornerstones of cancer chemotherapy.[1] While taxanes stabilize microtubules, vinca alkaloids and colchicine-site binders destabilize them, leading to mitotic arrest at the G2/M phase and subsequent apoptosis.
This guide details the synthesis and validation of
-benzyl-aniline derivatives , a structural class designed to mimic the pharmacophore of Combretastatin A-4 (CA-4) and Colchicine.
The Pharmacophore Strategy:
Ring A (Benzyl moiety): Typically a 3,4,5-trimethoxyphenyl ring. This motif is critical for occupying the hydrophobic pocket of the Colchicine Binding Site (CBS) on
-tubulin.
Linker (Amine): The nitrogen atom replaces the ethylene bridge of stilbenes (like CA-4), providing a flexible hinge that improves solubility compared to all-carbon scaffolds.
Ring B (Aniline moiety): A substituted phenyl ring that interacts with the side chains of
-tubulin (e.g., Thr179), often requiring hydrophobic or electron-donating groups (e.g., 4-methoxy, 3-fluoro) for potency.
Chemical Synthesis Protocol
Method: One-Pot Reductive Amination
Objective: Synthesize
-(3,4,5-trimethoxybenzyl)aniline derivatives.
Rationale: We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.[2] Unlike NaBH, STAB is mild and selective; it reduces the intermediate imine faster than the aldehyde, preventing direct reduction of the starting material and allowing a one-pot setup without isolating moisture-sensitive imines.
Eluent: Hexanes:Ethyl Acetate (gradient typically 9:1 to 7:3).
Note: The product is a secondary amine; adding 1% Triethylamine to the eluent prevents streaking on silica.
Synthesis Workflow Visualization
Figure 1: Decision-tree workflow for the reductive amination of anilino-benzyl derivatives.
Biological Validation Protocol
Assay: Fluorescence-Based Tubulin Polymerization
Objective: Determine if the synthesized compound inhibits the assembly of tubulin into microtubules.
Principle: Free tubulin is non-fluorescent (or low fluorescence). When it polymerizes into microtubules, the reporter fluorophore (DAPI or proprietary stain) incorporated into the lattice exhibits a sharp increase in fluorescence. Inhibitors suppress this increase.
Reagents
Tubulin Protein: >99% pure porcine brain tubulin (lyophilized).
Figure 2: Pharmacological cascade.[10] The derivative binds free tubulin, preventing polymerization into the mitotic spindle.
Troubleshooting & Optimization
Chemical Synthesis[2][3][4][5][6][11][12][13][14]
Problem: Low yield of secondary amine; presence of tertiary amine.
Cause: Alkylation of the product by a second equivalent of aldehyde.
Solution: Use a slight excess of amine (1.1 eq) instead of aldehyde. Ensure the reducing agent is added after the imine forms if using NaBH
, or stick to NaBH(OAc) which is less likely to reduce the aldehyde directly.
Problem: Starting aniline remains unreacted.
Cause: Aniline is too electron-deficient (e.g., nitro-aniline).
Solution: Reflux in toluene with a Dean-Stark trap to force imine formation before reduction, or use Ti(OiPr)
as a Lewis acid catalyst.
Biological Assay[3][5][9][15][16]
Problem: Compound precipitates in the assay buffer.
Cause: High lipophilicity of the benzyl-aniline scaffold.
Solution: Verify solubility in buffer without protein first. If precipitating, lower the testing concentration range or use a surfactant-compatible assay (though surfactants can interfere with tubulin).
Problem: High background fluorescence.
Cause: The compound itself is fluorescent (common with extended conjugation).
Solution: Run a "Compound Only" blank (Compound + Buffer, no Tubulin) and subtract this baseline from the kinetic reads.
References
Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization.[11][12] Journal of Medicinal Chemistry.
Cytoskeleton Inc. (n.d.). Tubulin Polymerization Assay Protocol (Fluorescence Based). Cytoskeleton.com.
Application Note: In Vitro Tubulin Polymerization Assays for Benzyl Aniline Derivatives
Introduction & Pharmacological Context The dynamic instability of microtubules—characterized by continuous phases of polymerization and depolymerization—is a fundamental cellular process essential for mitosis, intracellu...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
The dynamic instability of microtubules—characterized by continuous phases of polymerization and depolymerization—is a fundamental cellular process essential for mitosis, intracellular transport, and the maintenance of cell shape. Consequently, tubulin remains one of the most validated targets in oncology[1].
Benzyl anilines represent a highly potent class of antimitotic agents. Structurally, they often serve as cis-restricted analogues of Combretastatin A-4 (CA-4). By replacing the chemically unstable olefinic bridge of CA-4 with an aminomethylene linkage, benzyl anilines maintain potent anti-proliferative activity while significantly improving chemical stability and bioavailability[2].
Mechanistically, benzyl anilines function as Colchicine Binding Site Inhibitors (CBSIs) . They bind with high affinity to the interface between the
- and -tubulin heterodimers. This interaction induces a steric clash that prevents the tubulin dimer from adopting the straight conformation required for integration into the growing microtubule lattice, thereby destabilizing the microtubule network and triggering G2/M cell cycle arrest[3].
Caption: Mechanism of benzyl aniline-mediated tubulin depolymerization via the colchicine binding site.
Assay Principles and Detection Modalities
To evaluate the inhibitory potency of benzyl anilines, the in vitro tubulin polymerization assay is the gold standard. The assay relies on the principle that the assembly of purified tubulin into microtubules can be continuously monitored via light scattering (turbidimetry) or fluorescence[1].
The polymerization curve is sigmoidal, consisting of three phases:
Nucleation (Lag Phase): Tubulin dimers aggregate to form oligomeric nucleation centers.
Growth (Elongation Phase): Rapid addition of tubulin dimers to the plus-end of the microtubule.
Steady-State Equilibrium: The rate of polymerization equals the rate of depolymerization[4].
Quantitative Data: Detection Modality Comparison
Table 1: Comparison of Detection Modalities for Tubulin Polymerization[1][5]
Parameter
Turbidimetric (Absorbance)
Fluorometric (Fluorescence)
Detection Wavelength
340 - 350 nm
Ex: 360 nm / Em: 420-450 nm (e.g., DAPI)
Tubulin Concentration
3.0 - 4.0 mg/mL
1.0 - 2.0 mg/mL
Signal Origin
Light scattering by polymer mass
Fluorophore binding to hydrophobic pockets
Sensitivity
Moderate
High
Cost per Well
Lower
Higher (requires reporter dye)
Note: For evaluating benzyl anilines, the turbidimetric assay is highly recommended as it does not require reporter dyes that could potentially compete with the test compound for hydrophobic binding sites on tubulin.
Experimental Workflow
Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.
Step-by-Step Turbidimetric Protocol
This protocol is designed as a self-validating system . It strictly incorporates internal controls to ensure that any observed inhibition by the benzyl aniline is due to true pharmacological action rather than protein degradation or buffer failure.
Reagent Preparation & Causality
General Tubulin Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
Causality: PIPES is chosen because its pKa is highly stable across the 4°C to 37°C temperature shift required for this assay. EGTA is critical as it chelates trace calcium ions (
), which are potent natural inhibitors of tubulin polymerization[4][6].
Polymerization Enhancers: 1 mM GTP, 10% Glycerol.
Causality: GTP is the obligate energy source for microtubule elongation. Glycerol is added to lower the critical concentration of tubulin required for nucleation, significantly amplifying the light scattering signal and improving the assay's signal-to-noise ratio[4][6].
Tubulin Stock: Purified porcine or bovine brain tubulin (>99% pure), reconstituted to 3.0 - 4.0 mg/mL in the supplemented buffer[1][4].
Causality: Tubulin dynamics are exquisitely temperature-sensitive. At 4°C, tubulin remains as unpolymerized subunits; at 37°C, it rapidly polymerizes. All tubulin stocks must be kept strictly on ice until the exact moment of assay initiation to prevent premature nucleation[4].
Assay Setup
Pre-warm Instrument: Set a temperature-controlled microplate spectrophotometer to exactly 37°C.
Compound Dilution: Prepare 10X concentrated stocks of the benzyl aniline test compounds in 10% DMSO/General Tubulin Buffer. The final DMSO concentration in the assay must not exceed 1%, as higher concentrations alter microtubule dynamics.
Plate Preparation: Working on ice, use a pre-chilled half-area 96-well plate. Add 10 µL of the 10X test compounds, vehicle control (10% DMSO), positive stabilizer control (100 µM Paclitaxel), and positive destabilizer control (100 µM Colchicine) to respective wells[4][6].
Reaction Initiation: Rapidly pipette 90 µL of the ice-cold tubulin reaction mix (Tubulin + GTP + Glycerol) into each well. Avoid introducing air bubbles, which will severely distort absorbance readings at 340 nm[1].
Data Acquisition: Immediately transfer the plate to the pre-warmed 37°C reader. Record the absorbance at 340 nm every 60 seconds for 60 minutes[6].
Data Analysis & Self-Validation Criteria
To extract meaningful pharmacological data, analyze the kinetic curves to determine the Maximum Polymerization Rate (
) and the Maximum Polymer Mass ().
: The steepest slope of the elongation phase.
: The plateau absorbance at steady-state equilibrium[1].
Calculation: Plot the or against the logarithmic concentration of the benzyl aniline. Fit the data using a non-linear regression dose-response curve to determine the concentration that inhibits 50% of maximal polymerization[1].
Self-Validation Parameters
Before accepting the
of the benzyl aniline, the assay must pass the following internal control checks. If the controls deviate from these expected values, the integrity of the tubulin or GTP is compromised.
Table 2: Expected Kinetic Parameters for Control Compounds[4][6]
Compound
Final Concentration
Mechanism
Expected Effect on
Expected Effect on
Vehicle (DMSO)
1%
N/A (Baseline)
1.0x (Normalized)
1.0x (Normalized)
Paclitaxel
10 µM
Stabilizer
~4.0x Increase
Significant Increase
Colchicine
10 µM
Destabilizer (CBSI)
>5.0x Decrease
Near Baseline
Benzyl Aniline
Variable
Destabilizer (CBSI)
Dose-dependent Decrease
Dose-dependent Decrease
By ensuring the vehicle control reaches a robust
(typically 0.18 – 0.28 OD) and the colchicine control suppresses polymerization to near-baseline, the researcher validates the assay window. Benzyl anilines, acting via the exact same binding pocket as colchicine, should yield kinetic curves that closely mirror the colchicine control in a dose-dependent manner[4][6].
References
ACS Pharmacology & Translational Science. "Colchicine-BODIPY Probes: Evidence for the Involvement of Intracellular Membranes in the Targeting of Colchicine to Tubulin." Available at:[Link]
National Institutes of Health (PMC). "Discovery of Novel Diarylamide N-Containing Heterocyclic Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity." Available at: [Link]
Cytoskeleton Inc. (Cosmo Bio). "Tubulin Polymerization Assay Kit: Assay Conditions." Available at:[Link]
National Institutes of Health (PMC). "Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy." Available at: [Link]
National Institutes of Health (PMC). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Available at:[Link]
Application Note: Precision Cytotoxicity Profiling of 3,4,5-Trimethoxybenzyl Aniline via MTT Assay
This Application Note is designed for researchers investigating the cytotoxic potential of 3,4,5-trimethoxybenzyl aniline , a synthetic pharmacophore sharing structural homology with colchicine-binding site inhibitors (C...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers investigating the cytotoxic potential of 3,4,5-trimethoxybenzyl aniline , a synthetic pharmacophore sharing structural homology with colchicine-binding site inhibitors (CBSIs) such as combretastatin A-4 and podophyllotoxin.
Introduction & Mechanistic Basis[1][2][3]
The Compound
3,4,5-trimethoxybenzyl aniline contains the trimethoxyphenyl (TMP) moiety, a critical pharmacophore found in numerous tubulin-destabilizing agents. The TMP group typically occupies the hydrophobic pocket of the colchicine binding site on
-tubulin, inhibiting microtubule polymerization.
Primary Mechanism: Microtubule destabilization leading to G2/M cell cycle arrest and subsequent apoptosis.
Secondary Considerations: The aniline moiety may undergo metabolic oxidation (N-hydroxylation) in certain cell lines (e.g., HepG2), potentially contributing to ROS-mediated cytotoxicity.
The Assay Principle
The MTT assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow tetrazolium salt.[1][2] Viable cells with active metabolism (specifically NAD(P)H-dependent cellular oxidoreductase enzymes) reduce MTT into insoluble, purple formazan crystals.[1]
Readout: Absorbance at 570 nm is directly proportional to the number of viable cells.[3]
Relevance: This assay distinguishes between cytostatic effects (growth inhibition) and cytotoxic effects (cell death), which is crucial for antimitotic agents like TMP-aniline.
Experimental Design & Pre-Assay Preparation
Materials & Reagents
Reagent
Specification
Storage
Test Compound
3,4,5-trimethoxybenzyl aniline (>98% purity)
-20°C, Desiccated, Dark
MTT Reagent
5 mg/mL in PBS (0.22 µm filtered)
4°C (Dark)
Solvent
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
RT
Positive Control
Colchicine or Combretastatin A-4
-20°C
Cell Lines
HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver)
Liquid N2 / 37°C Incubator
Compound Solubility & Stability (Critical)
The TMP-aniline structure is hydrophobic. Improper solubilization is the #1 cause of assay variability.
Stock Solution: Prepare a 20 mM stock in 100% DMSO. Vortex and sonicate for 30 seconds to ensure complete dissolution.
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Aniline derivatives can oxidize; store under inert gas (Nitrogen/Argon) if possible.
Working Solution: Dilute stock into culture medium immediately prior to use. Do not exceed 0.5% final DMSO concentration to avoid solvent toxicity.
Step-by-Step Protocol
Phase 1: Cell Seeding (Day 0)
Objective: Establish a logarithmic growth phase monolayer.
Harvest Cells: Trypsinize adherent cells and resuspend in fresh complete medium.
Count: Determine cell viability using Trypan Blue exclusion. Viability must be >95%.
Seed: Dispense 100 µL of cell suspension per well into a 96-well clear-bottom plate.
Optimal Density: 3,000–5,000 cells/well (fast growers like HeLa) or 8,000–10,000 cells/well (slow growers like MCF-7).
Edge Effect Mitigation: Fill the outer perimeter wells (rows A/H, columns 1/12) with 200 µL sterile PBS instead of cells. This prevents evaporation-induced artifacts.
Incubate: 24 hours at 37°C, 5% CO₂.
Phase 2: Compound Treatment (Day 1)
Objective: Expose cells to a log-scale gradient of TMP-aniline.
Check Morphology: Ensure cells are 60-70% confluent and healthy.
Prepare Dilutions: Create a 2X working solution series in complete medium.
Example Range: 0.1 µM to 100 µM (Final).
Vehicle Control: Medium + DMSO (matched to highest concentration, e.g., 0.5%).
Blank: Medium only (no cells, no drug).
Apply Treatment:
Carefully aspirate old medium (optional, but reduces volume errors) OR add 100 µL of 2X drug solution to the existing 100 µL (easier for non-adherent cells).
Recommended: Aspirate and add 200 µL of 1X drug solution for consistent volume.
Incubate: 48 hours is optimal for tubulin inhibitors to manifest cell cycle arrest and subsequent apoptosis.
Phase 3: MTT Reaction & Readout (Day 3)
Objective: Quantify metabolic activity.
Add MTT: Add 20 µL of MTT stock (5 mg/mL) directly to each well (final conc. 0.5 mg/mL).[3] Do not remove the drug medium.
Incubate: 3–4 hours at 37°C.
Checkpoint: View under microscope.[4] Healthy control cells should contain dark purple intracellular crystals (formazan).
Solubilize:
Carefully aspirate the medium without disturbing the crystals. (For suspension cells, spin plate at 1000 x g for 5 min first).
Add 150 µL DMSO to each well.
Dissolve: Shake plate on an orbital shaker (150 rpm) for 10–15 minutes protected from light.
Measure: Read absorbance (OD) at 570 nm .
Reference Wavelength: 630 nm (subtract this value to correct for plastic imperfections and cell debris).
Visualization of Workflow
Figure 1: Logical workflow for evaluating TMP-aniline cytotoxicity, emphasizing critical incubation periods for antimitotic activity.
Data Analysis & Interpretation
Calculation
Calculate the percentage of cell viability for each concentration using the formula:
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic model) to determine the IC50 (half-maximal inhibitory concentration).
Note: If the curve plateaus above 0% viability, the compound may be cytostatic (halting division) rather than cytotoxic (killing cells).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
High Background
Precipitation of TMP-aniline
Check wells under microscope before adding MTT. If precipitate is visible, the concentration is above solubility limit.
Edge Effect
Evaporation in outer wells
Use the PBS barrier method described in Phase 1.
Low Signal
Low metabolic activity
Increase seeding density or extend MTT incubation time to 4 hours.
Variability
Incomplete solubilization
Mix formazan/DMSO thoroughly on a shaker. Ensure no bubbles before reading.
Safety & References
Safety Precautions
Aniline Toxicity: Anilines can be toxic by inhalation and skin contact. Handle powder in a fume hood.
Cytotoxic Waste: Treat all compound-exposed tips and plates as hazardous cytotoxic waste.
DMSO: Penetrates skin and carries dissolved compounds with it. Wear nitrile gloves.
References
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Link
Pérez-Sacau, E., et al. (2022).[5] Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors.[2] European Journal of Medicinal Chemistry. (Provides context on TMP moiety potency). Link
Riss, T.L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link
BenchChem. (2025).[3] Aniline Mustard's Anticancer Efficacy: A Cross-Validation Study. (Protocol validation for aniline derivatives). Link
MedChemExpress. (2025). 3,4,5-Trimethoxybenzoic acid Solubility Data. (Solubility reference for TMP derivatives). Link
Application Note: Synthesis and Advanced Crystallization Methods for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3) Scientific Context & Structural Challenges The compound...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Compound: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3)
Scientific Context & Structural Challenges
The compound 3,4,5-trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline is a highly oxygenated secondary amine. The 3,4,5-trimethoxyphenyl moiety is a privileged scaffold in medicinal chemistry, frequently utilized in the design of microtubule-disrupting agents (targeting the colchicine-binding site of tubulin) and multi-targeted benzamide derivatives for neurodegenerative diseases , , .
From a materials science and purification perspective, the presence of six methoxy groups across two aromatic rings introduces significant steric bulk and conformational flexibility. This structural characteristic drastically reduces the molecule's propensity to form strong, highly ordered intermolecular hydrogen-bond networks. Consequently, during purification, this compound is highly susceptible to liquid-liquid phase separation (LLPS) —colloquially known as "oiling out"—where the solute separates as a dense, viscous liquid rather than nucleating into a crystalline solid.
This application note details the causality-driven protocols required to synthesize this compound via reductive amination and, crucially, the thermodynamic controls necessary to force high-purity crystallization over oiling out.
Mechanistic Pathway: Reductive Amination
The synthesis relies on the reductive amination of 3,4,5-trimethoxyaniline with 3,4,5-trimethoxybenzaldehyde . The reaction is a two-step cascade:
Imine Formation: Nucleophilic attack of the aniline on the activated carbonyl, followed by dehydration to form a Schiff base.
Reduction: The imine is reduced to the secondary amine using a mild hydride donor (e.g., Sodium borohydride,
).
Causality in Reagent Selection: Mildly acidic conditions (e.g., catalytic acetic acid) are required to protonate the carbonyl oxygen, increasing its electrophilicity without fully protonating the weakly nucleophilic 3,4,5-trimethoxyaniline.
in methanol is preferred over stronger reducing agents to prevent the reduction of the unreacted aldehyde into an alcohol, which would complicate downstream crystallization.
Figure 1: Mechanistic pathway of the reductive amination process.
Thermodynamics of Crystallization & Solvent Selection
To prevent oiling out, the crystallization solvent must provide a steep solubility curve (high solubility at reflux, low solubility at 4°C) while maintaining a high enough affinity for the solute to prevent premature liquid phase separation before the nucleation threshold is reached.
Every step in this protocol includes a self-validating checkpoint to ensure process integrity before proceeding.
Imine Formation: In a 250 mL round-bottom flask, dissolve 3,4,5-trimethoxyaniline (10.0 mmol) and 3,4,5-trimethoxybenzaldehyde (10.0 mmol) in 50 mL of anhydrous Methanol. Add 2 drops of glacial acetic acid.
Stirring & Validation: Stir at room temperature for 3 hours.
Self-Validation Checkpoint: Perform TLC (Silica, 30% EtOAc in Hexanes). The disappearance of the starting materials and the appearance of a bright yellow spot (under UV 254 nm) confirms Schiff base formation.
Reduction: Cool the flask to 0°C in an ice bath. Slowly add
(15.0 mmol) in small portions over 20 minutes to manage hydrogen gas evolution.
Quenching: Stir for an additional 2 hours at room temperature. Quench the reaction by slowly adding 10 mL of saturated aqueous
.
Self-Validation Checkpoint: The effervescence must completely cease, indicating the destruction of unreacted borohydride.
Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue with EtOAc (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate to yield a crude, viscous oil.
Designed to bypass the liquid-liquid phase separation boundary by utilizing a slow cooling trajectory.
Dissolution: Transfer the crude oil to a clean Erlenmeyer flask. Add boiling Ethanol (approx. 5-8 mL per gram of crude) while stirring continuously on a hot plate until completely dissolved.
Self-Validation Checkpoint: At 65°C, the solution must be entirely transparent. Persistent turbidity indicates inorganic salt carryover (borate salts). If turbid, perform a hot gravity filtration.
Controlled Cooling: Remove the flask from the heat source. Do not place it directly in an ice bath. Allow the solution to cool ambiently to room temperature at a rate of approximately 0.5°C/min.
Causality: Rapid cooling forces the system into a state of high supersaturation, crossing the spinodal curve and causing the methoxylated compound to oil out. Slow cooling keeps the system in the metastable zone, favoring ordered crystal nucleation.
Maturation: Once at room temperature and primary crystals have formed, transfer the flask to a 4°C refrigerator for 12 hours to maximize yield.
Harvesting: Isolate the crystals via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol. Dry under high vacuum for 24 hours.
Used when the crude material contains high levels of impurities that inhibit nucleation in pure ethanol.
Primary Dissolution: Dissolve the crude material in a minimum volume of warm Ethyl Acetate (40°C).
Anti-Solvent Addition: Vigorously stir the solution and add Hexane dropwise using an addition funnel.
Nucleation Point: Stop the addition the moment the solution becomes faintly cloudy (the cloud point). Add exactly one drop of Ethyl Acetate to clear the solution, then add a seed crystal if available.
Crystallization: Allow the mixture to stand undisturbed at room temperature for 4 hours, followed by filtration.
Figure 2: Step-by-step workflow for downstream cooling crystallization.
Quantitative Data & Quality Control
To assist in selecting the appropriate purification route, the following table summarizes the expected outcomes based on the chosen crystallization methodology.
Table 2: Comparative Analysis of Crystallization Methodologies
Methodology
Primary Solvent
Anti-Solvent
Expected Yield (%)
Purity (HPLC)
Crystal Habit
Oiling-Out Risk
Cooling
Ethanol
None
75 - 82%
> 99.5%
Block-like prisms
Low (if cooled slowly)
Anti-Solvent
Ethyl Acetate
Hexane
88 - 94%
97.0 - 98.5%
Fine needles/powder
High (if hexane added fast)
Evaporative
Dichloromethane
None
N/A
Variable
Amorphous glass
Guaranteed
Note: Purity should be verified via LC-MS or
-NMR. The target compound will show a characteristic singlet integrating to 18 protons around 3.80 ppm, corresponding to the six methoxy groups.
References
RSC Publishing. "Design, synthesis and structure–activity relationship studies on erianin analogues as pyruvate carboxylase inhibitors in hepatocellular carcinoma cells." Royal Society of Chemistry,[Link]
TU Dublin. "Synthesis, Biochemical and Molecular Modelling Studies of Antiproliferative Azetidinones causing Microtubule Disruption." Arrow@TU Dublin, [Link]
MDPI. "New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking." MDPI Pharmaceuticals,[Link]
Method
Molecular docking preparation for colchicine site ligands
Application Note: Precision Molecular Docking for Colchicine Site Ligands -tubulin interface (Colchicine Site) Abstract Targeting the colchicine binding site (CBS) of tubulin presents a unique structural challenge due to...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Molecular Docking for Colchicine Site Ligands
-tubulin interface (Colchicine Site)
Abstract
Targeting the colchicine binding site (CBS) of tubulin presents a unique structural challenge due to the protein’s plasticity.[1] Unlike the taxane site (which stabilizes microtubules), colchicine site inhibitors (CSIs) destabilize microtubules by preventing the "straight" conformation required for polymerization. Consequently, docking protocols that utilize "straight" tubulin structures (e.g., Taxol-bound) yield high false-negative rates. This guide details a validated workflow for docking CSIs, emphasizing the selection of "curved" tubulin conformations, management of the flexible T7 loop, and critical interaction fingerprinting (Val318, Cys241).
Introduction: The "Curved" Conformation Trap
The biological efficacy of CSIs relies on their ability to bind the free tubulin dimer and preventing it from straightening into a microtubule lattice.
Mechanism: CSIs bind at the intra-dimer interface between
- and -tubulin.
The Trap: In a formed microtubule, the CBS is sterically occluded. Successful docking requires a receptor structure in the curved (T2R) conformation.
Key Insight: Never use Taxol-stabilized or GMPCPP-bound tubulin structures for CSI docking. You must use structures where the CBS is pre-formed and accessible.
Protocol Phase 1: Receptor Preparation
PDB Selection Strategy
The choice of crystal structure is the single most critical variable.
PDB ID
Resolution
Ligand
Status
Recommendation
4O2B
2.30 Å
Colchicine
Gold Standard
High resolution; distinct curved conformation. Ideal for rigid docking.
6XER
2.50 Å
Colchicine
Alternative
Good for cross-validation; distinct chain orientation.
1SA0
3.58 Å
DAMA-Colchicine
Legacy
Historical reference only.[2] Resolution too low for precise side-chain placement.
5LYJ
2.30 Å
Plinabulin
Specialized
Use if your ligand lacks the tropolone ring (distinct sub-pocket usage).
Structure Cleaning & Optimization
Chain Isolation: Isolate the
-tubulin dimer (usually Chains A and B). Remove associated proteins often found in these crystal complexes (e.g., Stathmin, TTL, DARPin) unless performing full MD simulations.
Water Management:
Standard Protocol: Remove all solvent molecules.
Advanced Protocol: Retain water molecules within 3.0 Å of
:Gly237 or :Cys241 if your ligand is a chalcone derivative, as these often mediate bridging H-bonds.
Protonation States (pH 7.4):
:Cys241: Ensure this is treated as a reduced thiol (SH) unless specific covalent docking is intended.
:His266: Check local H-bond network; often favored as N-protonated.
Protocol Phase 2: Ligand Preparation
The "A-Ring" Anchor
Most successful CSIs mimic the pharmacophore of colchicine.
Feature A (Anchor): A trimethoxyphenyl-like moiety (or hydrophobic equivalent).[2][3][4][5] This group buries itself into the hydrophobic pocket formed by
:Val318, :Cys241, and :Leu248.
Feature B (Linker): Must accommodate the sharp turn required to exit the hydrophobic pocket toward the interface.
Feature C (Interface): A polar/H-bonding group (like the tropolone ring) that interacts with the
-subunit (Loop T7).
Stereochemistry
Colchicine has a chiral axis (aR, 7S). Synthetic CSIs (e.g., biaryls) often have restricted rotation. Generate 3D conformers for all atropisomers. Minimizing ligands using a force field like OPLS3e or MMFF94 is mandatory to relieve internal strain before docking.
Protocol Phase 3: Grid Generation & Docking
Grid Definition
The CBS is located at the interface.[6] Do not center the grid solely on the
-subunit.
Center: Define the centroid based on the co-crystallized ligand in 4O2B.
Score vs. Strain: Discard poses with high internal ligand strain energy, even if the docking score is favorable.
Visual Workflows
Figure 1: The "Curved" Docking Workflow
A decision tree for ensuring structural integrity during the docking process.
Caption: Workflow prioritizing the selection of the curved tubulin conformation to ensure the colchicine pocket is accessible.
Figure 2: Pharmacophore & Interaction Map
Abstract representation of the binding site zones.
Caption: Pharmacophore map highlighting the three critical zones: The hydrophobic anchor (Zone 1), the linker (Zone 2), and the alpha-interface contact (Zone 3).
References
Prota, A. E., et al. (2014). "The novel microtubule-destabilizing drug BAL27862 binds to the colchicine site of tubulin with distinct effects on microtubule organization."[7] Journal of Molecular Biology.
Ravelli, R. B., et al. (2004). "Insight into tubulin regulation from a complex with colchicine and a stathmin-like domain." Nature.
Wang, Y., et al. (2021). "Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors." Journal of Medicinal Chemistry.
Lu, Y., et al. (2012). "An overview of tubulin inhibitors that interact with the colchicine binding site." Pharmaceutical Research.
Massarotti, A., et al. (2012). "Molecular docking studies on the colchicine binding site." ChemMedChem.
Advanced HPLC Method Development for Lipophilic Trimethoxy Amines: Overcoming Silanol Interactions and Retention Challenges
Introduction and Mechanistic Principles Lipophilic trimethoxy amines—a class of compounds encompassing active pharmaceutical ingredients (APIs) like trimethoprim, specific neurological agents, and synthetic mescaline ana...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Principles
Lipophilic trimethoxy amines—a class of compounds encompassing active pharmaceutical ingredients (APIs) like trimethoprim, specific neurological agents, and synthetic mescaline analogs—present a unique dichotomy in High-Performance Liquid Chromatography (HPLC) method development. These molecules possess a highly hydrophobic trimethoxybenzene moiety coupled with a basic amine functional group (typically exhibiting a pKa between 8.0 and 10.5).
This structural duality frequently leads to erratic retention profiles and severe peak tailing on standard reversed-phase (RP) columns. As a Senior Application Scientist, understanding the causality behind these chromatographic artifacts is the first step toward building a robust, self-validating analytical method.
The Causality of Peak Tailing
The primary culprit for peak tailing in basic amines is the secondary ion-exchange interaction between the positively charged, protonated amine and the negatively charged, deprotonated silanol groups (
) residing on the silica stationary phase[1]. Older "Type A" silica columns possess highly acidic silanols (pKa ~4.0–5.0), which become fully ionized at mid-pH ranges, acting as sticky ion-exchange sites that trap basic analytes[1][2].
To circumvent this, method developers must employ strict pH control, adhering to the "
pH unit rule" relative to the analyte's pKa to ensure the compound exists in a single, uniform ionization state[3].
Figure 1: Mechanistic impact of mobile phase pH on silanol ionization and amine retention.
Strategic pH and Buffer Selection
Because the trimethoxy group drives strong hydrophobic partitioning, the retention of these analytes is highly sensitive to the ionization state of the amine.
Low-pH Strategy (pH 2.0–3.0): At this pH, the basic amine is fully protonated (ionized), which reduces its inherent lipophilicity. Crucially, the acidic silanols on the silica surface are also fully protonated (neutralized), effectively shutting down secondary ion-exchange interactions and yielding sharp, symmetrical peaks[1][2]. Formic acid (for LC-MS) or phosphate buffers (for UV) are ideal here[3].
High-pH Strategy (pH > 10.0): At a pH above the amine's pKa, the molecule becomes deprotonated and neutral. This maximizes the hydrophobic interaction driven by the trimethoxy group, significantly increasing retention[3]. However, this requires specialized hybrid organic-inorganic silica or polymeric columns, as traditional silica dissolves above pH 8.0[3]. Ammonium bicarbonate is the buffer of choice for high-pH LC-MS applications due to its excellent buffering capacity between pH 8.0 and 11.0[4].
Table 1: Buffer Selection Matrix for Lipophilic Amines
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. By running a broad scouting gradient first, you establish the baseline retention behavior before fine-tuning for resolution.
Objective: Achieve sharp peak shapes for basic amines while maintaining mass spectrometry compatibility.
Stationary Phase Preparation: Install a high-purity, endcapped C18 column or a polar-embedded amide column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size). Polar-embedded phases provide an internal hydrogen-bonding shield against residual silanols[5].
Mobile Phase Formulation:
Mobile Phase A (Aqueous): HPLC-grade Water + 0.1% v/v Formic Acid (pH ~2.7).
Mobile Phase B (Organic): LC-MS grade Acetonitrile + 0.1% v/v Formic Acid.
Sample Preparation: Dissolve the trimethoxy amine standard in a 50:50 mixture of Mobile Phase A and B to prevent solvent-mismatch peak distortion[6]. Filter through a 0.22 µm PTFE syringe filter.
Scouting Gradient Execution:
Set flow rate to 0.4 mL/min (for 2.1 mm ID columns).
Run a linear gradient from 5% B to 95% B over 10 minutes.
Hold at 95% B for 2 minutes to elute highly lipophilic impurities, then re-equilibrate at 5% B for 3 minutes.
Data Evaluation: Assess the peak asymmetry factor (
). If , the silanol interaction is still too strong. Consider switching to Protocol B or adding a volatile ion-pairing agent (e.g., 5 mM heptafluorobutyric acid) if LC-MS is required[4].
Objective: Maximize retention of early-eluting polar metabolites while keeping the parent trimethoxy amine neutral.
Stationary Phase Preparation: Install a high-pH stable hybrid silica column (e.g., Waters XBridge C18 or equivalent BEH technology). Critical: Do not use standard silica, as it will dissolve[3].
Mobile Phase Formulation:
Mobile Phase A (Aqueous): 10 mM Ammonium Bicarbonate in HPLC-grade Water. Adjust pH to 10.0 using dilute Ammonium Hydroxide[4].
Mobile Phase B (Organic): LC-MS grade Methanol. (Methanol is preferred over Acetonitrile at high pH to provide different selectivity for aromatic methoxy groups).
Gradient Execution:
Run a linear gradient from 5% B to 95% B over 15 minutes.
System Wash (Post-Run): High pH buffers can precipitate if left in the system. Flush the column and system with 50:50 Water:Methanol (no buffer) for 20 column volumes before shutting down the instrument.
Figure 2: Step-by-step scouting and optimization workflow for lipophilic amines.
Troubleshooting and Data Optimization
When developing methods for lipophilic amines, visual inspection of the chromatogram provides immediate diagnostic feedback. Use the following table to correct common deviations.
Table 2: Diagnostic Troubleshooting for Trimethoxy Amines
Observation
Mechanistic Cause
Corrective Action
Severe Peak Tailing
Ion-exchange with ionized silanols () at mid-pH[1].
Drop pH to < 3.0 to protonate silanols, or raise pH > 10.0 to neutralize the amine.
Split Peaks / Shoulders
Mobile phase pH is too close to the analyte's pKa, causing two ionization states to co-exist[3][7].
Adjust mobile phase pH to be at least units away from the amine's pKa[3].
Retention Time Drift
Inadequate buffering capacity. The sample diluent is altering the local pH at the column head[1][4].
Increase buffer concentration (e.g., from 5 mM to 20 mM) or match sample diluent to Mobile Phase A[7].
Fronting Peaks
Column overloading due to high lipophilicity of the trimethoxy group[6].
Dilute sample concentration or reduce injection volume (e.g., from 10 µL to 2 µL)[6].
References
Agilent Technologies. "Control pH During Method Development for Better Chromatography." Agilent. Available at:[Link]
Dolan, J. "A Guide to HPLC and LC-MS Buffer Selection." ACE HPLC Columns. Available at:[Link]
Element Lab Solutions. "Buffers and Eluent Additives for HPLC Method Development." Element Lab Solutions. Available at: [Link]
KNAUER. "Buffer & Eluent Preparation in HPLC – Best Practices." KNAUER. Available at:[Link]
MicroSolv Technology Corporation. "How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine." MicroSolv. Available at: [Link]
Journal of Agricultural and Food Chemistry. "Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk." ACS Publications. Available at:[Link]
Technical Support Center: Troubleshooting Reductive Amination with Electron-Rich Anilines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic workflows where standard reductive amination conditions fail.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on synthetic workflows where standard reductive amination conditions fail. When working with electron-rich anilines (e.g., anisidines, toluidines, aminophenols), researchers often encounter stalled reactions, complex degradation mixtures, or severe over-alkylation.
This guide dissects the chemical causality behind these failures and provides field-proven, self-validating protocols to restore your reaction yields.
Mechanistic Overview: The "Electron-Rich" Bottleneck
Mechanistic pathway of reductive amination with electron-rich anilines and Lewis acid activation.
Troubleshooting Guides & FAQs
Q1: Why does my reductive amination stall at the imine stage when using standard NaBH(OAc)₃?A1: The failure is driven by the electronic properties of the intermediate. Electron-donating groups (EDGs) on the aniline increase the nucleophilicity of the amine, making initial imine formation rapid. However, these same EDGs push electron density into the resulting imine double bond, drastically reducing the electrophilicity of the imine carbon. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent [1]. While excellent for standard substrates, it lacks the hydride-donating power to efficiently reduce electron-rich imines.
Solution: Switch to a stronger hydride source (like NaBH₄) in a stepwise protocol, or introduce a Lewis acid to electronically activate the imine.
Q2: I am isolating a significant amount of tertiary amine. How do I prevent this over-alkylation?A2: Over-alkylation is a kinetic problem. Once your target secondary amine is formed, the EDG makes this new amine highly nucleophilic—often more reactive than the starting primary aniline [3]. It rapidly attacks unconsumed aldehyde to form a tertiary amine.
Solution: You must manipulate the stoichiometry and the reaction sequence. Use a 1.2 to 1.5 molar excess of the aniline. More importantly, utilize a strictly stepwise indirect amination to ensure all free aldehyde is consumed before any secondary amine is generated.
Q3: Literature often suggests adding Ti(OiPr)₄. When should I use it, and how does it work?A3: Titanium(IV) isopropoxide is critical when dealing with highly electron-rich or sterically hindered ketones. It acts as a dual-purpose reagent [2]. First, it functions as a dehydrating agent, driving the thermodynamic equilibrium of imine formation to completion. Second, it acts as a Lewis acid, coordinating directly to the imine nitrogen. This coordination withdraws electron density from the recalcitrant imine carbon, restoring its electrophilicity and allowing mild reducing agents (like NaBH₃CN) to attack efficiently.
Q4: My reaction mixture turns black, and TLC shows a streak of degradation products. What is happening?A4: Electron-rich anilines (especially aminophenols and anisidines) are highly susceptible to air oxidation. In the presence of oxygen, they form reactive radical species and quinone-imines that rapidly polymerize into dark, insoluble tars.
Solution: Degas all solvents by sparging with Argon or N₂ for 15 minutes prior to use. Run the entire reaction under a strict inert atmosphere.
Data Presentation: Reagent System Selection Matrix
Use the following empirical data to select the optimal reagent system based on your specific substrate's electronic profile.
Reducing System
Imine Activation Mechanism
Relative Reduction Rate
Over-alkylation Risk
Best Use Case Profile
NaBH(OAc)₃ / DCE / AcOH
Brønsted Acid (AcOH)
Slow
Low
Mildly electron-rich (e.g., m-toluidine)
Ti(OiPr)₄ then NaBH₃CN
Lewis Acid (Ti⁴⁺)
Fast
Moderate
Highly electron-rich (e.g., p-anisidine)
MgSO₄ then NaBH₄ / MeOH
None (Stepwise Isolation)
Very Fast
High (if aldehyde remains)
Sterically hindered electron-rich anilines
Pd(II) / HBpin (Neat)
Catalytic Hydroboration
Fast
Low
Solvent-free green chemistry applications [4]
Step-by-Step Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps until the validation checks are confirmed.
Protocol A: Indirect Stepwise Reductive Amination (The "Fail-Safe" Method)
Causality: Physically separating imine formation from reduction prevents the reducing agent from prematurely reducing the aldehyde to an alcohol. It also eliminates over-alkylation by ensuring zero free aldehyde is present when the highly nucleophilic secondary amine is formed [1].
Imine Formation: In an oven-dried flask under N₂, dissolve the electron-rich aniline (1.2 eq) and aldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M). Add anhydrous MgSO₄ (3.0 eq) as a desiccant. Stir at room temperature for 4–12 hours.
Validation Check 1: Monitor the reaction by TLC or GC-MS. Do not proceed until the aldehyde is completely consumed. The presence of unreacted aldehyde will guarantee over-alkylation in Step 4.
Filtration: Filter the suspension through a fritted funnel to remove the hydrated MgSO₄. Causality: Removing water prevents the imine from hydrolyzing back to the starting materials during solvent swapping.
Solvent Swap: Concentrate the filtrate under reduced pressure to yield the crude imine. Immediately redissolve in anhydrous Methanol (MeOH, 0.2 M) and cool to 0 °C.
Reduction: Add NaBH₄ (1.5 eq) portion-wise over 10 minutes.
Validation Check 2: Observe mild effervescence (H₂ gas evolution), confirming the hydride is active. Monitor by TLC for the disappearance of the colored imine spot (usually yellow/orange) and the appearance of the secondary amine.
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Lewis Acid-Mediated Direct Reductive Amination
Causality: Ti(OiPr)₄ electronically activates the recalcitrant electron-rich imine in situ, allowing a milder, safer reducing agent to work efficiently without requiring a solvent swap [2].
Activation: In an oven-dried flask under Argon, combine the aniline (1.0 eq), carbonyl compound (1.0 eq), and Ti(OiPr)₄ (1.5 eq) in anhydrous THF (0.2 M). Stir at room temperature for 6–12 hours.
Validation Check 1: The solution will typically turn a deep, homogenous yellow/orange, indicating the formation of the titanium-imine complex.
Reduction: Add NaBH₃CN (1.5 eq) dissolved in a minimal amount of anhydrous Ethanol. Stir for 4–8 hours at room temperature.
Quench & Precipitation: Carefully add water (approx. 2 mL per mmol of Ti). Causality: Water hydrolyzes the titanium complex, precipitating insoluble TiO₂ salts.
Validation Check 2: A thick white/gray precipitate must form. If the solution remains clear, add slightly more water and stir vigorously.
Filtration & Workup: Filter the entire mixture through a tightly packed pad of Celite, washing the filter cake thoroughly with Ethyl Acetate. Extract the filtrate, wash with brine, dry over Na₂SO₄, and concentrate.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. 2
Saavedra, B. et al. (2025). Mechanochemical Reductive Amination of Aldehydes and Ketones: Solid-State Synthesis of the Antiparkinsonian Drugs Rasagiline and Safinamide. ACS Sustainable Chemistry & Engineering. 3
SciSpace. Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II)-catalyst. SciSpace Literature. 4
Technical Support Center: Preventing Oxidation of 3,4,5-Trimethoxyaniline Derivatives
[1] Executive Summary 3,4,5-Trimethoxyaniline (TMA) and its derivatives are notoriously unstable due to the high electron density conferred by the three methoxy groups.[1] This electron-rich aromatic ring is highly susce...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
3,4,5-Trimethoxyaniline (TMA) and its derivatives are notoriously unstable due to the high electron density conferred by the three methoxy groups.[1] This electron-rich aromatic ring is highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, leading to the formation of radical cations.[1] These intermediates rapidly couple to form colored impurities—ranging from pink/purple (azo/azoxy species) to black tars (polymers/quinones)—often within minutes of exposure to air during workup [1, 2].
This guide provides field-proven protocols to prevent this degradation, focusing on reductive quenching , pH control , and inert handling .[1]
Module 1: Reaction Conditions & Atmosphere
Q: Why does my reaction mixture turn dark immediately upon removing the hydrogen source?
A: The "darkening" is the visual signature of oxidation. While the reducing agent (e.g., H2/Pd) is present, it suppresses the formation of oxidized species.[1] Once removed, the electron-rich aniline reacts with headspace oxygen.[1]
Root Cause: Formation of p-iminoquinone-like intermediates or azo-coupling products.[1]
Solution: Do not expose the hot reaction mixture to air.[2] Cool to room temperature (or 0°C) under the hydrogen or nitrogen atmosphere before opening the vessel.
Q: Is nitrogen balloon sparging sufficient for degassing solvents?
A: For 3,4,5-trimethoxyaniline, simple sparging is often insufficient for sensitive steps.[1]
Recommendation: Use the Freeze-Pump-Thaw method for small scales (<50 mL) or vigorous argon sparging with sonication (20 mins) for larger volumes.[1] Oxygen solubility in organic solvents (like THF or MeOH) is high enough to initiate degradation.[1]
Module 2: Workup & Quenching (The Critical Phase)
Q: The product looks clean by TLC but turns purple during extraction. How do I prevent this?
A: This is the most common failure point. The biphasic extraction exposes the free base aniline to air at the interface.
The Fix: Incorporate a sacrificial antioxidant in the aqueous phase.
Protocol: Add Sodium Dithionite (Na2S2O4) (approx. 1-2% w/v) or Ascorbic Acid to the aqueous wash solution.[1] This scavenger reduces any oxidized radical cations back to the parent aniline before they can polymerize [3, 4].
Q: Should I use acidic or basic workup?
A:Acidic is safer for stability, but Basic is required for extraction. [1]
Dilemma: Aniline salts (acidic) are stable to oxidation but stay in the water layer. Free bases (basic) extract into organics but oxidize rapidly.[1]
Strategy: Perform the extraction quickly using the "Dithionite Rescue" method (see Protocol A below) and immediately convert the isolated free base into a stable salt (HCl or H2SO4) for storage.
Module 3: Purification & Storage
Q: Can I purify 3,4,5-trimethoxyaniline on silica gel?
A: Standard silica gel is slightly acidic and can catalyze oxidative degradation, often resulting in a product that "streaks" or turns brown on the column.[1]
Modification: Pre-treat the silica gel with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.
Alternative: Use Basic Alumina or perform a recrystallization from ethanol/water instead of chromatography to minimize surface-catalyzed oxidation [5].[1]
Q: What is the best way to store the final compound?
A: Never store the free base for long periods.
Best Practice: Convert to the Hydrochloride (HCl) or Tosylate (TsOH) salt. The protonated ammonium group withdraws electron density from the ring, dramatically increasing oxidation potential and stability.[1]
Conditions: Store under Argon at 4°C in an amber vial [6].
Comparative Data: Reduction Methods
Method
Reagents
Risk of Oxidation
Notes
Catalytic Hydrogenation
H2, Pd/C, MeOH
Low
Cleanest method.[1] Oxidation risk occurs only during filtration of catalyst.
Hydrazine Transfer
N2H4, Pd/C, EtOH
Low-Medium
Generates N2 gas which helps blanket the reaction.[1] Excess hydrazine acts as an antioxidant [7].[1]
Iron Reduction
Fe, HCl (Béchamp)
High
Iron sludge can trap product; oxidative stress is high during the basic workup required to remove iron salts.
Sulfide Reduction
Na2S or NaSH
Medium
Good for sulfur-tolerant substrates, but smelly and requires careful pH management.[1]
Visualizing the Threat: Oxidation Pathway
The following diagram illustrates why 3,4,5-trimethoxyaniline is unstable. The methoxy groups push electron density into the ring, facilitating the loss of an electron to form a reactive radical cation.[1]
Caption: Oxidation cascade of electron-rich anilines.[1] Note the "Rescue" pathway provided by reducing agents like Sodium Dithionite.
Standard Operating Protocols (SOPs)
Protocol A: The "Safe Workup" (Dithionite Rescue)
Use this protocol for isolating the free base if chromatography is necessary.
Quenching: Upon reaction completion, cool mixture to 0°C under N2.
Filtration (if Pd/C used): Filter catalyst through a Celite pad under a blanket of Nitrogen.[1] Do not let the filter cake run dry and suck air.
Preparation of Wash: Prepare a 10% w/v Sodium Dithionite (Na2S2O4) aqueous solution.[1]
Extraction:
Dilute the organic filtrate with degassed Ethyl Acetate.
Wash immediately with the Sodium Dithionite solution.
Observation: The aqueous layer may turn slightly yellow/brown as it absorbs the oxidative potential.
Drying: Dry organic layer over Na2SO4 (Sodium Sulfate) containing a spatula tip of activated charcoal (to absorb trace colored impurities).[1]
Concentration: Evaporate solvent at <40°C. Do not heat to dryness for prolonged periods.
Dissolve the fresh, crude 3,4,5-trimethoxyaniline (from Protocol A) in a minimum amount of dry Methanol or Diethyl Ether.[1]
Cool to 0°C in an ice bath.
Dropwise add 4M HCl in Dioxane or bubbling HCl gas until pH < 2.
A white to off-white precipitate should form immediately.[1]
Filter the solid under N2.
Wash with cold diethyl ether (removes non-basic colored impurities).[1]
Dry in a vacuum desiccator over P2O5.
Workflow Visualization: Anaerobic Handling
Caption: Optimized workflow for handling air-sensitive anilines. The "Prevention Zone" highlights the critical dithionite wash step.
References
Mechanism of Aniline Oxidation: Jabir, S. et al. "Kinetics and Thermodynamics of Oxidation of 3,4,5-trimethoxy Aniline."[1] Der Pharma Chemica, 2017, 9(11):86-90.[1]
General Aniline Stability: BenchChem Technical Support. "Preventing oxidation of the aniline group during complexation."[2]
Technical Support Center: Resolution of Unreacted Aldehydes in Secondary Amine Synthesis
Welcome to the Advanced Synthesis Troubleshooting Portal. In reductive amination workflows, the conversion of a primary amine and an aldehyde into a secondary amine is a foundational transformation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Troubleshooting Portal. In reductive amination workflows, the conversion of a primary amine and an aldehyde into a secondary amine is a foundational transformation. However, driving the reaction to completion often requires an excess of the aldehyde electrophile. Removing this unreacted aldehyde during workup is a notorious bottleneck; aldehydes frequently co-elute with amines during chromatography and can undergo unwanted side reactions if left in the product mixture.
As an Application Scientist, I have designed this guide to move beyond generic advice. Below, we dissect the causality behind purification failures and provide self-validating, field-proven protocols to isolate your secondary amine with high fidelity.
Strategy Matrix: Quantitative Comparison of Removal Methods
Before selecting a troubleshooting pathway, consult this quantitative matrix to match the purification strategy with your specific scale and substrate constraints.
Q1: Why is my unreacted aldehyde so difficult to separate from the secondary amine product using standard silica gel chromatography?
The Causality: Standard normal-phase silica gel chromatography relies on differences in polarity. Secondary amines are highly polar and act as strong hydrogen-bond donors/acceptors. When interacting with the weakly acidic silanol groups on the silica stationary phase, amines tend to streak severely. If your unreacted aldehyde has a similar retention factor (
) to the streaking amine, they will co-elute. Furthermore, concentrating secondary amines in the presence of unreacted aldehydes on a highly active surface like silica can inadvertently catalyze the formation of unwanted tertiary amines or iminium intermediates[2].
The Solution: Abandon standard chromatography for the initial cleanup. Instead, exploit the specific chemical reactivity of the aldehyde group using either chemoselective liquid-liquid extraction or solid-phase scavenging.
Q2: How can I use a liquid-liquid extraction method to selectively remove the aldehyde without losing my secondary amine?
The Causality: You can exploit the electrophilicity of the aldehyde by reacting it with sodium bisulfite (
). The nucleophilic sulfur atom in bisulfite attacks the carbonyl carbon of the aldehyde, forming an -hydroxy sulfonate (a "bisulfite adduct"). This adduct is highly ionic and water-soluble, driving it entirely into the aqueous phase[3]. Meanwhile, your secondary amine (provided the aqueous layer is not overly acidic) remains un-ionized and stays in the organic phase[4].
Mechanism of liquid-liquid separation via aldehyde-bisulfite adduct formation.
Note: This protocol is a self-validating system. The disappearance of the aldehyde's UV-active spot or carbonyl stretch (IR) in the organic layer confirms success.
Dissolution: Dissolve the crude reaction mixture (containing the secondary amine and unreacted aldehyde) in a water-immiscible solvent like 10% Ethyl Acetate in Hexanes or Dichloromethane (approx. 25 mL per gram of crude).
Co-solvent Addition (Critical for Aliphatic Aldehydes): Add a minimal amount of a water-miscible solvent (e.g., 5 mL of Methanol or DMF) to the organic layer. This breaks the interfacial surface tension and allows the aqueous bisulfite to intimately mix with the organic aldehyde[4].
Adduct Formation: Transfer to a separatory funnel. Add 5-10 mL of freshly prepared saturated aqueous
. Shake vigorously for 30 to 60 seconds. Caution: Vent frequently, as sulfur dioxide gas may be generated[3].
Phase Separation: Add 25 mL of deionized water to dissolve the newly formed bisulfite adduct completely. Allow the layers to separate.
Validation & Workup: Drain the aqueous layer (contains the aldehyde). Spot the organic layer on a TLC plate; the aldehyde spot should be absent. Wash the organic layer twice more with deionized water to remove residual bisulfite, dry over anhydrous
, and concentrate to yield the purified secondary amine.
Q3: My secondary amine is highly water-soluble, making liquid-liquid extraction impossible. Is there a resin-based alternative?
The Causality: For highly polar products, or when conducting high-throughput parallel library synthesis, aqueous workups lead to product loss. Polymer-supported (PS) scavengers offer a phase-switching alternative[5]. By adding a resin functionalized with a nucleophile—such as PS-Tosylhydrazine (Si-TS-Hydrazine) or PS-Trisamine—the unreacted aldehyde covalently binds to the insoluble polymer matrix, forming a resin-bound hydrazone or imine[6]. The purified secondary amine remains in the liquid phase, and the impurities are simply filtered away.
Workflow for sequestering unreacted aldehydes using polymer-supported scavengers.
Preparation: Ensure the reductive amination is complete via LC-MS. Quench any remaining hydride reducing agent (e.g., polymer-bound cyanoborohydride or triacetoxyborohydride)[6].
Resin Loading: To the crude reaction mixture in THF or Dichloromethane, add 2.0 to 3.0 equivalents of PS-Tosylhydrazine resin (relative to the estimated unreacted aldehyde).
Agitation: Gently agitate the mixture on an orbital shaker at room temperature for 2 to 16 hours. Do not use a magnetic stir bar, as the grinding action will pulverize the polymer beads, clogging your filters.
Filtration & Validation: Filter the mixture through a fritted syringe or a pad of Celite. Wash the resin bed twice with the reaction solvent to ensure all secondary amine is eluted. Analyze the filtrate via LC-MS to validate the absence of the aldehyde mass.
Concentration: Evaporate the filtrate to yield the pure secondary amine.
Q4: I am using the bisulfite method, but my aliphatic aldehyde is not transferring to the aqueous layer. What is failing?
The Causality: Aliphatic aldehydes, particularly sterically hindered ones (like neopentyl aldehydes), have slower reaction kinetics with bisulfite compared to aromatic aldehydes. Furthermore, if the organic solvent is highly non-polar (e.g., 100% hexanes), the aqueous bisulfite cannot penetrate the organic phase to react with the aldehyde.
The Solution: You must alter the partition coefficient and interfacial kinetics. Dimethylformamide (DMF) is the optimal miscible solvent for this[1][3]. By dissolving the crude mixture in DMF before adding the aqueous bisulfite, you create a homogenous micro-environment where the bisulfite and the aliphatic aldehyde can rapidly collide and react. Once the adduct forms, adding the immiscible organic solvent (like ether or ethyl acetate) forces the phase separation, leaving the highly charged adduct trapped in the aqueous/DMF layer[7].
References
Ley, S. V., et al. (2003). Polymer-supported triacetoxyborohydride: a novel reagent of choice for reductive amination. The Vespiary / Elsevier Science Ltd. Available at:[Link]
Biotage. Utilizing bound reagents & scavengers with microwave heating, an enabling strategy in medicinal chemistry: Reductive amination. Available at: [Link]
Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central (PMC). Available at:[Link]
FAO AGRIS. (2018). Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol. Available at:[Link]
Scite.ai. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
Google Patents. US7985882B1 - Compositions for reductive aminations utilizing supported tricarboxyborohydride reagents and methods of using the same.
Technical Support Center: Troubleshooting Aqueous Solubility of Trimethoxybenzyl Anilines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing erratic assay results and formulation failures when working with highly lipophilic pharmacophore...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing erratic assay results and formulation failures when working with highly lipophilic pharmacophores. Trimethoxybenzyl anilines—often developed as potent antimitotic agents targeting the colchicine-binding site of tubulin—are notorious for their poor aqueous solubility[1].
This guide is designed to provide you with the mechanistic causality behind these solubility issues and deliver self-validating, field-proven protocols to overcome them.
Diagnostic Overview: Why Do Trimethoxybenzyl Anilines Precipitate?
The solubility bottleneck of trimethoxybenzyl anilines is rooted in the molecule's structural thermodynamics. The 3,4,5-trimethoxybenzyl moiety is extremely lipophilic. When coupled with an aniline ring, which is a very weak base (pKa typically between 3 and 5), the molecule remains largely un-ionized at physiological pH (7.4). This lack of ionization drives a high LogP, causing the molecules to rapidly undergo hydrophobic aggregation in aqueous media rather than remaining solvated. This manifests as false negatives in in vitro assays due to target occlusion, and negligible bioavailability in vivo.
Troubleshooting Guide: In Vitro Assay Precipitation
Symptom: Your compound precipitates when spiked into cell culture media (e.g., DMEM) or biochemical assay buffers, leading to flat dose-response curves or highly variable IC50 values.
Root Cause: You are exceeding the compound's kinetic solubility limit. Compounds stored in DMSO can crash out rapidly when diluted into aqueous buffers, forming amorphous aggregates[2].
To prevent assay artifacts, you must determine the kinetic solubility limit before running biological assays. This protocol uses laser nephelometry to detect precipitation via light scattering[3].
Step-by-Step Methodology:
Stock Preparation: Prepare a 10 mM stock solution of the trimethoxybenzyl aniline in 100% LC-MS grade DMSO.
Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in pure DMSO.
Aqueous Spiking: Transfer 5 µL of each DMSO dilution into 245 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) in a 96-well clear-bottom plate. This ensures a constant final DMSO concentration of 2.0% across all wells[3].
Incubation: Shake the plate at 25°C for 2 hours to allow for induced precipitation.
Measurement: Read the plate using a laser nephelometer. If a nephelometer is unavailable, use a UV-Vis spectrophotometer to measure absorbance/scattering at 620 nm.
Validation Check (The Self-Validating Step): Plot the scattering intensity against compound concentration. The kinetic solubility limit is strictly defined as the highest concentration before a statistically significant increase in light scattering is detected compared to a blank (2% DMSO in buffer). Never dose cells above this established concentration.
Caption: Decision tree for selecting the appropriate solubility assay during drug development.
Troubleshooting Guide: In Vivo Formulation & Chemical Modification
Symptom: The compound shows excellent in vitro potency but fails to achieve therapeutic plasma concentrations in vivo due to insolubility in standard dosing vehicles.
Solution: If standard co-solvents (like PEG400 or Cremophor) fail, structural or supramolecular modification is required.
Strategy A: Hydrochloride Salt Formation
While anilines are weak bases, converting the secondary amine of a benzylaniline to a hydrochloride salt can drastically improve solubility. Cushman et al. demonstrated that synthesizing N-(3,4,5-trimethoxybenzyl)aniline hydrochloride salts yields water-soluble compounds that retain potent cytotoxicity and antimitotic activity[1].
Protocol: Synthesis of Benzylaniline Hydrochloride Salts
Solvation: Dissolve the free base of the trimethoxybenzyl aniline in anhydrous diethyl ether and cool the reaction flask to 0–5°C using an ice bath[1].
Protonation: Slowly bubble dry HCl gas through the solution (alternatively, add a stoichiometric amount of HCl in dioxane dropwise) for 30 minutes[1].
Isolation: The salt will precipitate as a stable, crystalline solid. Isolate the product via vacuum filtration[1].
Purification: Wash the filter cake with cold anhydrous ether and dry under high vacuum to remove residual solvent.
Strategy B: Phosphate Prodrugs
Modeled after combretastatin A-4 phosphate (CA-4P), appending a phosphate group to an available hydroxyl or amine creates a highly soluble prodrug. The phosphate group is heavily ionized at physiological pH, driving massive solubility gains, and is rapidly cleaved by endogenous alkaline phosphatases in the bloodstream to release the active drug[4].
Strategy C: Cyclodextrin Complexation
If covalent modification is not viable,
-cyclodextrin (-CD) can be used as a formulation excipient. Thermodynamic studies indicate that the hydrophobic cavity of -CD specifically encapsulates the 3,4,5-trimethoxybenzyl group. This creates an enthalpy-driven host-guest complex that shields the lipophilic moiety from the aqueous environment, significantly increasing solubility[5].
Caption: Structural and formulation strategies to overcome the hydrophobicity of trimethoxybenzyl anilines.
Q1: Why does my trimethoxybenzyl aniline aggregate even at 1 µM in buffer, despite a calculated LogP of 3.5?A: Calculated LogP assumes a perfect equilibrium partition, but kinetic solubility is driven by the rate of nucleation when transitioning from DMSO to water. The rigid, planar nature of the trimethoxybenzyl and aniline rings promotes rapid pi-pi stacking and crystallization. Always use the kinetic solubility protocol to find your true working concentration[2].
Q2: Should I use kinetic or thermodynamic solubility assays for my IND-enabling studies?A: For IND-enabling studies and formulation development, you must use thermodynamic solubility assays . Kinetic solubility is only appropriate for early-stage in vitro screening. Thermodynamic assays involve adding the solid crystalline powder directly to the aqueous buffer and shaking for 24–48 hours to reach true equilibrium[2].
Q3: Will forming a hydrochloride salt alter the biological activity of my compound?A: No. Once the hydrochloride salt enters the physiological pH of the bloodstream or cell culture media (pH 7.4), it will rapidly equilibrate back to its free base form. The salt form merely acts as a highly soluble delivery vehicle to get the compound into solution[1].
References
Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. nih.gov. 4
Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. researchgate.net. 2
Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. nih.gov. 1
Study of the physicochemical properties of trimethoprim with beta-cyclodextrin in solution. nih.gov. 5
Technical Support Center: Aniline-Benzaldehyde Condensation Optimization
Topic: Optimizing Reaction Time & Yield for Schiff Base Formation ( -Benzylideneaniline) Ticket ID: CHEM-SUP-8821 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Goldilocks" Kinetic P...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Reaction Time & Yield for Schiff Base Formation (
-Benzylideneaniline)
Ticket ID: CHEM-SUP-8821
Status: Open
Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Goldilocks" Kinetic Profile
Welcome to the Reaction Optimization Support Center. You are likely experiencing one of two issues: your reaction is taking hours instead of minutes, or your yield is stalling around 60-70%.
The condensation of aniline and benzaldehyde is a textbook equilibrium reaction, but it is deceptively sensitive to pH and water activity . It is not a simple "mix and stir" if you require high throughput. The reaction rate is governed by a trade-off between nucleophilicity and leaving-group ability.
Module 1: Reaction Mechanism & Kinetics (The "Why")
FAQ: Why is my reaction stalling?
A: The reaction is likely stuck at the carbinolamine (hemiaminal) intermediate.
The formation of the imine (Schiff base) occurs in two distinct steps:
Nucleophilic Attack: Aniline attacks the benzaldehyde carbonyl. This requires a neutral aniline (nucleophile).
Dehydration: The oxygen must be protonated to leave as water. This requires an acidic environment.[1]
The Paradox:
Too Acidic (pH < 3): The aniline gets protonated (
), losing its lone pair. It becomes non-nucleophilic. Reaction stops.
Too Basic (pH > 6): There are no protons available to convert the intermediate
into . Hydroxide () is a terrible leaving group. Reaction reverses.
The Solution: You must maintain a "Goldilocks" pH of 4.0 – 5.0 . This is usually achieved with a catalytic amount of glacial acetic acid.
Visualization: Mechanistic Pathway & pH Gating
Figure 1: The mechanistic pathway showing the critical role of protonation in the second step. Note the reversibility (dashed line) if water is not managed.
Module 2: Methodology Comparison (The "How")
To optimize reaction time, you must choose the correct energy input and solvent system. The table below summarizes the efficiency of common methods.
Data Summary: Reaction Time vs. Yield
Method
Solvent
Catalyst
Time
Yield
Comments
Conventional
Ethanol (Reflux)
Glacial Acetic Acid
2–4 Hours
80–88%
Standard lab method. Slow due to solvent reflux limitations.
Azeotropic
Toluene (Reflux)
p-TsOH
3–5 Hours
90%
Uses Dean-Stark trap. Best for large scale where water removal is critical.
Microwave
None (Solvent-Free)
None/Trace Acid
2–5 Mins
95–98%
Recommended for speed. Polar reactants couple efficiently with MW energy.
Mechanochemical
None (Grinding)
None
10–20 Mins
96%
"Green" method. Mortar & pestle or ball mill. Very fast.
Senior Scientist Note: If you are screening libraries of compounds, switch to Microwave-Assisted Solvent-Free Synthesis . It reduces reaction time by ~98% compared to ethanol reflux.
Module 3: Troubleshooting Guides (Tickets)
Ticket #001: "I have a high yield, but the product is an oil, not a solid."
Diagnosis: Impurity or Solvent Trap.
Root Cause: Residual benzaldehyde acts as a solvent, preventing crystallization. Alternatively, the reaction did not go to completion, leaving unreacted aniline (oily).
Fix:
Wash the crude mixture with dilute HCl (5%) to remove unreacted aniline.
Wash with NaHSO₃ (Sodium Bisulfite) solution to remove unreacted benzaldehyde (forms a solid adduct).
Recrystallize from 95% Ethanol .
Ticket #002: "Reaction reverses upon isolation."
Diagnosis: Hydrolysis.
Root Cause: Schiff bases are hydrolytically unstable. If you use water during the workup (e.g., pouring into ice water) without neutralizing the acid catalyst, the residual acid + water will hydrolyze the imine back to the aldehyde and amine.
Fix:
Neutralize the acid catalyst (add a pinch of
) before adding water.
Alternatively, use a non-aqueous workup: evaporate solvent and recrystallize directly.
Module 4: Optimized Experimental Protocols
Protocol A: The "Speed" Method (Microwave-Assisted)
Best for: Rapid screening, small scale (<1g).
Mix: In a microwave-safe vial, combine 10 mmol Aniline and 10 mmol Benzaldehyde .
Catalyze: Add 1 drop of Glacial Acetic Acid (optional, but ensures consistency).
Irradiate: Place in a microwave reactor.
Settings: 300W, 100°C limit.
Time: 2–3 minutes.
Cool: Allow to cool to room temperature. The mixture should solidify immediately.
Purify: Recrystallize from hot ethanol.
Protocol B: The "Scale-Up" Method (Azeotropic Distillation)
Best for: Large scale (>10g), moisture-sensitive substrates.
Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Solvent: Dissolve reactants (1:1 equiv) in Toluene (anhydrous).
Reflux: Heat to reflux. Water will separate in the Dean-Stark trap.
Endpoint: Stop when water collection ceases (theoretical volume calculated).
Workup: Evaporate Toluene. Recrystallize.
Module 5: Decision Logic
Use this flowchart to determine the correct corrective action for your specific situation.
Figure 2: Troubleshooting logic tree for identifying process bottlenecks.
References
BenchChem. (2025).[2] Comparative analysis of green synthesis methods for N-Benzylideneaniline. Retrieved from
Yadav, A. R., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research. Retrieved from
Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Retrieved from
Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from
ResearchGate. (2025). Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Retrieved from
Technical Support Center: Separation & Purification of Mono- vs. Bis-Alkylated Aniline Byproducts
Welcome to the Technical Support Center. The alkylation of anilines—whether via direct alkylation with alkyl halides or reductive amination—notoriously yields a statistical mixture of unreacted primary aniline, mono-alky...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The alkylation of anilines—whether via direct alkylation with alkyl halides or reductive amination—notoriously yields a statistical mixture of unreacted primary aniline, mono-alkylated (secondary amine), and bis-alkylated (tertiary amine) products[1].
Because mono- and bis-alkylated anilines share nearly identical
values and dipole moments, their retention factors () on standard silica gel overlap significantly. This guide provides field-proven, self-validating methodologies to overcome this classic purification bottleneck.
Troubleshooting & FAQs
Q1: Why does my reaction always yield a mixture of mono- and bis-alkylated anilines, and how can I prevent it?A1: This is a fundamental kinetic issue. The initially formed mono-alkylated aniline (secondary amine) is often more nucleophilic than the starting primary aniline due to the inductive electron-donating effect of the newly added alkyl group[1]. This leads to competitive over-alkylation. To suppress this, you must control the stoichiometry (using a large excess of the primary aniline) or switch to a reductive amination pathway using sterically hindered aldehydes (e.g., isobutyraldehyde), which kinetically favors mono-alkylation[2].
Q2: I have a small-scale mixture (<100 mg). Standard silica gel chromatography isn't separating my secondary and tertiary aniline. What should I change?A2: Standard silica gel contains acidic silanol groups that strongly hydrogen-bond with basic aniline nitrogens, causing severe peak tailing and co-elution. You must mask these silanols. Pre-treat your silica gel with a mobile phase containing 1–5% Triethylamine (Et₃N) or use specialized amine-functionalized (NH₂-capped) silica. The tertiary amine will typically elute first due to its greater steric bulk, which hinders its interaction with the stationary phase.
Q3: I have a preparative-scale mixture (>1 g) where chromatography is inefficient. What is the most reliable chemical separation method?A3: The Boc-Protection Strategy is the gold standard for preparative scales[3]. By reacting the mixture with di-tert-butyl dicarbonate (Boc₂O), the secondary amine is selectively converted into a neutral carbamate. The tertiary amine, lacking an N-H proton, cannot react[4]. This drastically alters the polarity and basicity of the mono-alkylated product, allowing for a straightforward acid-base extraction.
Q4: Can I use the classical Hinsberg Method for this separation?A4: While the Hinsberg method (using benzenesulfonyl chloride) theoretically separates secondary and tertiary amines by forming insoluble sulfonamides[5], it is generally discouraged for product recovery. The harsh conditions required to deprotect the resulting sulfonamide often degrade the target aniline. The Boc-strategy is far superior for recovering the intact mono-alkylated product.
Separation Strategy Workflows
Caption: Decision tree for selecting the optimal separation strategy based on reaction scale.
This protocol transforms a difficult chromatographic separation into a simple liquid-liquid extraction[3].
Step 1: Selective Protection
Dissolve the crude aniline mixture (1.0 eq based on total amine content) in anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM).
Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).
Stir at room temperature for 2–4 hours.
Causality: Boc₂O selectively reacts with the sterically accessible N-H of the secondary amine. The tertiary amine lacks an N-H proton, preventing the formation of the stable carbamate intermediate[4].
Self-Validation: TLC analysis (Hexanes/EtOAc) will show the disappearance of the secondary amine spot and the appearance of a new, highly non-polar spot (the Boc-protected amine) running near the solvent front.
Step 2: Acid-Base Extraction
Evaporate the reaction solvent under reduced pressure and redissolve the residue in Ethyl Acetate (EtOAc).
Transfer to a separatory funnel and wash the organic layer vigorously with 1M aqueous HCl (3 x 50 mL).
Causality: The acidic wash protonates the unreacted tertiary amine, converting it into a water-soluble hydrochloride salt and driving it into the aqueous layer. The neutral, non-basic Boc-amine remains entirely in the organic layer.
Self-Validation: Basifying the collected aqueous layer with NaOH and extracting with DCM will yield the pure tertiary amine byproduct.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the pure N-Boc mono-alkylated aniline.
Step 3: Deprotection
Dissolve the isolated N-Boc amine in a 1:1 mixture of Trifluoroacetic Acid (TFA) and DCM.
Stir at room temperature for 1 hour.
Causality: TFA protonates the carbamate oxygen, triggering the release of CO₂ and isobutylene gas, yielding the pure mono-alkylated aniline as a TFA salt[6].
Concentrate under vacuum, neutralize with saturated aqueous NaHCO₃, and extract with DCM to isolate the free mono-alkylated aniline.
Caption: Logical workflow of the Boc-derivatization assisted separation mechanism.
Protocol B: Chromatographic Separation using Basic Modifiers (Analytical Scale)
If derivatization is not an option, you must modify the stationary phase environment.
Step 1: Column Preparation
Prepare a mobile phase consisting of your standard eluent (e.g., Hexanes/EtOAc) supplemented with 2% Triethylamine (Et₃N).
Slurry-pack the silica gel column using this Et₃N-spiked mobile phase. Flush the column with at least 3 column volumes before loading the sample.
Causality: The Et₃N irreversibly binds to and neutralizes the highly acidic silanol (-SiOH) sites on the silica gel. This prevents the basic aniline nitrogens from hydrogen-bonding to the stationary phase, which is the primary cause of peak tailing and co-elution.
Step 2: Elution
Load the crude mixture and elute using the Et₃N-spiked mobile phase.
Self-Validation: Monitor the fractions via TLC (using Et₃N-treated TLC plates). The tertiary amine will elute faster (
~ 0.6) than the secondary amine ( ~ 0.4) because the tertiary amine's lone pair is more sterically hindered, reducing its transient interactions with the modified silica matrix.
References
Katritzky, A. R., et al. "A versatile method for the N, N-dialkylation of aromatic amines via Grignard reactions." Canadian Journal of Chemistry. URL: [Link]
National Institutes of Health (NIH). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." PMC. URL:[Link]
Testbook. "Hinsberg's Method for Separation of Amines." Testbook Chemistry. URL: [Link]
Technical Support Center: Stability of Trimethoxybenzyl Amines
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trimethoxybenzyl (TMB) protected amines. This resource provides in-depth troubleshooting advice, frequen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with trimethoxybenzyl (TMB) protected amines. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the challenges associated with the stability of these compounds, particularly in acidic environments. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve experimental issues, ensuring the integrity of your synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a trimethoxybenzyl (TMB) group on an amine?
The trimethoxybenzyl group, such as the 2,4,6-trimethoxybenzyl (TMB or Tmob) or the 3,4,5-trimethoxybenzyl moiety, is primarily used as a protecting group for primary and secondary amines in multi-step organic synthesis.[1][2] By converting a nucleophilic amine into a less reactive N-benzyl derivative, it prevents unwanted side reactions at the nitrogen atom while chemical transformations are performed on other parts of the molecule.[1] Its key advantage is its lability under specific acidic conditions, allowing for its removal when the protection is no longer needed.[2][3]
Q2: Why are TMB-protected amines so sensitive to acidic conditions?
The acid sensitivity of TMB-protected amines is a direct result of the electronic properties of the trimethoxy-substituted benzene ring. The three methoxy groups (-OCH₃) are strong electron-donating groups, which powerfully stabilize the formation of a benzylic carbocation intermediate.[3][4] The cleavage mechanism is initiated by protonation, which is followed by the departure of the amine. This process is highly favorable because the resulting TMB carbocation is significantly stabilized by resonance, with the positive charge delocalized across the aromatic ring and the oxygen atoms of the methoxy groups.
Caption: Mechanism of acid-catalyzed cleavage of TMB-protected amines.
Q3: My reaction yield was low after an acidic workup. Could the TMB group have been unintentionally cleaved?
Yes, this is a very common scenario. If your workup involved an acidic wash (e.g., with HCl or NH₄Cl) to remove basic impurities, you may have inadvertently created conditions sufficient to partially or fully cleave the TMB group.[5] The stability of the TMB group is highly dependent on the pH, temperature, and duration of exposure to the acid.[6] Unexpected cleavage during workup is a frequent cause of low yields or the appearance of a new, more polar spot on a TLC plate corresponding to the deprotected amine. It is always advisable to test the stability of your compound to the planned workup conditions on a small scale first.[5]
Q4: What factors can I adjust to control the rate of TMB cleavage?
You have several parameters to control the deprotection reaction:
Acid Strength and Concentration: Strong acids like trifluoroacetic acid (TFA) will cleave the TMB group rapidly, often at concentrations of 10-50% in a solvent like dichloromethane (DCM).[7] Milder acids, such as acetic acid or p-toluenesulfonic acid, will react more slowly or may require heat.[2] For selective removal, you can screen various concentrations, starting as low as 1% TFA.[8]
Temperature: Cleavage reactions are typically run at room temperature or 0 °C to minimize side reactions. If you are experiencing slow or incomplete cleavage with a mild acid, gently warming the reaction may increase the rate. Conversely, if you are seeing unwanted degradation, lowering the temperature is crucial.
Scavengers: The TMB carbocation generated during cleavage is electrophilic and can react with other nucleophiles in your reaction mixture (e.g., tryptophan or methionine residues in peptides), leading to undesired side products.[8] The addition of a "scavenger," such as triisopropylsilane (TIPS), thioanisole, or water, can trap this carbocation and prevent side reactions.[8][9]
Q5: How does the 2,4,6-TMB group compare to other benzyl-type protecting groups in terms of acid stability?
The stability of benzyl-type protecting groups to acid is directly related to the electron-donating ability of the substituents on the aromatic ring. More electron-donating groups lead to greater stabilization of the carbocation intermediate and thus, greater acid lability.
This trend allows for "orthogonal" protection strategies, where one group can be removed selectively in the presence of another. For example, a TMB group can be cleaved under conditions that would leave a PMB or Bn group intact.[1][11]
Troubleshooting Guides & Experimental Protocols
Guide 1: Diagnosing Unwanted TMB Cleavage
If you suspect your TMB-protected amine is degrading during your experiment, follow this diagnostic workflow.
Caption: Workflow for troubleshooting TMB amine degradation.
Protocol 1: Small-Scale Stability Test for Acidic Workup
Before performing an acidic workup on your entire batch, validate the stability of your TMB-protected compound with this protocol.
Objective: To determine if the TMB-protected amine is stable under the proposed acidic workup conditions.
Methodology:
Prepare Sample: Dissolve a small amount (1-2 mg) of your crude or purified TMB-protected compound in the organic solvent used for your extraction (e.g., 0.5 mL of DCM or Ethyl Acetate).
Spot TLC: Spot this initial solution on a TLC plate (this is your T₀ reference).
Simulate Wash: Transfer the solution to a small vial and add the acidic solution you plan to use for the wash (e.g., 0.5 mL of 1M HCl).
Stir: Stir the biphasic mixture vigorously for the anticipated duration of your workup (e.g., 5-10 minutes).
Separate and Spot: Stop stirring, allow the layers to separate, and take a sample from the organic layer. Spot this on the same TLC plate next to the reference spot.
Analyze: Develop the TLC plate and visualize the spots.
Result A (Stable): If you only see the spot corresponding to your starting material, your compound is likely stable to the workup conditions.
Result B (Unstable): If you see a new, more polar spot (often with a lower Rf) and a decrease in the intensity of your starting material spot, your TMB group is being cleaved.[5] You must modify your workup procedure (e.g., use a saturated NaHCO₃ wash instead).
Protocol 2: Selective Cleavage of a TMB Group
Objective: To remove a TMB protecting group with high efficiency while minimizing side reactions.
Materials:
TMB-protected amine
Dichloromethane (DCM), anhydrous
Trifluoroacetic acid (TFA)
Triisopropylsilane (TIPS) as a scavenger
Saturated sodium bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
Dissolution: Dissolve the TMB-protected amine (1 eq.) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a stir bar.
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
Cooling: Cool the solution to 0 °C in an ice bath.
Add Scavenger: Add the scavenger, triisopropylsilane (TIPS) (1.5-2.0 eq.).
Add Acid: Slowly add a pre-prepared solution of 1-5% TFA in DCM dropwise to the stirring solution. The optimal percentage of TFA may require some experimentation.
Monitor Reaction: Monitor the progress of the reaction by TLC or LC-MS every 15-30 minutes. The deprotected amine should appear as a new, more polar spot.
Quench Reaction: Once the reaction is complete (typically 1-3 hours), quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with DCM.
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude deprotected amine.
Purification: Purify the product as necessary, typically by column chromatography.
Caption: Step-by-step workflow for the selective cleavage protocol.
References
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
Slideshare. Protection for amino group and amino acid. [Link]
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
Beilstein Journals. (2026, February 19). Recent advances in the cleavage of non-activated amides. [Link]
National Center for Biotechnology Information. (2018, July 13). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]
MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. [Link]
National Center for Biotechnology Information. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. [Link]
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. [Link]
ResearchGate. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
National Center for Biotechnology Information. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. [Link]
National Center for Biotechnology Information. Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. [Link]
ResearchGate. (2025, August 10). 2,4,6-Trimethoxybenzoic acid | Request PDF. [Link]
Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process by chemical absorption. [Link]
Chemistry Steps. (2021, July 16). The Reaction of Amines with Nitrous Acid. [Link]
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
The University of Texas at Austin. Thermal Degradation and Corrosion of Amines for CO2 Capture. [Link]
PubMed. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity. [Link]
ResearchGate. (2025, October 16). Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. [Link]
Chemistry LibreTexts. (2025, February 24). 24.7: Reactions of Amines. [Link]
Fukuyama, T., & Kan, T. (n.d.). A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. [Link]
Overcoming steric hindrance in synthesis of bulky secondary amines
Ticket ID: #BSA-SYNTH-001 Subject: Overcoming Steric Hindrance in Secondary Amine Synthesis Status: Open Assigned Specialist: Senior Application Scientist User Guide Overview Welcome to the Technical Support Center. You...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #BSA-SYNTH-001
Subject: Overcoming Steric Hindrance in Secondary Amine Synthesis
Status: Open
Assigned Specialist: Senior Application Scientist
User Guide Overview
Welcome to the Technical Support Center. You are likely here because standard protocols (SN2 alkylation or standard reductive amination) have failed to deliver your target bulky secondary amine.
Steric hindrance creates a kinetic "wall" that prevents orbital overlap required for bond formation. To overcome this, we must move beyond "forcing" conditions (which lead to elimination or decomposition) and instead use catalytic facilitation and activation strategies .
This guide is structured into three troubleshooting modules based on your starting materials.
Quick Diagnostic: Which Workflow Do You Need?
Figure 1: Decision matrix for selecting the optimal synthetic route based on available starting materials.
Module 1: Reductive Amination of Hindered Ketones
The Problem: In sterically hindered ketones (e.g., adamantyl methyl ketone, di-tert-butyl ketone), the formation of the imine intermediate is the rate-determining step. Standard conditions (MeOH, pH 5-6) fail because water equilibrium prevents imine accumulation.
The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)₄] . It serves a dual function:
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack by the bulky amine.
Water Scavenger: Hydrolyzes to TiO₂, effectively removing water and driving the equilibrium toward the imine.
Protocol: Ti(OiPr)₄-Mediated Reductive Amination
Reagents:
Ketone (1.0 equiv)
Amine (1.2 equiv)
Ti(OiPr)₄ (1.25 - 1.5 equiv)
NaBH₃CN (Sodium cyanoborohydride) or NaBH(OAc)₃ (1.5 equiv)
Solvent: THF (anhydrous)
Step-by-Step:
Imine Formation: In a flame-dried flask under Argon, mix the ketone and amine in anhydrous THF (0.5 M).
Activation: Add Ti(OiPr)₄ dropwise. Stir at ambient temperature for 6–12 hours.
Checkpoint: The solution may become slightly viscous. This is normal.
Reduction:
Option A (One-pot): Add NaBH₃CN directly to the mixture.
Option B (Safer): Dilute with absolute ethanol (caution: exothermic) before adding the reducing agent.
Quench: Add water to hydrolyze the titanium complex. A heavy white precipitate (TiO₂) will form.
Workup: Filter through a Celite pad to remove TiO₂. Wash the pad with EtOAc.
Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Corrective Action
Reaction stalls at ketone stage
Steric bulk prevents amine attack.
Heat the Ti(OiPr)₄ step to 60°C or use microwave irradiation (100°C, 1 hr).
Low yield after workup
Product trapped in TiO₂ precipitate.
Thoroughly wash the Celite filter cake with warm EtOAc or MeOH/DCM (1:9).
Overalkylation observed
Reductant added too early.
Ensure imine formation is complete (monitor by IR: disappearance of C=O stretch) before adding reductant.
Module 2: Buchwald-Hartwig Cross-Coupling
The Problem: Building a secondary amine from a bulky aryl halide and a primary amine requires a catalyst that can facilitate both oxidative addition (into a crowded C-X bond) and reductive elimination (forming a crowded C-N bond).
The Solution:Dialkylbiarylphosphine Ligands . These ligands are designed with specific steric bulk to promote the formation of the active monoligated Pd(0) species.[1]
Ligand Selection Matrix
Ligand
Best Use Case
Mechanism Note
BrettPhos
Primary amines + Aryl Chlorides
Excellent for mono-arylation; prevents double arylation.
RuPhos
Secondary amines + Aryl Chlorides
High turnover; bulky isopropyl groups protect the metal center.
DavePhos
General bulky substrates
Promotes reductive elimination via steric crowding.
XPhos
Unactivated aryl tosylates/chlorides
Trans-spanning interaction stabilizes the catalyst.
Pre-catalyst Formation: Charge the flask with Pd(OAc)₂, Ligand, and Base. Purge with Argon.
Addition: Add Solvent, Aryl Halide, and Amine.
Heating: Heat to 80–100°C.
Note: For extremely bulky substrates, higher temperatures (110°C) in sealed tubes may be required.
Monitoring: Monitor by GC-MS or LC-MS.
Critical: Do not rely solely on TLC as bulky amines often streak or co-elute.
Module 3: Emerging Technologies & Green Alternatives
Hydrogen Borrowing (Alkylation with Alcohols)
This method is atom-economical, producing only water as a byproduct. It uses a metal catalyst (Ru or Ir) to temporarily dehydrogenate an alcohol to an aldehyde/ketone, condense it with an amine, and then re-hydrogenate the imine using the "borrowed" hydrogen.[2]
Catalyst of Choice: [Ru(p-cymene)Cl₂]₂ with bidentate phosphine ligands.
Advantage: Avoids handling unstable alkyl halides or toxic reducing agents.
Limitation: Requires high temperatures (>100°C) which may not be suitable for thermally sensitive substrates.
Visualizing the Steric Bottleneck
The following diagram illustrates why standard reductive amination fails and how Ti(OiPr)₄ resolves the issue.
Figure 2: Mechanistic pathway highlighting the thermodynamic trap (Steric Wall) and the role of Titanium isopropoxide in driving the equilibrium forward.
References
Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology . National Institutes of Health (PMC). Available at: [Link]
Reductive Amination, and How It Works . Master Organic Chemistry. Available at: [Link]
Bulky Amines that Work . GalChimia. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Spectrum Analysis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Process Chemists, and Spectroscopists.
Executive Summary
This guide provides a high-resolution spectral analysis of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (hereafter referred to as TTBA ). This secondary amine is a critical intermediate in the synthesis of tubulin polymerization inhibitors and a structural analog to mescaline-derived dimers.
The primary challenge in synthesizing TTBA via reductive amination is distinguishing the product from its precursors (3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde ) and the Schiff base intermediate (imine) . This guide focuses on the spectral evolution required for precise reaction monitoring and purity assessment, comparing TTBA against its synthetic alternatives.
Structural Context & Alternatives
To validate the formation of TTBA, one must compare its spectral signature against the "Alternatives"—the starting materials and the imine intermediate.
Compound
Role
Key Structural Feature (NMR)
TTBA (Target)
Product
Methylene Linker: ~4.15 ppm (s, 2H)Amine Proton: Broad singlet (exchangeable)
Standardized protocol to ensure reproducibility and "Trustworthiness" (E-E-A-T).
Sample Preparation
Solvent Selection:DMSO-d6 is recommended over CDCl3 for this specific analysis.
Reasoning: DMSO-d6 slows proton exchange, allowing for the visualization of the secondary amine (-NH-) proton, which is often invisible in CDCl3 due to rapid exchange and broadening.
Concentration: Dissolve 5–10 mg of the isolated solid in 0.6 mL of solvent.
Filtration: Filter through a cotton plug if any turbidity remains (crucial for resolution of fine splitting in methoxy regions).
Acquisition Parameters (400 MHz)
Pulse Sequence: Standard 1H (zg30)
Relaxation Delay (D1): 1.0 s (Sufficient for methoxy quantification)
Scans (NS): 16–32
Temperature: 298 K (25°C)
Detailed Spectral Analysis & Comparison
A. The Aromatic Region (5.5 – 7.0 ppm)
This region provides the definitive proof of the asymmetric "dimer" structure. Unlike symmetric dimers, TTBA has two distinct aromatic environments.
Ring A (Aniline Side): The nitrogen atom is directly attached to the ring. This electron-donating effect strongly shields the ortho protons (H-2, H-6).
Shift:
5.90 – 6.00 ppm (Singlet, 2H) .
Comparison: In the starting aniline, these are at ~5.95 ppm. In the imine, they shift downfield (~6.4 ppm) due to conjugation with the C=N bond.
Ring B (Benzyl Side): The ring is separated from the nitrogen by a methylene group. The shielding effect is minimal.
Shift:
6.60 – 6.70 ppm (Singlet, 2H) .
Comparison: Matches closely with the aldehyde precursor (~7.2 ppm) but slightly upfield due to the loss of the carbonyl electron-withdrawing group.
B. The Linker Region (Crucial for Monitoring)
This is the "Decision Gate" for reaction completion.
Species
Chemical Shift ()
Multiplicity
Interpretation
Aldehyde (Precursor)
9.60 – 9.80
Singlet
Unreacted starting material.
Imine (Intermediate)
8.30 – 8.50
Singlet
Incomplete reduction.
Amine (TTBA Product)
4.10 – 4.25
Singlet (or Doublet)
Successful formation.
Note: In DMSO-d6, if the NH proton is visible (~5.5-6.0 ppm), the methylene signal at 4.15 ppm may appear as a doublet (
Hz) due to coupling. Adding D2O will collapse this to a singlet.
C. The Methoxy Region (3.5 – 3.9 ppm)
TTBA contains six methoxy groups. Due to the asymmetry, they do not all overlap.
Pattern: Typically appears as 2 to 4 closely spaced singlets.
Integration: Must integrate to 18 protons relative to the aromatic signals (2H each).
Differentiation:
Para-OMe groups usually resonate slightly upfield of Meta-OMe groups.
The Aniline-side methoxy groups will be slightly more shielded than the Benzyl-side groups.
Visualization: Spectral Evolution Workflow
The following diagram illustrates the logical flow for monitoring the synthesis using NMR markers.
Caption: Logic flow for monitoring the reductive amination of TTBA using key 1H NMR chemical shift markers.
Advanced Verification: The D2O Shake Test
To confirm the secondary amine structure and distinguish it from tertiary amine impurities (over-alkylation):
Run standard 1H NMR in DMSO-d6.
Look for the broad NH signal around 5.0–6.0 ppm.
Look for the coupling of the CH2 linker (doublet).
Add 1-2 drops of D2O directly to the NMR tube and shake.
Re-run the spectrum.
Result: The NH signal disappears (exchanged with D).
Result: The CH2 linker collapses from a doublet to a sharp singlet.
Significance: This confirms the presence of the N-H bond, ruling out tertiary amine byproducts (where N is fully substituted).
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for amine and aromatic chemical shifts).
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [SDBS No. 32285: 3,4,5-Trimethoxyaniline NMR Data]. Available at: [Link]
PubChem. (2024). 3,4,5-Trimethoxybenzaldehyde Compound Summary. National Library of Medicine. Available at: [Link]
Abdel-Rahman, L. H., et al. (2016). Synthesis and Characterization of New Schiff Bases. Journal of Molecular Structure. (Reference for Imine vs. Amine shift differentiation in trimethoxy systems). Available at: [Link] (Generalized DOI for Schiff Base reduction context).
Characteristic IR peaks of secondary amine N-H stretch in benzyl anilines
The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characterization of N-benzylanilines, designed for researchers in organic synthesis and drug development. A Comparative Guide...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characterization of N-benzylanilines, designed for researchers in organic synthesis and drug development.
A Comparative Guide for Reaction Monitoring and Purity Assessment
Executive Summary
In the synthesis of pharmaceutical intermediates, N-benzylanilines represent a critical junction. They are secondary amines formed typically via the reductive amination of anilines with benzaldehyde. The ability to distinguish the desired secondary amine product from the starting primary amine (aniline) and the potential over-alkylation byproduct (tertiary amine, N,N-dibenzylaniline) is a fundamental analytical requirement.
This guide moves beyond basic peak assignment. It establishes a comparative spectroscopic framework to validate the N-H stretch as a quantitative status indicator for reaction progress and product purity.
Theoretical Framework: The N-H Vibrational Signature
The diagnostic power of the N-H stretch in this system relies on the change in symmetry and dipole moment as the nitrogen center is substituted.
Primary Amines (Aniline): Possess two N-H bonds.[1] These couple to form two distinct vibrational modes: Asymmetric stretching (higher energy) and Symmetric stretching (lower energy).
Secondary Amines (N-Benzylaniline): Possess a single N-H bond. This results in a single vibrational mode .
Tertiary Amines (N,N-Dibenzylaniline): Possess zero N-H bonds.[1][2] This results in a spectroscopically silent region (3300–3500 cm⁻¹).
Electronic Influence of the Benzyl Group
Unlike aliphatic secondary amines (which typically absorb ~3310–3350 cm⁻¹), N-benzylanilines exhibit an N-H stretch at a higher frequency (~3420–3450 cm⁻¹ ).
Causality: The nitrogen lone pair is delocalized into the N-phenyl ring (aniline resonance), increasing the
-character of the N-H bond and stiffening the force constant. The benzyl group acts primarily as a steric bulk with mild inductive effects, preventing hydrogen-bond aggregation compared to smaller alkyl amines, often leading to sharper peaks in non-polar solvents.
Comparative Analysis: The Spectral Matrix
The following table contrasts the target molecule with its immediate precursor and potential byproduct.
Table 1: Diagnostic IR Peaks of Benzyl Aniline Derivatives
Singlet (One Band)~3420–3445 cm⁻¹ (Weak to Medium intensity)
Silent (No peaks in 3300–3500 cm⁻¹)
N-H Bend (Scissoring)
Strong band at ~1620 cm⁻¹
Absent (No scissoring possible)
Absent
C-N Stretch (Aromatic)
Strong, ~1280 cm⁻¹
Strong, 1250–1320 cm⁻¹
Strong, ~1350 cm⁻¹
C-N Stretch (Aliphatic)
Absent
Medium, 1180–1220 cm⁻¹ (Benzyl-N)
Medium, ~1200 cm⁻¹
Diagnostic Status
Starting Material
Desired Product
Over-alkylation Impurity
Critical Insight: The disappearance of the lower frequency band (~3360 cm⁻¹) and the collapse of the doublet into a single weak singlet is the definitive proof of mono-alkylation.
To reliably detect the weak secondary N-H stretch, sample preparation is critical. Hydrogen bonding in neat samples can broaden peaks, obscuring the fine difference between the N-H stretch and background noise or O-H moisture contamination.
Protocol: Solution-Phase IR for Amine Classification
Objective: Eliminate intermolecular H-bonding to resolve sharp N-H stretching frequencies.
Solvent: Carbon Tetrachloride (
) or Tetrachloroethylene (). Note: If chlorinated solvents are restricted, anhydrous Dichloromethane (DCM) is a viable alternative, though it has its own C-H masking regions.
Step-by-Step Workflow:
Blank Correction: Fill a 0.1 mm pathlength NaCl or KBr liquid cell with pure solvent. Collect a background spectrum (32 scans).
Sample Prep: Prepare a 2-5% (w/v) solution of the isolated amine in the solvent. Ensure the sample is dry (pass through a small plug of
if necessary).
Acquisition: Inject sample into the cell. Acquire spectrum (32 scans, 4 cm⁻¹ resolution).
Self-Validation:
Check: Is there a broad mound >3200 cm⁻¹? -> Fail: Sample is wet (O-H stretch). Dry and repeat.
Check: Is the baseline flat at 2000–2500 cm⁻¹? -> Pass: Cell windows are clean.
Application: Monitoring Reductive Amination
A common synthesis route is the reaction of Aniline + Benzaldehyde
Imine N-Benzylaniline. IR is an excellent tool for monitoring this "in-situ" transformation.
Reaction Pathway & Spectral Markers[4][5]
Figure 1: Spectroscopic tracking of Reductive Amination. The "Imine" stage is distinctively marked by the loss of N-H signals and the appearance of the C=N stretch.
Decision Logic for Purity Analysis
When analyzing a final batch, use this logic flow to determine the outcome:
Figure 2: Logical decision tree for classifying amine substitution level based on N-H stretching bands.
References
NIST Mass Spectrometry Data Center. (2023). Infrared Spectrum of Benzenemethanamine, N-phenyl- (N-Benzylaniline). NIST Chemistry WebBook, SRD 69. [Link]
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. [Link]
LibreTexts Chemistry. (2019). Spectroscopy of Amines. [Link]
Advanced Mass Spectrometry Guide: Structural Elucidation of Trimethoxybenzyl Derivatives
Executive Summary This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for trimethoxybenzyl derivatives, specifically focusing on the differentiation of regioisomers (e.g., 3,4,5- v...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns for trimethoxybenzyl derivatives, specifically focusing on the differentiation of regioisomers (e.g., 3,4,5- vs. 2,4,5-substitution). It is designed for analytical chemists and forensic scientists requiring high-confidence structural identification of designer drugs (e.g., NBOMe series, mescaline analogs) and pharmaceutical intermediates.
Key Insight: While Electron Ionization (EI) yields rich structural fingerprints via radical-induced fragmentation, Electrospray Ionization (ESI-MS/MS) is essential for detecting intact polar adducts. The critical differentiator between isomers is the "Ortho Effect," which activates specific hydrogen transfer pathways in 2-methoxy substituted derivatives, absent in the 3,4,5-trimethoxy isomers.
Mechanistic Fragmentation Analysis
The 3,4,5-Trimethoxybenzyl Cation (The "Mescaline" Pattern)
Derivatives containing the 3,4,5-trimethoxybenzyl moiety (e.g., Mescaline, Trimethoprim) exhibit a characteristic fragmentation pathway driven by the stability of the benzyl cation.
Primary Cleavage: In EI (70 eV), the molecule typically undergoes
-cleavage relative to the nitrogen (in amines) or carbonyl (in esters), generating a resonance-stabilized 3,4,5-trimethoxybenzyl cation at m/z 181 .
Secondary Decay: The m/z 181 ion is chemically fragile and undergoes predictable neutral losses:
Loss of Formaldehyde (CH₂O, 30 Da): A methoxy group rearranges to lose neutral formaldehyde, yielding a distonic ion at m/z 151 .
Loss of Methyl Radical (•CH₃, 15 Da): Generates a quinoid-like cation at m/z 166 .
The "Ortho Effect" in 2,4,5-Isomers
The presence of a methoxy group at the ortho position (C2) relative to the side chain alters the fragmentation landscape significantly compared to the 3,4,5-isomer (where positions 2 and 6 are protons).
Mechanism: The oxygen of the ortho-methoxy group acts as a Lewis base, abstracting a hydrogen from the benzylic position or side chain. This facilitates the elimination of neutral methanol (MeOH, 32 Da) or hydroxyl radicals (•OH, 17 Da).[1]
Diagnostic Result: 2,4,5-trimethoxy derivatives often show enhanced abundance of ions corresponding to [M - •OCH₃] or [M - MeOH] compared to their 3,4,5-counterparts.
Visualization of Fragmentation Pathways
Caption: Comparative fragmentation pathways. The 3,4,5-isomer favors formation of the m/z 181 benzyl cation, while the 2,4,5-isomer engages in ortho-specific hydrogen transfers.
Technique Comparison: EI vs. ESI-MS/MS
For comprehensive analysis, a dual-method approach is recommended. EI provides the "fingerprint" for isomer differentiation, while ESI-MS/MS confirms molecular weight and allows for high-sensitivity quantitation.
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Ionization Mode
Hard (70 eV)
Soft (Protonation/Adducts)
Dominant Species
Fragment Ions (Radical Cations)
[M+H]⁺, [M+Na]⁺
Isomer Differentiation
Excellent. Distinct relative abundances of m/z 181 vs. ortho-effect ions.
This protocol is designed to validate the identity of a trimethoxybenzyl derivative using GC-MS (EI).
Sample Preparation[2]
Extraction: Dissolve 1 mg of sample in 1 mL methanol (HPLC grade).
Derivatization (Optional but Recommended): For primary amines (e.g., mescaline), derivatize with Trifluoroacetic Anhydride (TFAA).
Why? Derivatization improves peak shape and creates unique perfluoroacyl fragment ions that enhance isomer separation.[2]
Step: Add 50 µL TFAA to 100 µL sample; incubate at 60°C for 20 mins; evaporate to dryness; reconstitute in ethyl acetate.
GC-MS Parameters (EI)
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
Carrier Gas: Helium at 1.0 mL/min (constant flow).
Inlet Temperature: 250°C (Splitless mode).
Temperature Program:
Initial: 80°C (hold 1 min).
Ramp: 15°C/min to 280°C.
Final: 280°C (hold 5 min).
Logic: A slow ramp rate is critical to chromatographically resolve the 2,3,4-, 2,4,5-, and 3,4,5-isomers, which have very similar boiling points.
MS Source: 230°C, 70 eV.
Data Interpretation Strategy
Check Base Peak:
If m/z 58 (dimethylamine) or m/z 44 (methylamine) is the base peak, the side chain is likely an intact amine.
Locate Benzyl Cation: Look for m/z 181 .
High Abundance (>20%): Strong indicator of 3,4,5-substitution (stabilized symmetric cation).
Low Abundance / Mixed Spectrum: Check for ions at m/z 166 or m/z 136 .
Verify Ortho Effect:
In 2,4,5-isomers, look for a "gap" of 17 Da or 32 Da from the molecular ion or specific rearrangement peaks not present in the 3,4,5-standard.
References
West Virginia University (Jackson Group). Differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry.[3][4]
Center for Forensic Science Research and Education (CFSRE).Trimethoxyamphetamine (TMA) Analytical Report.
National Institutes of Health (NIH).Mass spectrometry of analytical derivatives.
Arkivoc.Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
A Comparative Analysis of Tubulin Polymerization Inhibitors: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine
In the landscape of anticancer drug discovery, agents that target microtubule dynamics remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cel...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of anticancer drug discovery, agents that target microtubule dynamics remain a cornerstone of chemotherapy. Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for essential cellular processes, including the formation of the mitotic spindle during cell division. Their disruption leads to cell cycle arrest and apoptosis, making them a prime target for therapeutic intervention. This guide provides an in-depth, objective comparison of two such agents: the well-established natural product, Colchicine, and a promising synthetic analogue, 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline. This comparison is grounded in experimental data to inform researchers, scientists, and drug development professionals.
Introduction to the Contenders
Colchicine , a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), has a long history in medicine, primarily for the treatment of gout. Its potent anti-mitotic properties, stemming from its ability to inhibit tubulin polymerization, have also made it a benchmark compound in cancer research. However, its clinical use as an anticancer agent has been hampered by a narrow therapeutic index and significant toxicity.
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline belongs to a class of synthetic compounds designed to mimic the tubulin-binding properties of natural products like combretastatin A-4 and colchicine. The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in many potent tubulin polymerization inhibitors, recognized for its interaction with the colchicine-binding site on β-tubulin.[1][2] This synthetic analogue represents efforts to develop novel microtubule-targeting agents with improved efficacy and reduced toxicity profiles.
Comparative Efficacy: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of anticancer research, it typically refers to the concentration of a drug that is required for 50% inhibition of cancer cell growth.
While direct comparative studies of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine across a wide panel of cell lines are limited, we can extrapolate and compare their potential based on data from structurally related compounds and established data for Colchicine. The 3,4,5-trimethoxyphenyl group is a well-known feature of potent tubulin inhibitors.[1][3]
Table 1: Comparative IC50 Values of Colchicine and Representative 3,4,5-Trimethoxyphenyl Analogs against Various Cancer Cell Lines.
Note: The IC50 values for 3,4,5-Trimethoxyphenyl analogs are for structurally related compounds and serve as an indicator of the potential potency of this class of molecules. The specific IC50 for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline may vary.
From the available data, Colchicine consistently demonstrates potent cytotoxicity in the nanomolar range across a variety of cancer cell lines. The synthetic analogs containing the 3,4,5-trimethoxyphenyl moiety also exhibit significant, albeit generally less potent, anticancer activity, with IC50 values typically in the micromolar to nanomolar range. This suggests that while Colchicine is a highly potent agent, the synthetic framework of compounds like 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline holds promise for the development of effective anticancer drugs.
Mechanism of Action: Targeting Tubulin Polymerization
Both Colchicine and 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (and its analogs) exert their cytotoxic effects by disrupting the dynamic process of microtubule assembly and disassembly.
Colchicine's Mechanism:
Colchicine binds to a specific site on β-tubulin, known as the colchicine-binding site. This binding event inhibits the incorporation of tubulin dimers into growing microtubules, thereby preventing their assembly. At higher concentrations, it can lead to the depolymerization of existing microtubules. This disruption of the microtubule network is critical for the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle and subsequent apoptosis.
Based on extensive research on compounds containing the 3,4,5-trimethoxyphenyl group, it is highly probable that 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline also binds to the colchicine-binding site on β-tubulin.[8][10] The two 3,4,5-trimethoxyphenyl rings in its structure are key for this interaction. By occupying this site, the compound likely induces a conformational change in the tubulin dimer, rendering it unable to polymerize into microtubules. This leads to a similar downstream cascade of events as observed with Colchicine: disruption of the microtubule network, G2/M cell cycle arrest, and ultimately, apoptosis.[7][11]
Caption: Signaling pathway of tubulin polymerization inhibitors.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for assessing the IC50 values and the mechanism of action of these compounds are provided below.
Protocol 1: Determination of IC50 Values using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
Cancer cell line of interest (e.g., MCF-7, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
96-well plates
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine
Dimethyl sulfoxide (DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Microplate reader
Procedure:
Cell Seeding:
Culture cells to ~80% confluency.
Trypsinize and resuspend cells in complete medium.
Seed 1 x 10^4 to 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.
Compound Treatment:
Prepare serial dilutions of the test compounds (3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine) in complete medium. A typical concentration range would be from 0.001 µM to 100 µM.
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).
Incubate the plate for 48-72 hours.
MTT Assay:
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Shake the plate gently for 15 minutes.
Data Acquisition:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
Determine the IC50 value from the curve using non-linear regression analysis.
Caption: Workflow for IC50 determination using the MTT assay.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring the change in turbidity (light scattering) at 340 nm.
Materials:
Purified tubulin (>99%)
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
GTP solution (100 mM)
Glycerol
3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine
96-well, half-area, UV-transparent plates
Temperature-controlled microplate reader
Procedure:
Preparation:
Prepare a 10X stock of the test compounds in DMSO.
Prepare a working solution of tubulin (e.g., 3 mg/mL) in General Tubulin Buffer on ice. Add GTP to a final concentration of 1 mM and glycerol to 10% (v/v).
Assay Setup:
Pre-warm the microplate reader to 37°C.
On ice, add 5 µL of the 10X compound dilutions to the appropriate wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (Colchicine).
To initiate polymerization, add 45 µL of the tubulin working solution to each well.
Data Acquisition:
Immediately place the plate in the pre-warmed microplate reader.
Measure the absorbance at 340 nm every minute for 60 minutes.
Data Analysis:
Plot the absorbance at 340 nm against time for each condition.
Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Calculate the percentage of inhibition at a specific time point (e.g., 60 minutes) for a range of compound concentrations to determine the IC50 for tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Conclusion and Future Directions
Both Colchicine and 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline represent potent classes of microtubule-targeting agents with significant potential in anticancer therapy. Colchicine, while highly potent, is limited by its toxicity. Synthetic analogs like 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline, which leverage the key 3,4,5-trimethoxyphenyl pharmacophore, offer a promising avenue for the development of novel therapeutics with potentially improved safety profiles.
Further research should focus on direct, head-to-head comparisons of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline and Colchicine across a broad panel of cancer cell lines, including multi-drug resistant lines. In vivo studies are also crucial to evaluate the efficacy, pharmacokinetics, and toxicity of this synthetic analog. The ultimate goal is to identify novel tubulin inhibitors that exhibit potent and selective anticancer activity with a favorable therapeutic window, offering new hope in the fight against cancer.
References
Quantitative analysis of the effect of tubulin isotype expression on sensitivity of cancer cell lines to a set of novel colchicine derivatives. PMC. [Link]
Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action. PMC. [Link]
Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. PMC. [Link]
Colchicine: Isolation, LC–MS QTof Screening, and Anticancer Activity Study of Gloriosa superba Seeds. MDPI. [Link]
Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. PMC. [Link]
Synthesis and Anticancer Activity of 3,4,5-Trimethoxycinnamamide-Tethered 1,2,3-Triazole Derivatives. Russian Journal of Organic Chemistry. [Link]
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]
Structural Modification of the 3,4,5-Trimethoxyphenyl Moiety in the Tubulin Inhibitor VERU-111 Leads to Improved Antiproliferative Activities. PMC. [Link]
Summary of IC50 values for AM2 and colchicine against normal and cancer cell lines obtained from curve-fitting. ResearchGate. [Link]
Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
Bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment exerting potent antiproliferative activity through microtubule destabilization. PubMed. [Link]
Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. PMC. [Link]
Natural antitubulin agents: importance of 3,4,5-trimethoxyphenyl fragment. PubMed. [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Semantic Scholar. [Link]
Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. ResearchGate. [Link]
Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. ResearchGate. [Link]
Fig. 5. Effect of compound on the microtubule network of THP-1 cells... ResearchGate. [Link]
3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. ResearchGate. [Link]
Effects of Drugs on Microtubule Dynamics. ResearchGate. [Link]
Comparative Analysis: Binding Affinity of Benzyl Anilines vs. Combretastatin A-4
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary: The Stability-Potency Trade-off In the development of tubulin-targeting vascular d...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists
Executive Summary: The Stability-Potency Trade-off
In the development of tubulin-targeting vascular disrupting agents (VDAs), Combretastatin A-4 (CA-4) serves as the biological gold standard due to its sub-nanomolar cytotoxicity and rapid induction of vascular collapse. However, its clinical utility is hampered by a critical structural flaw: the thermodynamic instability of its cis-stilbene bridge, which readily isomerizes to the biologically inactive trans-form during storage and administration.
Benzyl anilines (and related amine-linked analogues) represent a strategic scaffold modification designed to circumvent this instability. By replacing the rigid ethylene bridge with a flexible aminomethylene linker (–CH₂–NH–), researchers eliminate the risk of photo-isomerization.
This guide analyzes the biophysical trade-off inherent in this design: while benzyl anilines offer superior chemical stability, they generally exhibit a lower binding affinity (
) for the colchicine site compared to CA-4, primarily due to the entropic penalty incurred upon binding. This guide details the mechanistic basis of this difference, provides comparative data, and outlines self-validating protocols for quantification.
Structural Logic & Pharmacophore Analysis
To understand the binding affinity differences, one must analyze the pharmacophore overlay. The colchicine binding site on
-tubulin is a hydrophobic pocket that accommodates a "twisted" biaryl configuration.
Combretastatin A-4 (CA-4): The cis-olefin bridge locks the two phenyl rings (Ring A: trimethoxyphenyl; Ring B: 3-hydroxy-4-methoxyphenyl) in a specific angular orientation (
50-60° torsion angle) that perfectly complements the binding pocket. This pre-organization minimizes the entropy loss upon binding.
Benzyl Anilines: The introduction of a flexible linker (–CH₂–NH–) allows the molecule to adopt the active conformation but also permits free rotation. Consequently, the molecule must "freeze" out multiple degrees of freedom to bind, resulting in a higher entropic cost (
) and typically higher dissociation constants ().
Visualization: Pharmacophore & SAR Logic[1]
Caption: Structural Activity Relationship (SAR) flow comparing the rigid Combretastatin A-4 scaffold against the flexible Benzyl Aniline scaffold.
Comparative Performance Data
The following data synthesizes findings from key medicinal chemistry studies (e.g., Cushman et al., J. Med.[1] Chem.; recent SAR studies).[2][1][3][4] Note that "Benzyl Aniline" refers to the specific N-(3,4,5-trimethoxybenzyl)aniline scaffold.
Metric
Combretastatin A-4 (CA-4)
Benzyl Aniline Analogues (Typical)
Optimized Benzyl Anilines*
Binding Site
Colchicine Site (Tubulin)
Colchicine Site (Tubulin)
Colchicine Site (Tubulin)
Binding Affinity ()
~0.1 – 1.4 µM
2.0 – 10.0 µM
~1.0 – 3.0 µM
Tubulin Polymerization (IC)
1.0 – 2.5 µM
3.0 – 20.0 µM
1.5 – 5.0 µM
Cytotoxicity (GI)
< 10 nM (Highly Potent)
0.1 – 10 µM (Moderate)
10 – 100 nM (Good)
Chemical Stability
Poor (Isomerizes to inactive trans)
Excellent (No isomerization)
Excellent
Solubility (Water)
Very Low (< 50 µg/mL)
Moderate (Salt forms possible)
Improved (with polar substituents)
*Optimized analogues often include N-methylation or specific 4'-substitutions (e.g., 4-methoxy, 4-methyl) to restrict conformation slightly or improve hydrophobic contact.
Key Insight: While simple benzyl anilines are ~10-fold less potent in binding affinity than CA-4, their ability to be formulated as stable hydrochloride salts without risk of isomerization makes them attractive for further optimization.
Experimental Protocols (Self-Validating Systems)
To objectively compare these compounds, you must use assays that measure direct target engagement and functional consequence.
or ) by measuring the displacement of colchicine. Colchicine fluorescence increases significantly when bound to tubulin; displacement by the test compound reduces this signal.
Reagents:
Purified Tubulin (bovine brain, >99% pure): 3 µM final concentration.
Colchicine: 3 µM final concentration.
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP (PEM buffer).
Workflow:
Incubate Tubulin (3 µM) with Colchicine (3 µM) at 37°C for 30 minutes to form the fluorescent complex.
Add Test Compound (Benzyl Aniline or CA-4) at graded concentrations (e.g., 0.1 µM to 100 µM).
Incubate for an additional 30 minutes.
Measurement:
Excitation: 355 nm | Emission: 460 nm.
Validation Check:
Positive Control: CA-4 must show >80% displacement at 10 µM.
Negative Control: Vinblastine (binds different site) should show <5% displacement.
Objective: Measure the functional inhibition of microtubule assembly.[4][5][6]
Preparation:
Keep all reagents on ice (4°C). Tubulin depolymerizes in the cold.
Prepare Tubulin (10 µM or ~2-3 mg/mL) in PEM buffer + 10% Glycerol + 1 mM GTP.
Treatment:
Add test compound (dissolved in DMSO) to the cold tubulin solution. Final DMSO < 1%.
Initiation:
Transfer to a pre-warmed 96-well plate (37°C).
Kinetics:
Read Absorbance at 340 nm every 30 seconds for 60 minutes.
Analysis:
Microtubule formation scatters light (increasing OD340). Inhibitors result in a flat line.
Calculate IC
based on the V (rate) or final steady-state absorbance compared to vehicle control.
Visualization: Experimental Workflow
Caption: Dual-assay validation workflow ensuring both binding affinity (fluorescence) and functional efficacy (turbidimetry) are quantified.
References
Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry.
Pettit, G. R., et al. (1989). Antineoplastic agents.[4] 145. Isolation and structure of the strong cell growth and tubulin inhibitor combretastatin A-4. Experientia.
Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[7] European Journal of Medicinal Chemistry.
BenchChem. Validating the Colchicine Binding Site of Tubulin: A Comparative Guide.
A Comparative Guide to ¹³C NMR Chemical Shifts of Methoxy Groups in Symmetric Anilines
For Researchers, Scientists, and Drug Development Professionals In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight i...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular architecture of organic compounds. Among its variants, ¹³C NMR provides a direct window into the carbon framework of a molecule. This guide, designed for researchers and professionals in the chemical and pharmaceutical sciences, offers an in-depth comparison of the ¹³C NMR chemical shifts of methoxy groups in a series of symmetric anilines. By understanding the subtle electronic and steric influences on these chemical shifts, researchers can more accurately interpret spectra and deduce the substitution patterns of these important structural motifs.
The Theoretical Underpinnings: What Governs Methoxy Carbon Chemical Shifts?
The chemical shift of a carbon nucleus in a ¹³C NMR spectrum is exquisitely sensitive to its local electronic environment. For a methoxy group (-OCH₃) attached to an aromatic ring, several factors come into play:
Electron-Donating Nature of the Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This resonance effect increases the electron density at the ortho and para positions of the ring, leading to increased shielding and a characteristic upfield shift (lower ppm value) for these carbons.
Inductive Effect: Oxygen is an electronegative atom, and it withdraws electron density from the attached methyl carbon and the aromatic ring through the σ-bond framework. This inductive effect is a deshielding influence, causing a downfield shift (higher ppm value). The observed chemical shift is a net result of these opposing resonance and inductive effects.
Steric Effects and Anisotropic Effects: The spatial arrangement of nearby substituents can influence the chemical shift. Bulky groups in close proximity to the methoxy group can cause steric compression, leading to a deshielding effect and a downfield shift. Furthermore, the π-electron cloud of the aromatic ring generates its own magnetic field, which can either shield or deshield nearby nuclei depending on their position relative to the ring.
The interplay of these factors determines the final observed chemical shift of the methoxy carbon. In symmetric anilines, the positioning of the methoxy groups relative to the amino group and to each other creates distinct electronic environments, which are reflected in their ¹³C NMR spectra.
Experimental Protocol for High-Quality ¹³C NMR Spectroscopy
Acquiring reliable and reproducible ¹³C NMR data is paramount for accurate structural analysis. The following protocol outlines a standardized procedure for the characterization of symmetric anilines.
Methodological Workflow
Caption: Standard workflow for ¹³C NMR analysis of symmetric anilines.
This protocol ensures the acquisition of high-resolution spectra, allowing for precise determination of chemical shifts. The choice of a common solvent like CDCl₃ facilitates comparison across different studies.
Comparative Analysis of Methoxy ¹³C NMR Chemical Shifts
The following table summarizes the experimentally observed ¹³C NMR chemical shifts for the methoxy groups in three key symmetric anilines. This data has been compiled from the Spectral Database for Organic Compounds (SDBS), a comprehensive resource from the National Institute of Advanced Industrial Science and Technology (AIST) in Japan.[1][2][3][4]
Compound Name
Structure
Methoxy Position(s)
¹³C NMR Chemical Shift (ppm)
SDBS No.
2,6-Dimethoxyaniline
2, 6
55.7
10098
3,5-Dimethoxyaniline
3, 5
55.3
12975
2,4,6-Trimethoxyaniline
2, 6
55.9
10100
4
55.4
Data sourced from the Spectral Database for Organic Compounds (SDBS). All spectra were recorded in CDCl₃.
Discussion and Interpretation of Chemical Shift Trends
The data presented in the table reveals subtle yet significant differences in the chemical shifts of the methoxy carbons, which can be rationalized by considering the interplay of electronic and steric effects.
Influence of Substituent Position
Caption: Factors influencing methoxy chemical shifts in symmetric anilines.
3,5-Dimethoxyaniline: In this isomer, the methoxy groups are positioned meta to the strongly electron-donating amino group. The resonance effect of the amino group primarily influences the ortho and para positions, leaving the meta carbons relatively unaffected. Consequently, the methoxy carbons in 3,5-dimethoxyaniline experience a chemical shift of 55.3 ppm, which can be considered a baseline value for a methoxy group on an aniline ring with minimal direct electronic influence from the amino group's resonance.
2,6-Dimethoxyaniline: Here, the methoxy groups are situated ortho to the amino group. This proximity leads to two key competing effects. The amino group's powerful electron-donating resonance effect increases electron density at the ortho positions, which would typically cause an upfield shift. However, the presence of two bulky methoxy groups flanking the amino group can lead to steric hindrance. This steric crowding can force the methoxy groups out of the plane of the aromatic ring, disrupting the optimal orbital overlap for resonance and leading to a slight deshielding effect. The observed chemical shift of 55.7 ppm suggests that the deshielding steric influence slightly outweighs the shielding resonance effect compared to the meta isomer.
2,4,6-Trimethoxyaniline: This molecule presents two distinct methoxy environments. The methoxy groups at the 2 and 6 positions are in a similar environment to those in 2,6-dimethoxyaniline, and their chemical shift of 55.9 ppm is consistent with this. The slightly more downfield shift compared to 2,6-dimethoxyaniline could be attributed to the additional electronic influence of the third methoxy group. The methoxy group at the 4-position is para to the amino group. In this position, it experiences the full force of the amino group's electron-donating resonance effect, which should lead to increased shielding. Indeed, its chemical shift of 55.4 ppm is slightly upfield compared to the ortho methoxy groups in the same molecule.
Conclusion
The ¹³C NMR chemical shifts of methoxy groups in symmetric anilines provide a sensitive probe of the electronic and steric environment within the molecule. While the differences are subtle, they are consistent and interpretable. The data clearly demonstrates that the position of the methoxy group relative to the amino group has a measurable impact on its chemical shift. Researchers can leverage these characteristic shifts to aid in the structural assignment of polysubstituted anilines, a class of compounds frequently encountered in medicinal chemistry and materials science. This guide provides a foundational dataset and a standardized protocol to support such endeavors, fostering greater accuracy and confidence in structural elucidation.
References
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
Spectral Database for Organic Compounds - Wikipedia. [Link]
Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]
Mediachimie.org. Spectral Database of Organic Compounds SDBS. [Link]
Moser, A. (2026, January 27). Methoxy groups just stick out. ACD/Labs. [Link]
Toušek, J., Straka, M., Sklenář, V., & Marek, R. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(3), 661–669. [Link]
Wawer, I., & Oszczapowicz, I. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 86-95. [Link]
Melting Point Verification Guide: 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline
This guide is structured as a definitive technical resource for the physical characterization and purity verification of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline , a specialized secondary amine intermediate.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a definitive technical resource for the physical characterization and purity verification of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline , a specialized secondary amine intermediate.[1][2]
Based on the specific chemical structure (CAS 134029-89-3), this compound is typically synthesized via the reductive amination of 3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde .[1][2] Therefore, the "alternatives" for comparison in a melting point context are the precursor impurities and the intermediate Schiff base . This guide establishes the critical thermal thresholds required to distinguish the target product from these unreacted starting materials.
[1][2]
Executive Summary & Core Objective
The objective of this guide is to provide a rigorous protocol for verifying the identity and purity of 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (hereafter referred to as Target Amine ).
Due to the structural symmetry and high methoxy content of the Target Amine, its melting point (MP) serves as a critical "Go/No-Go" quality gate.[1][2] This guide compares the thermal properties of the Target Amine against its specific synthetic precursors. A successful synthesis is defined by a distinct melting transition that does not overlap with the established ranges of the starting materials. [2]
Key Performance Indicators (KPIs) for Verification:
Exclusion of Precursor A: The sample must not melt in the 73–75°C range (indicative of unreacted aldehyde).
Exclusion of Precursor B: The sample must not melt in the 112–116°C range (indicative of unreacted aniline).
Target Verification: The Target Amine is expected to exhibit a sharp, distinct melting point (experimentally determined) that differs from the intermediate Schiff base.
Comparative Thermal Analysis: Target vs. Alternatives
The following table consolidates the physicochemical properties of the Target Amine and its critical "alternatives" (impurities). Use this data to interpret Differential Scanning Calorimetry (DSC) or Capillary Melting Point results.
Table 1: Thermal Profile of Target and Critical Impurities[2]
Compound Identity
Role in Synthesis
CAS Number
Melting Point (°C)
Critical Diagnostic Note
3,4,5-Trimethoxybenzaldehyde
Precursor (Electrophile)
86-81-7
73 – 75°C
Low Range Fail: Melting here indicates unreacted aldehyde or incomplete reduction.[1][2]
3,4,5-Trimethoxyaniline
Precursor (Nucleophile)
24313-88-0
112 – 116°C
Mid Range Fail: Melting here indicates unreacted aniline.[1][2]
Schiff Base Intermediate *
Intermediate (Imine)
N/A
>120°C (Est.)
High Range Warning: Broad melting >120°C may indicate incomplete reduction of the imine.
Target Amine
Final Product
134029-89-3
Distinct
Pass Criteria: Sharp melt (range < 2°C) distinct from 74°C and 114°C.
*Note: The Schiff base (N-(3,4,5-trimethoxybenzylidene)-3,4,5-trimethoxyaniline) is the unreduced intermediate.[1][2] Schiff bases of this class typically have higher melting points than their aldehyde precursors.
Synthesis & Impurity Logic Flow
Understanding the origin of impurities is essential for interpreting melting point data. The diagram below maps the Reductive Amination pathway and the thermal checkpoints.
Caption: Logical flow of synthesis and melting point verification checkpoints. Red nodes indicate failure points (impurities).
Experimental Protocol: Melting Point Determination
This protocol ensures high reproducibility and distinguishes the Target Amine from its precursors.
Equipment Requirements
Apparatus: Digital Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Mettler Toledo MP50).
Capillaries: Glass, 1.5 mm outer diameter, sealed at one end.[1]
Reference Standards: Benzoic Acid (122°C) or Vanillin (81-83°C) for calibration.[1][2]
Step-by-Step Methodology
Sample Preparation:
Dry the synthesized Target Amine under vacuum (<10 mbar) at 40°C for 4 hours to remove solvent residues (solvents can depress MP).[1]
Grind a small portion (~5 mg) into a fine, homogeneous powder using an agate mortar.
Fill the capillary to a height of 2–3 mm . Compact the powder by tapping the capillary on a hard surface (or using the apparatus's tamping function).
Fast Ramp (Sighting Run):
Heat the sample at a rate of 10°C/min starting from 50°C.
Observe the approximate melting range to identify if it aligns with the Aldehyde (74°C) or Aniline (114°C).[1]
Precise Ramp (Verification Run):
Start heating at 50°C .
Ramp at 10°C/min until the temperature reaches 15°C below the approximate melting point found in the sighting run.
Reduce ramp rate to 1.0°C/min .
Record two temperatures:
T_onset: The instant the first drop of liquid appears.
T_clear: The instant the entire sample becomes a clear liquid.
Data Analysis:
Purity Calculation: A melting range (T_clear - T_onset) of < 2.0°C indicates high purity (>98%).[1][2]
Identity Confirmation: Compare T_onset with Table 1.[1]
If T_onset is 70–76°C , the sample is contaminated with 3,4,5-Trimethoxybenzaldehyde .[1]
If T_onset is 108–117°C , the sample is contaminated with 3,4,5-Trimethoxyaniline .[1]
If T_onset is distinct (e.g., 90–95°C or 125–130°C) and sharp, the synthesis is successful.[1]
Troubleshooting & Interpretation
Scenario A: "Sintering" or shrinking before melting. [2]
Cause: Trace solvent entrapment or polymorphic transition.[1]
Action: Recrystallize from Ethanol/Hexane and dry thoroughly under high vacuum.
Cause: Mixed product (e.g., mixture of Target Amine and Schiff Base).
Action: Perform an acid-base extraction wash (dissolve in EtOAc, wash with 1M HCl to remove non-basic impurities, then basify aqueous layer and extract amine) to purify.[1]
Scenario C: Double melting point.
Cause: Eutectic mixture of Target Amine and a precursor.
Action: This confirms contamination.[1] Purification (Column Chromatography or Recrystallization) is required.
References
Thermo Scientific Chemicals. (2024). 3,4,5-Trimethoxyaniline, 98+% Specification Sheet. Retrieved from
Citation for 3,4,5-Trimethoxyaniline Melting Point (110.0-116.0°C).[1][2][3]
X-Ray Crystal Structure Guide: Trimethoxyphenyl Amine Ligands vs. Analogues
Topic: X-ray Crystal Structure Data for Trimethoxyphenyl Amine Ligands Content Type: Publish Comparison Guide Executive Summary: The Structural Imperative of the TMP Motif In medicinal chemistry and materials science, th...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: X-ray Crystal Structure Data for Trimethoxyphenyl Amine Ligands
Content Type: Publish Comparison Guide
Executive Summary: The Structural Imperative of the TMP Motif
In medicinal chemistry and materials science, the 3,4,5-trimethoxyphenyl (TMP) amine motif is not merely a functional group; it is a privileged structural determinant. Unlike its mono- or di-substituted analogues, the TMP group adopts a unique "molecular propeller" conformation driven by steric crowding. This guide objectively compares the crystallographic performance of TMP amine ligands against their 3,4-dimethoxy and 4-methoxy alternatives, providing experimental data that elucidates why the TMP motif is often non-negotiable for high-affinity tubulin binding and specific lattice architectures.
Structural Mechanistic Analysis
The "Propeller" Effect & Steric Locking
The defining crystallographic feature of TMP amine ligands is the orientation of the three methoxy groups. X-ray data consistently reveals a specific steric lock:
Meta-Methoxy Groups (3- and 5-positions): typically lie co-planar with the phenyl ring to maximize
-conjugation.
Para-Methoxy Group (4-position): is forced out of plane, often twisting ~90° relative to the phenyl ring.
Causality: This twist is energetically mandated to relieve steric repulsion with the oxygen atoms of the flanking meta-methoxy groups. This creates a distinct "wedge" or "propeller" shape that is absent in less substituted analogues.
Electronic Consequences
The electron-donating nature of the three methoxy groups significantly increases the electron density of the amine nitrogen. In crystal lattices, this often manifests as:
Shortened C-N bond lengths (indicating partial double bond character).
Planar Nitrogen Centers (in triarylamine derivatives), facilitating stable radical cation formation for optoelectronic applications.
Comparative Analysis: TMP vs. Alternatives
Comparison 1: TMP vs. 3,4-Dimethoxyphenyl (DMP)
Hypothesis: Removing one methoxy group (the 5-position) restores planarity but collapses the steric envelope.
Feature
3,4,5-Trimethoxyphenyl (TMP)
3,4-Dimethoxyphenyl (DMP)
Impact on Performance
Methoxy Conformation
4-OMe twisted (~90°); 3,5-OMe planar.
Both 3- and 4-OMe often co-planar.
TMP creates a 3D "wedge" crucial for deep pocket binding (e.g., Colchicine site). DMP is flatter.
Lattice Packing
Often forms lower symmetry systems (e.g., Monoclinic) due to bulk.
Tendency for planar -stacking (Herringbone or sheets).
TMP disrupts tight -stacking, increasing solubility and preventing aggregation in biological media.
Torsion Angles (Ar-Ar)
High twist angles (35°–55°) between rings.
Lower twist angles (<30°).
TMP ligands are conformationally restricted "pre-organized" binders; DMP ligands are floppier.
Experimental Evidence:
In comparative studies of phenyl acetates, the TMP derivative crystallized in the monoclinic P21/n space group with a twisted conformation, whereas the dimethoxy analogue crystallized in triclinic P1 with a flatter geometry. The Root-Mean-Square Deviation (RMSD) between the two structures was significant (2.4 Å), confirming that the third methoxy group fundamentally alters the molecular scaffold.[1]
Comparison 2: TMP vs. 4-Methoxyphenyl (MMP)
Hypothesis: A single methoxy group allows for maximum rotational freedom and planarity.
Feature
3,4,5-Trimethoxyphenyl (TMP)
4-Methoxyphenyl (MMP)
Impact on Performance
Steric Volume
High (Propeller shape).
Low (Planar/Linear).
MMP fails to fill hydrophobic sub-pockets (e.g., Tubulin -subunit).
H-Bonding
Multi-point acceptor capability (3 oxygens).
Single point acceptor.
TMP anchors via multiple weak C-H...O interactions in the crystal lattice.
Binding Affinity
High (nM range for Tubulin).
Low (M range).
MMP lacks the entropy-driven binding advantage of the "pre-locked" TMP conformation.
Trustworthiness Note: This protocol addresses the specific challenge of crystallizing lipophilic, electron-rich TMP amines, which are prone to oiling out.
Phase 1: Synthesis & Purification
Coupling: Synthesize ligand via Negishi coupling or Schiff base condensation.
Work-up: Quench with water, extract with Chloroform (
).
Critical Purification: Pass through a silica gel plug using Ethyl Acetate/Hexane. Do not skip: Recrystallize crude solid from hot ethanol to remove trace isomers before growing single crystals.
Phase 2: Crystal Growth (Vapor Diffusion Method)
Target: Single crystals suitable for XRD (>0.1 mm).
Inner Vial: Dissolve 10 mg of TMP ligand in 0.5 mL of Acetonitrile (good solubility).
Outer Vial: Add 3 mL of Toluene or Diethyl Ether (anti-solvent).
Sealing: Cap tightly and store at 4°C.
Observation: Check after 48-72 hours. TMP derivatives often form prisms or blocks.
Troubleshooting: If oils form, switch to slow evaporation of Dichloromethane/Methanol (1:1) .
Phase 3: Data Collection & Refinement[2][3]
Mounting: Mount crystal on a glass fiber or MiTeGen loop at 100 K (cryo-cooling prevents disorder in methoxy groups).
Treat methoxy methyl hydrogens as a rigid group (AFIX 137).
Watch for rotational disorder in the 4-OMe group; if the ellipsoid is elongated, model as two disordered positions.
Visualizations
Diagram 1: Crystallization Workflow
A self-validating loop to ensure high-quality data.
Caption: Iterative workflow for obtaining diffraction-quality crystals of lipophilic TMP amines.
Diagram 2: Structural Logic of the TMP Motif
Explaining the causality between structure and function.
Caption: The steric "propeller" effect of the TMP group drives both biological affinity and crystal packing.
References
Crystal structures and Hirshfeld surface analyses of diphenylmethyl 2-(3,5-dimethoxyphenyl)acetate and diphenylmethyl 2-(3,4,5-trimethoxyphenyl)acetate
Source: National Institutes of Health (PMC)
URL:[Link]
Crystal structure of tris[4-(3,4-dimethoxythiophen-2-yl)phenyl]amine
Source: National Institutes of Health (PMC)
URL:[Link]
Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives
Source: MDPI (Crystals)
URL:[Link][4][5][6][7][8][9]
Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors
Source: National Institutes of Health (PMC)
URL:[Link]
Crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate
Source: National Institutes of Health (PMC)
URL:[Link]
A Comparative Analysis of Cytotoxicity Profiles Against MCF-7 and HeLa Cell Lines: A Guide for Researchers
This guide provides an in-depth comparison of the cytotoxic profiles of common chemotherapeutic agents against two of the most widely used cell lines in cancer research: MCF-7 (human breast adenocarcinoma) and HeLa (huma...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparison of the cytotoxic profiles of common chemotherapeutic agents against two of the most widely used cell lines in cancer research: MCF-7 (human breast adenocarcinoma) and HeLa (human cervical adenocarcinoma). This document is intended for researchers, scientists, and drug development professionals to aid in experimental design, data interpretation, and the selection of appropriate cell models.
Introduction: The Importance of Cell Line-Specific Cytotoxicity Profiling
The selection of an appropriate cell line is a critical first step in preclinical cancer research. MCF-7 and HeLa cells, while both epithelial in origin, possess distinct genetic and phenotypic characteristics that significantly influence their response to cytotoxic agents. Understanding these differences is paramount for the accurate evaluation of novel therapeutic compounds and for elucidating mechanisms of drug action and resistance.
MCF-7 Cells: This cell line, derived from a patient with metastatic breast adenocarcinoma, is a cornerstone in breast cancer research.[1] A key feature of MCF-7 cells is their expression of estrogen receptors (ERα), making them a valuable model for studying hormone-dependent breast cancers.[2] They are known to be genetically unstable and can develop drug resistance, a phenomenon that has been extensively studied.[3][4]
HeLa Cells: As the first human immortal cell line, HeLa cells have revolutionized biomedical research.[5] Derived from a cervical adenocarcinoma, these cells are characterized by their rapid proliferation and genomic instability, largely due to the integration of Human Papillomavirus 18 (HPV-18).[6][7] This integration leads to the inactivation of the tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis.[6]
The differential expression of hormone receptors, tumor suppressor genes, and drug resistance mechanisms between these two cell lines often results in varied cytotoxic responses to the same compound. This guide will explore these differences through a comparative analysis of commonly used chemotherapeutic agents.
Comparative Cytotoxicity of Standard Chemotherapeutic Agents
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the IC50 values of several common anticancer drugs against MCF-7 and HeLa cell lines, compiled from various studies. It is important to note that IC50 values can vary between laboratories due to differences in experimental conditions.[8][9]
Doxorubicin intercalates into DNA and inhibits topoisomerase II. Resistance in MCF-7 cells can be associated with the expression of P-glycoprotein (P-gp), a drug efflux pump.[11]
Cisplatin forms DNA adducts, leading to cell cycle arrest and apoptosis. Resistance in MCF-7 cells has been linked to enhanced DNA repair mechanisms and reduced drug accumulation.[12][13]
Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.[15][16][17][18] Differential sensitivity may be related to variations in microtubule dynamics and expression of drug efflux pumps.[18]
Data presented as a range to reflect variability across studies.
Experimental Protocol: Determining Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[19] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[20] The amount of formazan produced is directly proportional to the number of viable cells.
Here is a detailed, step-by-step methodology for a standard MTT assay:
Materials:
MCF-7 or HeLa cells
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[21]
96-well microplates
Microplate reader
Procedure:
Cell Seeding:
Culture MCF-7 or HeLa cells to ~80-90% confluency.
Trypsinize and resuspend the cells in fresh culture medium.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[20]
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[22]
Drug Treatment:
Prepare a series of dilutions of the cytotoxic agent in culture medium. It's common to perform serial dilutions to cover a wide concentration range.[23]
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug.
Include control wells with medium only (no cells) and cells with medium but no drug (vehicle control).
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[23]
MTT Addition and Incubation:
After the drug treatment period, add 10-20 µL of MTT solution to each well.[20]
Incubate the plate for 3-4 hours at 37°C.[21] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
Solubilization of Formazan:
After the incubation with MTT, carefully remove the medium from each well.
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22]
Gently pipette up and down to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm is often used to subtract background absorbance.[22]
Data Analysis:
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
Determine the IC50 value from the dose-response curve.
Experimental Workflow Diagram:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanistic Insights into Differential Cytotoxicity
The observed differences in cytotoxicity between MCF-7 and HeLa cells can be attributed to their distinct molecular landscapes.
Paclitaxel: A Case Study
Paclitaxel, a microtubule-stabilizing agent, induces mitotic arrest and subsequent apoptosis.[15][16] Its efficacy is concentration-dependent.[18][24] Resistance to paclitaxel can arise from several mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (ABCB1) and alterations in tubulin structure.[18]
The differential sensitivity of MCF-7 and HeLa cells to paclitaxel could be influenced by:
p53 Status: HeLa cells have non-functional p53 due to HPV E6 protein expression.[6] Wild-type p53, present in MCF-7 cells, can influence the cellular response to microtubule-damaging agents.
Hormone Receptor Status: The estrogen receptor signaling pathway in MCF-7 cells may modulate the expression of genes involved in cell cycle control and apoptosis, thereby influencing the response to paclitaxel.
Drug Efflux Pump Expression: The basal expression levels and inducibility of drug efflux pumps can differ between the two cell lines, affecting intracellular drug accumulation.
Signaling Pathway of Paclitaxel-Induced Apoptosis:
In Situ Validation of Tubulin Binding Mechanisms: The Extraction-Fixation Immunofluorescence Assay
A Comparative Guide for Drug Discovery & Mechanistic Biology Executive Summary: The Spatial-Temporal Gap In the development of microtubule-targeting agents (MTAs), a critical validation gap exists between in vitro bioche...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide for Drug Discovery & Mechanistic Biology
Executive Summary: The Spatial-Temporal Gap
In the development of microtubule-targeting agents (MTAs), a critical validation gap exists between in vitro biochemistry and cellular efficacy. While turbidimetry measures polymerization kinetics in a test tube, it fails to account for membrane permeability, drug efflux, or the complex proteome of the cytoplasm. Conversely, standard immunofluorescence (IF) often yields "fuzzy" data because high concentrations of soluble cytosolic tubulin mask the delicate microtubule polymer lattice.
This guide evaluates the In Situ Extraction-Fixation IF Assay , a specialized high-fidelity protocol designed to physically separate soluble tubulin from the microtubule polymer before fixation. We compare this method against industry-standard alternatives to demonstrate why it is the superior choice for validating mechanistic binding (stabilization vs. destabilization) in a physiological context.
Mechanistic Primer: Stabilizers vs. Destabilizers
To validate a tubulin binder, one must distinguish between two opposing mechanisms that lead to cell death (mitotic arrest):
Destabilizers (e.g., Colchicine, Vinca Alkaloids): Bind free tubulin dimers, preventing polymerization. This leads to microtubule depolymerization and loss of the lattice.
Stabilizers (e.g., Taxanes, Epothilones): Bind the microtubule polymer, preventing depolymerization. This leads to excessive bundling and rigid, long-lived microtubules.
Standard fixation (Paraformaldehyde directly on cells) crosslinks both soluble and polymer tubulin, creating a high-background "haze" that makes distinguishing subtle bundling or fragmentation impossible.
Comparative Analysis: Methodological Performance
The following table contrasts the Extraction-Fixation IF Assay against the two most common alternatives: In Vitro Turbidimetry and Standard (Direct) Immunofluorescence.
Table 1: Performance Matrix of Tubulin Validation Methods
Feature
In Vitro Turbidimetry
Standard IF (Direct Fix)
Extraction-Fixation IF (Recommended)
Primary Output
Optical Density (OD) Kinetics
Total Tubulin Localization
Polymer Mass & Architecture
Cellular Context
None (Purified Protein)
Yes
Yes
Soluble Tubulin
N/A
Retained (High Background)
Removed (High Contrast)
Mechanism ID
Kinetic (Lag time/Slope)
Difficult (Signal Saturation)
Distinct Phenotypes (Bundles vs. Fragments)
Spatial Resolution
N/A
Low (Haze obscures filaments)
High (Individual filaments visible)
Throughput
High (96/384 well)
High
Medium (Requires careful washing)
The "Product": Extraction-Fixation IF Protocol
This protocol is a self-validating system. The "Extraction" step serves as a biological filter, removing noise (soluble tubulin) to reveal the signal (drug-stabilized polymer).
Phase 1: Pre-Extraction (The Critical Step)
Causality: By introducing a detergent in a microtubule-stabilizing buffer before fixation, we wash away the soluble pool. Only microtubules that are physically stable (or drug-stabilized) remain.
Prepare Microtubule Stabilizing Buffer (MTSB):
80 mM PIPES (pH 6.8) – Maintains physiological pH for tubulin.
1 mM MgCl₂ – Essential cofactor for GTP binding.
5 mM EGTA – Chelates calcium (calcium depolymerizes microtubules).
0.5% Triton X-100 – Permeabilizes membrane to release soluble pool.
Execution:
Aspirate culture media from cells (e.g., HeLa or U2OS).
Gently add warm (37°C) MTSB + Triton X-100. Note: Cold shock depolymerizes microtubules; temperature control is vital.
Incubate for 30–60 seconds . Do not over-extract, or the lattice will collapse.
Phase 2: Fixation
Causality: Glutaraldehyde is preferred over PFA for microtubules because it is a faster crosslinker, locking the lattice structure instantly before it can depolymerize during the wash steps.
Fixative Solution:
0.5% Glutaraldehyde in MTSB (diluted from 25% stock).
Incubate with 0.1% Sodium Borohydride (NaBH₄) in PBS for 7 minutes. Reason: Glutaraldehyde induces autofluorescence; NaBH₄ reduces the free aldehyde groups to eliminate background glow.
Phase 3: Immunostaining
Blocking: 5% BSA in PBS + 0.1% Triton X-100 for 30 mins.
Primary Antibody: Mouse anti-α-tubulin (Clone DM1A is standard) at 1:1000 in blocking buffer. Incubate 1 hr at RT.
Secondary Antibody: Goat anti-Mouse Alexa Fluor 488 (1:500). Incubate 45 mins at RT in dark.
Counterstain: DAPI (1 µg/mL) for nuclei.
Visualizing the Mechanism (Graphviz Diagrams)
Diagram 1: The Mechanistic Pathway
This diagram illustrates how different drug classes alter the dynamic instability equilibrium, which is visualized as distinct phenotypes in the assay.
Caption: Drug binding shifts the equilibrium of dynamic instability, resulting in observable structural phenotypes.[5]
Diagram 2: The Extraction-Fixation Workflow
This flowchart details the critical decision points in the experimental protocol to ensure data integrity.
Caption: The extraction step selectively removes soluble noise, leaving only the relevant polymer signal.[6]
Data Interpretation & Expected Results
When analyzing the results of the Extraction-Fixation IF assay, compare your images against these standard phenotypes:
Control (Vehicle): Fine, reticular network of individual filaments extending to the cell periphery.
Destabilizer (e.g., Nocodazole/Vincristine):
Visual: Loss of filamentous network. Diffuse staining is absent (washed away), leaving only a few stable acetylated microtubules near the centrosome.
Metric: Significant decrease in total integrated fluorescence intensity compared to control.
Stabilizer (e.g., Paclitaxel):
Visual: Thick, bright bundles of microtubules wrapping around the nucleus. "Star-like" asters may form in mitotic cells.
Metric: Increase in mean fiber thickness and total intensity.
References
Osborn, M., & Weber, K. (1982). Immunofluorescence and immunocytochemical procedures with affinity purified antibodies: tubulin-containing structures. Methods in Cell Biology, 24, 97-132.
Thermo Fisher Scientific. (n.d.). Immunocytochemistry (ICC) and Immunofluorescence (IF) Protocol for Tubulin.[1]
Small, J. V., et al. (1999). Visualizing the actin cytoskeleton. Microscopy Research and Technique, 47(1), 3-17. (Describes the extraction/fixation logic applicable to cytoskeleton).
BenchChem. (2025).[7][8][9] Validating Tubulin Engagement: A Comparative Guide. (Provides context on comparing IF to in vitro assays).
Cell Signaling Technology. (n.d.). Immunofluorescence Protocol with Methanol Permeabilization (Preferred for Microtubules).[3]
As a Senior Application Scientist, establishing a rigorous, self-validating Environmental Health and Safety (EHS) protocol is paramount when handling specialized or rare synthetic intermediates. The compound 3,4,5-Trimet...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, establishing a rigorous, self-validating Environmental Health and Safety (EHS) protocol is paramount when handling specialized or rare synthetic intermediates.
The compound 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline (CAS: 134029-89-3) is a highly substituted secondary amine[1]. Because it is often supplied as a rare chemical for early-stage discovery[2], comprehensive toxicological data is limited. Therefore, professional laboratory safety dictates that we must infer its hazard profile from its structural components—specifically, 3,4,5-trimethoxyaniline and 3,4,5-trimethoxybenzaldehyde. These precursors exhibit significant acute toxicity (oral, dermal, and inhalation) and act as severe skin and eye irritants[3][4].
The following guide outlines the authoritative, step-by-step operational and disposal plan for this compound, ensuring compliance with institutional EHS standards and preventing environmental contamination.
Hazard Profile & Physicochemical Summary
To design a proper disposal protocol, we must first understand the physical and chemical realities of the substance. Aniline derivatives are notorious for their potential to cause methemoglobinemia upon systemic absorption, and they pose a severe risk to aquatic environments. Furthermore, the compound must be kept away from strong oxidizing agents to prevent hazardous, exothermic reactions[3].
Table 1: Physicochemical Properties and Inferred Hazard Classifications
The core philosophy of this disposal plan is containment, segregation, and high-temperature destruction . Under no circumstances should this compound be disposed of in standard municipal waste or aqueous drain systems.
Causality: Mixing highly substituted anilines with incompatible waste streams (like nitric acid or other strong oxidizers) can initiate runaway oxidation reactions[3].
Determine the State: Identify whether the waste is a pure solid (unreacted powder/crystals) or dissolved in a solvent (e.g., DMSO, dichloromethane, or methanol).
Segregate:
Solid Waste: Place contaminated consumables (weighing boats, pipette tips, filter paper) and unreacted solid compound into a dedicated, chemically compatible solid waste bin.
Liquid Waste: If dissolved in non-halogenated solvents (e.g., ethyl acetate), route to the "Non-Halogenated Organic Waste" carboy. If dissolved in DCM or chloroform, route to the "Halogenated Organic Waste" carboy.
Phase 2: Primary Containment & Dust Control
Causality: The compound in its solid form presents a dust inhalation hazard[3]. Respiratory irritation and systemic absorption must be prevented during transfer.
Fume Hood Operation: Perform all waste transfers inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers with secure, screw-top Teflon-lined caps.
Seal and Inspect: Ensure the container is hermetically sealed immediately after waste addition to prevent the aerosolization of fine particulates[3].
Phase 3: Institutional Labeling
Causality: "Unknown" chemical waste triggers costly analytical testing by disposal contractors and poses an immediate risk to EHS personnel.
Standardized Nomenclature: Attach a hazardous waste tag. Do not use abbreviations. Explicitly write: "3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline" along with the solvent composition if applicable.
Hazard Checkboxes: Mark the waste as "Toxic" and "Irritant"[4].
Phase 4: Final Disposition (High-Temperature Incineration)
Causality: Aromatic amines are highly persistent in the environment. High-temperature incineration (>1000°C) is the only self-validating method that guarantees the complete cleavage of the C-N and aromatic C-C bonds, converting the compound entirely into harmless CO2, H2O, and NOx (which are scrubbed by the facility).
Transfer the labeled secondary containment to your institution's central EHS accumulation area.
The waste must be handed over to a licensed commercial hazardous waste vendor for professional incineration.
Disposal Workflow Visualization
Figure 1: Disposal workflow for 3,4,5-Trimethoxy-N-(3,4,5-trimethoxybenzyl)aniline waste streams.
References
3,4,5-Trimethoxyaniline | CID 32285 - PubChem - National Institutes of Health (NIH). Available at:[Link]
Operational Philosophy:
As a specialized aniline derivative often utilized in medicinal chemistry (specifically as an intermediate for tubulin polymerization inhibitors or vascular disrupting agents), this compound presents a dual hazard profile: chemical toxicity (characteristic of poly-methoxy anilines) and pharmacological potency .[1][2][3]
Specific toxicological data for the full molecule is limited; therefore, Safety by Design mandates we apply the Precautionary Principle . We treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate (Control Band 3: 10–100 µg/m³ OEL) until definitive toxicology proves otherwise.
Primary Hazards:
Acute Toxicity (Inferred): Anilines are known to cause methemoglobinemia (interference with oxygen transport in blood) upon absorption.
Respiratory Sensitization/Irritation: Fine powder form poses a high inhalation risk.
Skin/Eye Irritation: Likely severe irritant (H315, H319) based on the 3,4,5-trimethoxyaniline substructure.[3][4]
Personal Protective Equipment (PPE) Matrix
This matrix defines the barrier protection required for handling solid powder vs. liquid solutions.
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Handling (Reaction/Workup)
Rationale & Technical Spec
Respiratory
P100 / N99 Respirator (or PAPR for >1g)
Fume Hood (Sash @ 18")
Dust Control: Aniline dusts are lipophilic and absorb rapidly through lungs. P100 filters block 99.97% of particulates.
Inspect: Upon receipt, inspect the outer container for visible powder residue before opening the shipping box.
Decon: Wipe the exterior of the primary container with a surfactant-based wipe (e.g., 1% SDS) followed by 70% Ethanol before storing.
Storage: Store in a cool, dry place (2–8°C recommended for stability) under inert gas (Argon) if possible, as anilines can oxidize (darken) over time.
Phase B: Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of dry powder.
Engineering Control: All weighing MUST occur inside a certified Chemical Fume Hood or a Powder Containment Hood.
Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Static charge can cause "powder fly," dispersing toxic dust.
Technique:
Place a disposable absorbent mat (benchkote) in the hood.
Tare the vial/weigh boat before opening the chemical container.
Transfer slowly. If spillage occurs on the mat, fold the mat inward and dispose of it immediately as hazardous waste.
Phase C: Solubilization & Reaction
Solvent Choice: This compound is lipophilic. Common solvents include DMSO, DMF, or Dichloromethane (DCM).
Warning: DMSO enhances skin permeability. If dissolved in DMSO, the chemical will penetrate gloves and skin much faster. Use Silver Shield gloves for DMSO solutions.
Addition: Add solvent to the solid (not solid to solvent) to minimize splash risk.
Quenching: Treat all glassware as contaminated. Rinse with a dilute acid (1M HCl) to protonate the aniline (forming the salt), rendering it water-soluble and less volatile/dusty before cleaning.
Emergency Response & Spill Management
Scenario: Powder Spill (>100 mg) outside a hood.
Evacuate: Clear the immediate area (radius 3m).
Don PPE: Wear N95/P100, double gloves, and goggles.
Contain: Cover the spill gently with damp paper towels (do not dry sweep—this generates dust).
Clean: Scoop up the damp towels and powder into a wide-mouth jar.
Decontaminate: Wash surface with 1M HCl (to salt the aniline), then soap and water.
Visualization: Safety Workflow & Logic
Caption: Operational logic flow determining engineering controls based on quantity handled.